Nonadecanenitrile
Description
The exact mass of the compound Nonadecanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148361. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Nonadecanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonadecanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
nonadecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDGSHXQMOKTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873468 | |
| Record name | Nonadecanonitrile | |
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Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28623-46-3, 68153-02-6 | |
| Record name | Nonadecanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28623-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nonadecanenitrile | |
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| Record name | Nonadecanenitrile | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148361 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonadecanenitrile | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Situating Nonadecanenitrile in Chemical Research
An In-depth Technical Guide to Nonadecanenitrile: Properties, Characterization, and Handling
Nonadecanenitrile (C₁₉H₃₇N), also known as octadecyl cyanide or stearyl cyanide, is a long-chain aliphatic nitrile.[1][2] Its structure is characterized by a saturated 18-carbon chain (octadecyl group) attached to a nitrile (-C≡N) functional group. This unique combination of a long, nonpolar hydrocarbon tail and a highly polar nitrile head imparts specific physicochemical properties that make it a subject of interest in organic synthesis, materials science, and as a potential lipophilic building block in the development of therapeutic agents. Understanding its core properties is fundamental for its effective application and safe handling in a research and development setting. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed protocols for its analytical characterization, and essential safety guidelines.
Part 1: Molecular Identity and Structure
Precise identification is the cornerstone of any chemical research. Nonadecanenitrile is identified by several key descriptors, summarized below.
Table 1: Identifiers for Nonadecanenitrile
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | Nonadecanenitrile | [2][3] |
| CAS Number | 28623-46-3 | [1][3][4] |
| Molecular Formula | C₁₉H₃₇N | [1][3][4] |
| Molecular Weight | 279.51 g/mol | [1][2][3] |
| Synonyms | Octadecyl cyanide, Stearyl cyanide, n-Nonadecanonitrile, 1-Cyanooctadecane | [1][2][4] |
| SMILES | CCCCCCCCCCCCCCCCCCC#N | [2][3][5] |
| InChIKey | MVDGSHXQMOKTDJ-UHFFFAOYSA-N |[2][4][5] |
The linear structure of nonadecanenitrile is fundamental to its physical properties, particularly its melting behavior and solubility.
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Molecular Weight Confirmation
Expertise & Rationale: Mass spectrometry provides definitive confirmation of the molecular weight and can offer structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for a volatile compound like nonadecanenitrile, providing separation and identification simultaneously.
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of nonadecanenitrile (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
Apparatus: A GC-MS system, typically with an electron ionization (EI) source.
-
GC Method:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution.
-
Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~300 °C.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Molecular Ion (M⁺): Look for a peak at m/z = 279.5. This peak may be weak due to fragmentation.
-
Key Fragments: Observe characteristic fragmentation patterns of long-chain aliphatic compounds. The NIST Chemistry WebBook provides reference mass spectra for comparison. [4]
-
Part 4: Safety and Handling
Proper handling of nonadecanenitrile is essential to ensure laboratory safety. It is classified as harmful if swallowed and can cause skin and eye irritation. [2][6] Table 3: GHS Hazard Information for Nonadecanenitrile
| Pictogram | Signal Word | Hazard Statements | Source(s) |
|---|
|
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [1][2][6]|Recommended Handling and Storage Procedures:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber). [7]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or powder. [7][8]* Spill Management: In case of a minor spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Avoid generating dust. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. [8]* First Aid:
-
If Swallowed: Rinse mouth and call a poison center or doctor immediately. Do not induce vomiting. [8] * Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. [7] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. [7]
-
References
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- 2. Nonadecanenitrile | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Whitepaper: A Comprehensive Guide to the Synthesis of Nonadecanenitrile from Alkyl Halides
Abstract
This technical guide provides an in-depth exploration of the synthesis of nonadecanenitrile, a long-chain aliphatic nitrile, from alkyl halide precursors. The document is structured to serve as a practical resource for researchers, chemists, and professionals in drug development and materials science. We will dissect the core chemical principles, provide a field-proven experimental protocol, and explain the causality behind critical process parameters. The primary focus is on the robust and widely applicable Kolbe nitrile synthesis, a cornerstone of nucleophilic substitution chemistry.
Introduction: The Significance of Long-Chain Nitriles
Nonadecanenitrile (C₁₉H₃₇N) and other long-chain aliphatic nitriles are valuable chemical intermediates. Their utility stems from the versatile reactivity of the nitrile (-C≡N) group, which can be readily transformed into other critical functional groups, including primary amines (via reduction) and carboxylic acids (via hydrolysis). These derivatives are foundational building blocks for surfactants, lubricants, corrosion inhibitors, and complex pharmaceutical molecules.
The synthesis of nonadecanenitrile from an alkyl halide is a classic and efficient method for carbon chain extension, adding a single carbon atom to the alkyl backbone in a predictable manner.[1][2] This guide focuses on the most prevalent and reliable method: the bimolecular nucleophilic substitution (S(_N)2) reaction between an 18-carbon alkyl halide and an alkali metal cyanide.
Core Principles: The S(_N)2 Pathway to Nitrile Formation
The synthesis of nitriles from alkyl halides is a canonical example of the S(N)2 reaction mechanism.[1][3][4] This pathway involves the direct displacement of a leaving group (the halide) on the alkyl chain by a nucleophile (the cyanide ion).
Key Mechanistic Features:
-
Nucleophile: The cyanide ion (CN⁻) is a potent nucleophile, particularly its carbon atom, which bears a formal negative charge and is readily available for bond formation.[5]
-
Electrophile: The alkyl halide, in this case, 1-bromooctadecane, serves as the electrophile. The carbon atom bonded to the bromine is electron-deficient (δ+) due to the electronegativity of the halogen, making it susceptible to nucleophilic attack.
-
Concerted Mechanism: The reaction proceeds in a single, concerted step. The nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), as the leaving group departs simultaneously. This process goes through a high-energy transition state where the carbon atom is transiently five-coordinate.
-
Steric Considerations: The S(N)2 mechanism is highly sensitive to steric hindrance. It is most efficient for primary and secondary alkyl halides.[3][4] Tertiary halides are too sterically crowded for the backside attack to occur and will primarily undergo elimination reactions instead.[3] For the synthesis of nonadecanenitrile, a primary alkyl halide is the substrate of choice to maximize yield and purity.
Diagram: S(_N)2 Mechanism for Nonadecanenitrile Synthesis
Caption: The S(_N)2 mechanism for nitrile synthesis.
Strategic Selection of Reagents and Conditions
The success of the synthesis hinges on the judicious selection of the alkyl halide, cyanide source, and solvent. Each choice is made to favor the S(_N)2 pathway and suppress competing side reactions.
The Alkyl Halide: 1-Bromooctadecane
To synthesize nonadecanenitrile (a 19-carbon chain), an 18-carbon alkyl precursor is required. 1-Bromooctadecane (also known as stearyl bromide) is the ideal starting material for several reasons:
-
Primary Halide: As a primary halide, it presents minimal steric hindrance, ensuring a high reaction rate for the S(_N)2 mechanism.[6]
-
Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group that readily dissociates from the carbon backbone. Bromides are generally more reactive than chlorides in S(_N)2 reactions.[6]
-
Commercial Availability: 1-Bromooctadecane is readily available from various chemical suppliers.[7]
It can be synthesized from stearyl alcohol and hydrogen bromide.[8][9]
The Cyanide Source: Sodium Cyanide (NaCN)
Alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN) are the reagents of choice.[10][11]
-
Nucleophilicity: These salts are ionic and fully dissociate in polar solvents to provide a high concentration of the "free" cyanide nucleophile.
-
Minimizing Side Products: The cyanide ion is an ambident nucleophile, meaning it can react through either the carbon or nitrogen atom.[6][12] Reaction at the carbon atom yields the desired nitrile, while reaction at the nitrogen atom yields an isonitrile (R-N≡C) as a side product.[13] With highly ionic sources like NaCN in polar aprotic solvents, the more nucleophilic carbon atom preferentially attacks, significantly minimizing isonitrile formation.[12][13]
CAUTION: Cyanide salts are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. A cyanide antidote kit should be readily available.
The Solvent: Dimethyl Sulfoxide (DMSO)
The choice of solvent is arguably the most critical parameter for controlling the outcome of an S(_N)2 reaction.
-
Polar Aprotic Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile are optimal.[6][13] These solvents possess strong dipoles that can effectively solvate the cation (e.g., Na⁺) but have a less-pronounced interaction with the anion (CN⁻). This leaves the cyanide nucleophile "naked" and highly reactive, accelerating the rate of the S(_N)2 reaction.
-
Avoiding Protic Solvents: Protic solvents like water or ethanol must be avoided.[2][10] Their hydroxyl groups can hydrogen-bond with and encapsulate the cyanide ion, reducing its nucleophilicity. Furthermore, they can act as competing nucleophiles, leading to the formation of alcohols or ethers as byproducts.[10]
Field-Proven Experimental Protocol
This protocol details a reliable procedure for the synthesis of nonadecanenitrile on a laboratory scale.
Materials and Equipment
-
Reactants: 1-Bromooctadecane (≥97%), Sodium Cyanide (≥98%), Dimethyl Sulfoxide (anhydrous).
-
Workup Reagents: Deionized water, Diethyl ether (or Ethyl Acetate), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (or Sodium Sulfate).
-
Equipment: Round-bottom flask, Reflux condenser, Heating mantle with magnetic stirrer, Separatory funnel, Rotary evaporator, Vacuum distillation apparatus.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Moles (equiv.) | Mass / Volume |
| 1-Bromooctadecane | 333.39 | 1.0 | User-defined |
| Sodium Cyanide | 49.01 | 1.2 | Calculated |
| DMSO (anhydrous) | 78.13 | - | Sufficient volume |
| Product: Nonadecanenitrile | 279.50[14] | - | Theoretical Yield |
A slight excess (1.2 equivalents) of sodium cyanide is used to ensure the complete consumption of the alkyl halide and drive the reaction to completion.
Step-by-Step Methodology
-
Reaction Setup: In a certified chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add sodium cyanide (1.2 eq.) followed by anhydrous DMSO. Begin stirring to form a slurry.
-
Initiation: Add 1-bromooctadecane (1.0 eq.) to the stirring slurry at room temperature.
-
Reaction: Heat the mixture to 80-90 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed under reflux for 12-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting alkyl halide spot.
-
Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a large volume of cold deionized water (approx. 10x the volume of DMSO). This will precipitate the organic product and dissolve the inorganic salts and DMSO.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with deionized water (twice) and then with brine. The brine wash helps to remove residual water and break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude nonadecanenitrile.
-
Purification: Due to the high boiling point of the product, purification is best achieved by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain pure nonadecanenitrile.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for nonadecanenitrile synthesis.
Conclusion
The synthesis of nonadecanenitrile from 1-bromooctadecane via the Kolbe nitrile synthesis is a highly efficient and reliable method. By understanding the underlying S(_N)2 mechanism and carefully controlling the reaction conditions—specifically through the use of a primary alkyl halide, an ionic cyanide source, and a polar aprotic solvent—chemists can achieve high yields of the desired product while minimizing unwanted side reactions. The protocol outlined in this guide provides a robust framework for the successful laboratory-scale production of this valuable chemical intermediate.
References
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Chemguide. the preparation of nitriles. Retrieved from [Link]
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Wikipedia. Kolbe nitrile synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]
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-
National Institutes of Health. A Simple Synthesis of Nitriles from Aldoximes. Retrieved from [Link]
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CK-12 Foundation. How are alkyl cyanides prepared? - Equation. Retrieved from [Link]
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-
Cheméo. Chemical Properties of Nonadecanenitrile (CAS 28623-46-3). Retrieved from [Link]
-
PubChem. 1-Bromooctadecane | C18H37Br | CID 8218. Retrieved from [Link]
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ResearchGate. Nitrile Synthesis through Catalyzed Cascades Involving Acid–Nitrile Exchange | Request PDF. Retrieved from [Link]
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"Nonadecanenitrile CAS number and molecular structure"
An In-Depth Technical Guide to Nonadecanenitrile (CAS: 28623-46-3)
Introduction
Nonadecanenitrile, also known by synonyms such as Octadecyl Cyanide and Stearyl Cyanide, is a long-chain aliphatic nitrile.[1][2][3] Its structure, comprising a nineteen-carbon chain terminating in a nitrile group, imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis and a subject of interest in materials science. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and chemical development.
Chemical Identity and Molecular Structure
Accurate identification is the cornerstone of all chemical research. Nonadecanenitrile is unambiguously identified by its CAS Registry Number.
1.1. Core Identifiers The primary identifier for this compound is its CAS number: 28623-46-3 .[1][3][4][5]
Key molecular and structural identifiers are summarized below:
| Identifier | Value | Source |
| Molecular Formula | C19H37N | [1][4][6][7] |
| Molecular Weight | 279.51 g/mol | [1][4][7] |
| IUPAC Name | nonadecanenitrile | [4][7] |
| Synonyms | Octadecyl Cyanide, Stearyl Cyanide, 1-Cyanooctadecane | [1][2][3][7] |
| SMILES | CCCCCCCCCCCCCCCCCCC#N | [2][6][7] |
| InChIKey | MVDGSHXQMOKTDJ-UHFFFAOYSA-N | [2][3][6] |
1.2. Molecular Structure Diagram
The molecular structure consists of a saturated 18-carbon chain (octadecyl group) attached to the carbon of a cyano (-C≡N) group.
Caption: 2D skeletal structure of Nonadecanenitrile.
Physicochemical Properties
The physical and chemical properties of Nonadecanenitrile are dictated by its long, nonpolar alkyl chain and the polar nitrile terminus.
| Property | Value | Unit | Source(s) |
| Melting Point | 43 | °C | [1] |
| Molecular Weight | 279.5038 | g/mol | [3][8] |
| Water Solubility | Practically insoluble | - | [1] |
| XlogP (Predicted) | 8.5 | - | [6] |
| Kovats Retention Index (Semi-standard non-polar) | 2208 | - | [7] |
Synthesis and Purification
3.1. Scientific Rationale for Synthesis
The most direct and common method for synthesizing long-chain aliphatic nitriles like Nonadecanenitrile is through a nucleophilic substitution reaction (typically SN2). This involves reacting a long-chain alkyl halide with an alkali metal cyanide. The choice of 1-bromooctadecane as the starting material is strategic; bromine is an excellent leaving group, facilitating the displacement by the cyanide anion (CN-), which is a potent nucleophile. A polar aprotic solvent like DMSO is employed to solvate the cation (e.g., Na+) while leaving the cyanide nucleophile relatively "bare" and highly reactive, thus accelerating the reaction rate.
3.2. Representative Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a representative synthesis from 1-bromooctadecane and sodium cyanide.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of Nonadecanenitrile.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve sodium cyanide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Reactant: Slowly add 1-bromooctadecane (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkyl halide is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude Nonadecanenitrile.
-
Purification: The crude product, a waxy solid at room temperature, can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Chemical Reactivity and Potential Applications
The nitrile group is a versatile functional group that serves as a gateway to several other classes of compounds. The long alkyl chain makes Nonadecanenitrile a precursor for amphiphilic molecules.
Key Reactions:
-
Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group yields nonadecanoic acid, a long-chain carboxylic acid.
-
Reduction: Catalytic hydrogenation (e.g., H2/Ni) or chemical reduction with agents like lithium aluminum hydride (LiAlH4) reduces the nitrile to nonadecylamine, a primary amine.
-
Grignard Reaction: Reaction with a Grignard reagent (R-MgBr) followed by acidic workup produces a ketone.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Nonadecanenitrile (CAS 28623-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Nonadecanenitrile [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. NONADECANENITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. PubChemLite - Nonadecanenitrile (C19H37N) [pubchemlite.lcsb.uni.lu]
- 7. Nonadecanenitrile | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nonadecanenitrile [webbook.nist.gov]
A Comprehensive Guide to the Systematic Nomenclature and Properties of Nonadecanenitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Systematic nomenclature is the bedrock of chemical communication, ensuring precision and eliminating ambiguity in scientific discourse. This technical guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) naming convention for the long-chain aliphatic nitrile commonly referred to as octadecyl cyanide. We will deconstruct the IUPAC rules to arrive at its correct systematic name, Nonadecanenitrile , and differentiate it from related common names and synonyms. Furthermore, this guide will present key physicochemical properties, a representative synthetic protocol, and visual diagrams to create a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
The Imperative of Precision: Unraveling IUPAC Nomenclature for Nitriles
In the intricate landscape of organic chemistry, the ability to name a molecule unambiguously is paramount. The IUPAC system provides a logical and universally accepted framework for this purpose. For aliphatic nitriles (R-C≡N), the naming convention is systematic and rooted in the identification of the longest continuous carbon chain that includes the carbon atom of the nitrile functional group.[1][2][3]
The fundamental principle is to treat the nitrile as the principal functional group, which dictates the suffix of the compound's name. The steps to determine the IUPAC name are as follows:
-
Identify the Principal Functional Group: The compound is an alkyl cyanide, containing the cyano group (-C≡N). According to IUPAC rules, this functional group is named with the suffix "-nitrile".[4][5]
-
Determine the Parent Alkane: The longest carbon chain, inclusive of the nitrile carbon, forms the basis of the name. The term "octadecyl" refers to an 18-carbon alkyl chain (C₁₈H₃₇-).
-
Count the Total Carbons: When the octadecyl group is attached to the cyanide group, the carbon from the -CN group is included in the total count for the parent alkane.[6][7] Therefore, the total number of carbons in the main chain is 18 (from the octadecyl group) + 1 (from the nitrile group), which equals 19.
-
Name the Parent Alkane: An alkane with 19 carbon atoms is named nonadecane .
-
Assemble the IUPAC Name: The suffix "-e" from the alkane name is dropped and replaced with "-nitrile".[2][3] This leads to the systematic IUPAC name: Nonadecanenitrile .[8][9]
This systematic approach contrasts with radicofunctional nomenclature (e.g., "octadecyl cyanide"), which names the alkyl group and the functional group as separate words, a practice that is less preferred in modern IUPAC standards for generating unambiguous names.[10]
Visualizing the Nomenclature
To further clarify the naming process, the following diagram illustrates the structure and numbering of Nonadecanenitrile.
Caption: IUPAC numbering for Nonadecanenitrile, starting from the nitrile carbon.
Compound Identification and Physicochemical Properties
A clear identification of a chemical substance involves more than its IUPAC name. Common names, registry numbers, and physical properties are crucial for laboratory practice and regulatory compliance. Nonadecanenitrile is also known by synonyms such as n-Nonadecanonitrile and 1-Cyanooctadecane.[8][11] It is important to distinguish it from "Stearonitrile," which is the common name for Octadecanenitrile (an 18-carbon nitrile).[12][13][14]
The table below summarizes key identifiers and properties for Nonadecanenitrile.
| Property | Value | Source(s) |
| IUPAC Name | Nonadecanenitrile | [8][9] |
| Synonyms | Octadecyl cyanide, 1-Cyanooctadecane | [8] |
| CAS Number | 28623-46-3 | [8][9] |
| Molecular Formula | C₁₉H₃₇N | [8] |
| Molecular Weight | 279.5 g/mol | [8] |
| Melting Point | 43°C | [11] |
| Boiling Point | 387.27°C (estimated) | [11] |
| Solubility | Practically insoluble in water | [11] |
Experimental Protocol: Synthesis of Nonadecanenitrile
To provide practical context, this section outlines a standard laboratory procedure for the synthesis of Nonadecanenitrile. The synthesis is a classic example of a nucleophilic substitution reaction, specifically a Kolbe nitrile synthesis, where a halide is displaced by a cyanide ion.
Reaction: CH₃(CH₂)₁₇Br + NaCN → CH₃(CH₂)₁₇CN + NaBr (1-Bromooctadecane + Sodium Cyanide → Nonadecanenitrile + Sodium Bromide)
Materials and Reagents:
-
1-Bromooctadecane (Stearyl bromide)
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromooctadecane (e.g., 0.05 mol).
-
Solvent and Reagent Addition: Add anhydrous DMSO (100 mL) to the flask. With vigorous stirring, add finely powdered Sodium Cyanide (e.g., 0.06 mol, a slight excess). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Reaction Conditions: Heat the reaction mixture to 90-100°C using a heating mantle. Maintain this temperature and continue stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold deionized water.
-
Extraction: Extract the aqueous phase three times with diethyl ether (3 x 75 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Nonadecanenitrile can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Synthesis Workflow Diagram
Sources
- 1. According to IUPAC nomenclature, alkyl cyanides are named as ... ........ . [allen.in]
- 2. Nitrile nomenclature [quimicaorganica.org]
- 3. 20.1 Naming Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]
- 5. Naming Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. Cyanide: Introduction, Nomenclature, Properties, Use, Toxicity in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nonadecanenitrile | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. N-NONADECANONITRILE price,buy N-NONADECANONITRILE - chemicalbook [chemicalbook.com]
- 12. Octadecanenitrile | C18H35N | CID 12532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. STEARONITRILE | 638-65-3 [amp.chemicalbook.com]
An In-depth Technical Guide to the Spectral Analysis of Nonadecanenitrile
Foreword: The Analytical Imperative for Long-Chain Nitriles
In the landscape of drug development, fine chemicals, and materials science, the precise characterization of long-chain aliphatic molecules is paramount. Nonadecanenitrile (C₁₉H₃₇N), a saturated nineteen-carbon nitrile, serves as a valuable intermediate and building block. Its long alkyl chain and terminal nitrile group impart specific chemical and physical properties that are harnessed in a variety of applications. The unambiguous identification and purity assessment of nonadecanenitrile, therefore, are critical quality control steps that rely on a suite of advanced spectroscopic techniques.
This technical guide provides a comprehensive exploration of the spectral data of nonadecanenitrile, offering in-depth analysis and field-proven insights into its mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy profiles. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret spectral data for this and similar long-chain aliphatic nitriles.
Molecular Identity and Physicochemical Properties
A foundational understanding of the molecule is essential before delving into its spectral characteristics.
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₇N | PubChem[1] |
| Molecular Weight | 279.51 g/mol | PubChem[1] |
| IUPAC Name | Nonadecanenitrile | PubChem[1] |
| Synonyms | Octadecyl cyanide, Stearyl cyanide | PubChem[1] |
| CAS Number | 28623-46-3 | PubChem[1] |
| Physical State | Waxy solid |
Mass Spectrometry: Unraveling the Fragmentation Tapestry
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a molecule by analyzing its fragmentation pattern upon ionization. For long-chain alkanes and their derivatives, electron ionization (EI) is a common technique.
Expected Fragmentation of Nonadecanenitrile
The mass spectrum of a long-chain aliphatic nitrile like nonadecanenitrile is expected to be characterized by a series of cleavage events along the alkyl chain. The molecular ion peak (M⁺) for long-chain alkanes can be weak or even absent[2]. A characteristic feature in the mass spectra of nitriles is often a weak M-1 peak, resulting from the loss of an alpha-hydrogen. The fragmentation of the long alkyl chain typically results in clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups[2].
The fragmentation of nonadecanenitrile (MW = 279.5) is dominated by the cleavage of C-C bonds along the hydrocarbon chain. This results in a series of carbocation fragments. The most stable fragments will produce the most abundant peaks.
A proposed fragmentation pathway is visualized below:
Caption: Proposed electron ionization fragmentation of nonadecanenitrile.
Analysis of GC-MS Data
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like nonadecanenitrile. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer.
Key Spectral Features from GC-MS:
While the full mass spectrum for nonadecanenitrile is not publicly available in its entirety, data from the NIST Mass Spectrometry Data Center indicates the following prominent peaks:
-
m/z 43: This is often a base peak and corresponds to the propyl fragment [C₃H₇]⁺ or an isopropyl fragment.
-
m/z 57: This peak corresponds to the butyl fragment [C₄H₉]⁺.
-
m/z 41: This fragment is likely the allyl cation [C₃H₅]⁺, formed via rearrangement.
These low-mass fragments are characteristic of the fragmentation of a long alkyl chain.
Experimental Protocol for GC-MS Analysis
This protocol provides a robust starting point for the GC-MS analysis of nonadecanenitrile. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for the analysis of long-chain hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of nonadecanenitrile in 1 mL of a high-purity solvent such as hexane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 300 °C at a rate of 15 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Self-Validation:
-
Internal Standard: For quantitative analysis, co-inject a known amount of an internal standard (e.g., a deuterated long-chain alkane) that has a similar retention time but a different mass spectrum.
-
Blank Analysis: Run a solvent blank before and after the sample to ensure no carryover or contamination.
-
Replicate Injections: Perform at least two injections of the same sample to verify the reproducibility of the retention time and mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms in nonadecanenitrile.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of nonadecanenitrile is expected to be relatively simple, dominated by the signals of the long alkyl chain.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (C19) | ~0.88 | Triplet (t) | 3H |
| -(CH₂)₁₅- (C4-C18) | ~1.25 | Multiplet | 30H |
| -CH₂- (C3) | ~1.46 | Multiplet | 2H |
| -CH₂-CN (C2) | ~2.32 | Triplet (t) | 2H |
Causality of Chemical Shifts:
-
The terminal methyl group (C19) is the most shielded and thus appears at the lowest chemical shift, split into a triplet by the adjacent methylene group.
-
The long chain of methylene groups (C4-C18) are in very similar chemical environments, leading to a large, overlapping multiplet around 1.25 ppm.
-
The methylene group at C3 is slightly deshielded by the proximity of the electron-withdrawing nitrile group and is expected to appear as a multiplet.
-
The methylene group alpha to the nitrile (C2) is the most deshielded of the alkyl protons due to the anisotropic effect and electron-withdrawing nature of the C≡N bond, and will appear as a triplet, coupled to the protons on C3.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom. Due to the length of the alkyl chain, some signals of the central methylene carbons are expected to overlap.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C≡N (C1) | ~119 |
| CH₂ -CN (C2) | ~17 |
| CH₂ (C3) | ~25 |
| -(CH₂)₁₃- (C4-C16) | ~29-30 |
| CH₂ (C17) | ~32 |
| CH₂ (C18) | ~23 |
| CH₃ (C19) | ~14 |
Causality of Chemical Shifts:
-
The nitrile carbon (C1) is significantly deshielded and appears in the characteristic region for nitriles.
-
The alpha-carbon (C2) is found at a relatively low chemical shift.
-
The carbons of the long methylene chain (C4-C16) have very similar chemical shifts, resulting in a dense cluster of peaks around 29-30 ppm. Subtle differences in the chemical shifts of these carbons can sometimes be resolved with high-field NMR instruments[3].
-
The terminal methyl carbon (C19) is the most shielded carbon and appears at the highest field (lowest ppm value).
Experimental Protocol for NMR Analysis
Due to the waxy nature of nonadecanenitrile, appropriate sample preparation is crucial for obtaining high-resolution NMR spectra.
Caption: Workflow for NMR analysis of nonadecanenitrile.
Instrumentation:
-
High-resolution NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh 20-30 mg of nonadecanenitrile into a small vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently warm the vial in a water bath to ensure complete dissolution of the waxy solid.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 5 seconds (to ensure proper relaxation of all carbons for accurate integration, if needed).
-
Self-Validation:
-
Solvent Signal: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) serves as a secondary chemical shift reference.
-
Internal Standard: The TMS signal should be a sharp singlet at 0 ppm in both ¹H and ¹³C spectra.
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT-90 and DEPT-135) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups in the ¹³C spectrum, confirming assignments.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic Absorptions of Nonadecanenitrile
The IR spectrum of nonadecanenitrile is expected to be dominated by the absorptions of the alkyl chain and the characteristic nitrile stretch.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| C≡N | ~2245 | Strong, Sharp | Stretching |
| C-H (sp³) | 2850-2960 | Strong | Stretching |
| CH₂ | ~1465 | Medium | Bending (Scissoring) |
| CH₃ | ~1375 | Medium | Bending (Symmetric) |
Causality of Absorptions:
-
The C≡N stretch is a highly characteristic and intense absorption in the relatively uncluttered region of the spectrum, making it a definitive marker for the nitrile functional group[4]. For saturated nitriles, this peak typically appears between 2260 and 2240 cm⁻¹[4].
-
The strong absorptions in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the long alkyl chain.
-
The CH₂ scissoring and CH₃ symmetric bending vibrations provide further confirmation of the aliphatic nature of the molecule.
Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and waxy samples, requiring minimal sample preparation.
Sources
A Technical Guide to the Solubility and Stability of Long-Chain Nitriles in Pharmaceutical Development
Abstract
Long-chain nitriles represent a pivotal class of molecules in modern drug development. Their unique physicochemical properties, conferred by the linear and polar cyano group attached to a lipophilic alkyl chain, present both opportunities and challenges in formulation and drug delivery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical solubility and stability characteristics of these compounds. We will delve into the theoretical underpinnings of their behavior in various solvent systems and under common stress conditions, supported by field-proven experimental protocols and data interpretation strategies. This guide is designed to be a practical resource, bridging fundamental chemistry with the rigorous demands of pharmaceutical development.
The Physicochemical Landscape of Long-Chain Nitriles
The nitrile functional group (–C≡N) is a potent modulator of a molecule's properties. Its strong dipole moment and linear geometry significantly influence intermolecular interactions.[1][2] In long-chain nitriles, a delicate balance exists between the polarity of the cyano head and the nonpolar nature of the alkyl tail.
-
Polarity and Dipole Moment : The triple bond between carbon and the highly electronegative nitrogen atom creates a strong dipole, rendering nitriles polar compounds.[1] This polarity governs their interaction with solvents and their intrinsic solubility.
-
Hydrogen Bonding : While nitriles cannot hydrogen bond with themselves, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[2] This is a critical factor in their solubility in protic solvents like water.
-
Chain Length and Lipophilicity : As the alkyl chain length increases, the nonpolar character of the molecule dominates. This increased lipophilicity systematically reduces solubility in aqueous media but enhances it in nonpolar organic solvents.[3]
This interplay of opposing characteristics is fundamental to understanding and predicting the behavior of long-chain nitriles in various pharmaceutical matrices.
Solubility Profile: From Theory to Practice
A thorough understanding of a compound's solubility is a cornerstone of successful drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.[4][5] For long-chain nitriles, solubility is highly dependent on the chosen solvent system.
Aqueous Solubility
The aqueous solubility of long-chain nitriles is generally low and decreases significantly with increasing chain length. While shorter-chain nitriles like acetonitrile are miscible with water, the hydrophobic alkyl chain of their longer counterparts disrupts the strong hydrogen bonding network between water molecules, making dissolution energetically unfavorable.[6]
Organic Solvent Solubility
Long-chain nitriles typically exhibit good solubility in a range of common organic solvents. The choice of solvent is critical for processes such as synthesis, purification, and formulation.[7]
Table 1: Representative Solubility Trends of Long-Chain Nitriles
| Solvent | Dielectric Constant (approx.) | Predominant Intermolecular Forces | Expected Solubility Trend for Long-Chain Nitriles | Rationale |
| Hexane | 1.9 | Van der Waals forces | High | "Like dissolves like"; the long nonpolar alkyl chain interacts favorably with the nonpolar solvent. |
| Toluene | 2.4 | Van der Waals, π-π stacking | High | Favorable interactions with the alkyl chain. |
| Dichloromethane | 9.1 | Dipole-dipole, Van der Waals | High | The moderate polarity can solvate both the polar nitrile head and the nonpolar tail. |
| Acetone | 21 | Dipole-dipole | Moderate to High | Good solvation of the polar nitrile group. |
| Acetonitrile | 38 | Dipole-dipole | Moderate to High | Similar polarity to the nitrile functional group.[8] |
| Methanol | 33 | Hydrogen bonding, Dipole-dipole | Moderate to Low | The solvent's strong hydrogen bonding network is disrupted by the long alkyl chain. |
| Water | 80 | Hydrogen bonding, Dipole-dipole | Very Low | The high energy cost of breaking water-water hydrogen bonds is not compensated by interactions with the nonpolar chain. |
Experimental Protocol: Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility.[4][9] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, remains in solution.[6]
Methodology:
-
Stock Solution Preparation : Prepare a 10-20 mM stock solution of the long-chain nitrile in 100% DMSO.[6]
-
Plate Setup : Using a 96-well microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells of the assay plate.
-
Buffer Addition : Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should typically be kept below 2%.
-
Incubation : Cover the plate and shake at room temperature (or 37°C) for a defined period, typically 1-2 hours.[9]
-
Separation of Undissolved Compound :
-
Quantification :
-
Transfer the clear supernatant to a new 96-well plate.
-
Prepare a calibration curve by diluting the DMSO stock solution in a 1:1 mixture of acetonitrile and water.[11]
-
Analyze the supernatant and calibration standards by UHPLC-UV or LC-MS/MS to determine the concentration of the dissolved nitrile.[4][10]
-
Data Interpretation: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Stability Assessment: Uncovering Degradation Pathways
The nitrile group is generally considered metabolically stable.[2] However, under forced conditions, it can be susceptible to degradation, primarily through hydrolysis. A comprehensive forced degradation study is mandated by regulatory agencies like the ICH to identify potential degradation products and establish the stability-indicating nature of analytical methods.[12][13]
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for nitriles, proceeding via an amide intermediate to yield a carboxylic acid and ammonia.[14] This reaction can be catalyzed by both acid and base.[12][15]
Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. This is followed by a nucleophilic attack by water, a series of proton transfers to form a protonated amide, and subsequent hydrolysis of the amide to the carboxylic acid.[13]
Caption: Acid-catalyzed hydrolysis pathway of a nitrile.
In basic conditions, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide. Under harsh basic conditions, the amide is further hydrolyzed to a carboxylate salt.[12]
Caption: Base-catalyzed hydrolysis pathway of a nitrile.
Experimental Protocol: Forced Hydrolysis Study
Objective : To evaluate the stability of a long-chain nitrile in acidic and basic solutions.
Materials :
-
Long-chain nitrile API
-
0.1 M to 1 M Hydrochloric Acid (HCl)[15]
-
0.1 M to 1 M Sodium Hydroxide (NaOH)[15]
-
Co-solvent if necessary (e.g., acetonitrile, methanol), pre-tested for inertness
-
HPLC or LC-MS/MS system
Methodology :
-
Sample Preparation : Prepare a stock solution of the nitrile at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent if it is not soluble directly in the aqueous media.
-
Acid Hydrolysis :
-
Add an aliquot of the stock solution to a volume of 0.1 M HCl in a sealed vial.
-
Store the vial at a controlled temperature (e.g., 60°C).[15]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the sample with an equivalent amount of NaOH to stop the reaction. Dilute with mobile phase for analysis.
-
-
Base Hydrolysis :
-
Repeat the procedure from step 2, using 0.1 M NaOH instead of HCl.
-
Neutralize the withdrawn samples with an equivalent amount of HCl.
-
-
Control Sample : Prepare a control sample in purified water (and co-solvent if used) and store it under the same temperature conditions.
-
Analysis : Analyze all samples, including a t=0 sample, by a validated stability-indicating HPLC or LC-MS/MS method. Quantify the remaining parent nitrile and any degradation products formed. The goal is to achieve 5-20% degradation of the active ingredient.[12]
Photostability
As per ICH Q1B guidelines, photostability testing is essential to determine if light exposure results in unacceptable changes to the drug substance.[16][17]
Experimental Protocol: Photostability Testing
-
Sample Preparation : Place a thin layer of the solid long-chain nitrile powder in a chemically inert, transparent dish. Prepare a solution of the nitrile in an inert solvent.
-
Exposure : Expose the solid and solution samples to a light source that produces a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[17][18]
-
Dark Control : Protect an identical set of samples from light with aluminum foil and store them under the same temperature and humidity conditions to serve as dark controls.
-
Analysis : After the exposure period, compare the exposed samples to the dark controls. Analyze for any physical changes (e.g., color) and quantify the parent compound and any photodegradants by HPLC.[19]
Thermal and Oxidative Stability
Thermal stability is assessed to understand the effect of temperature on the drug substance, which is critical for determining appropriate storage and shipping conditions.[20]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Setup : Calibrate the TGA instrument. Purge with an inert gas (e.g., nitrogen) to prevent oxidation.[21]
-
Sample Preparation : Place a small, accurately weighed amount of the long-chain nitrile (typically 5-10 mg) into a TGA pan (e.g., aluminum or platinum).
-
Heating Program : Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).[21]
-
Data Analysis : The TGA curve plots weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.[22] DSC can be run concurrently to identify endothermic (melting) and exothermic (decomposition) events.[23]
Oxidative degradation can be a concern for molecules with susceptible functional groups. While the nitrile group itself is relatively robust, other parts of the molecule or impurities could be prone to oxidation.[24][25]
Experimental Protocol: Forced Oxidation Study
-
Sample Preparation : Prepare a solution of the long-chain nitrile.
-
Stress Condition : Add a solution of an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), to the nitrile solution.
-
Incubation : Store the mixture at room temperature or slightly elevated temperature for a defined period (e.g., 24 hours).
-
Analysis : Analyze the sample by a stability-indicating HPLC method to quantify the parent compound and any oxidative degradants.[26]
Analytical Methodologies for Quantification
Robust analytical methods are essential for accurately quantifying long-chain nitriles and their degradation products. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS/MS), is the technique of choice.[8][27]
Caption: General workflow for stability sample analysis.
HPLC-UV Method Development
A typical stability-indicating method for a long-chain nitrile would involve:
-
Column : A C18 reversed-phase column is often suitable, providing good retention for lipophilic compounds.[26]
-
Mobile Phase : A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[26]
-
Detection : UV detection at a wavelength where the nitrile or its chromophoric components absorb.
-
Validation : The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1]
LC-MS/MS for Enhanced Specificity and Sensitivity
For identifying and quantifying low-level degradation products, LC-MS/MS is indispensable. It provides molecular weight and structural information, which is crucial for elucidating degradation pathways.[28][29][30] Selected Reaction Monitoring (SRM) can be used for highly specific and sensitive quantification of the parent nitrile and its expected carboxylic acid degradant.[28][31]
Conclusion and Future Perspectives
The successful development of pharmaceuticals containing long-chain nitriles hinges on a profound understanding of their solubility and stability. The interplay between the polar cyano group and the nonpolar alkyl chain dictates their behavior in both aqueous and organic environments. While generally stable, the potential for hydrolysis under acidic or basic conditions necessitates rigorous forced degradation studies to ensure product quality, safety, and efficacy.
The protocols and methodologies outlined in this guide provide a robust framework for characterizing these critical attributes. By integrating theoretical principles with systematic experimental evaluation, researchers can navigate the challenges associated with these molecules, paving the way for the development of novel and effective therapeutics. As drug discovery continues to explore more complex chemical space, the versatile nitrile group will undoubtedly remain a key functional moiety, making the principles discussed herein of enduring relevance.[32][33]
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Li, L. O., Kienesberger, P. C., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. NIH.
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Magdeburg, J., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications.
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BioDuro. ADME Solubility Assay.
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Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds.
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Enamine. Shake-Flask Aqueous Solubility Assay.
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Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
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LibreTexts Chemistry. (2022). 2.8: Thermal Analysis.
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ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
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Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
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Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
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European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
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IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
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ACS Publications. (2014). Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2.
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AGC Pharma Chemicals. Challenges and solutions in the synthesis of APIs.
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Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration.
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An In-Depth Technical Guide to the Initial Characterization of n-Nonadecanonitrile
Foreword: The Scientific Imperative for Rigorous Characterization
In the landscape of drug discovery and materials science, the introduction of a novel or lesser-known chemical entity necessitates a foundational understanding of its intrinsic properties. n-Nonadecanonitrile (C₁₉H₃₇N), a long-chain aliphatic nitrile, represents such a molecule with potential yet to be fully unlocked. Its characterization is not merely an academic exercise but a critical step in establishing its identity, purity, and potential for future applications, be it as a pharmaceutical intermediate, a component in novel polymers, or a probe in biological systems. This guide provides a comprehensive, experience-driven approach to the initial characterization of n-nonadecanonitrile, emphasizing not just the "how" but the "why" behind each methodological choice. Our philosophy is one of self-validation, where each step of the characterization process builds upon the last, creating a cohesive and trustworthy data package.
Foundational Physicochemical Properties of n-Nonadecanonitrile
A thorough characterization begins with the fundamental physical and chemical properties of the molecule. This data is essential for everything from selecting appropriate analytical techniques to designing safe handling procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₇N | [1] |
| Molecular Weight | 279.5 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 43°C | [2] |
| Boiling Point (estimated) | 387.27°C | [2] |
| Water Solubility | Practically insoluble | [2] |
| Density (estimated) | 0.8522 g/cm³ | [2] |
| Refractive Index (estimated) | 1.4415 | [2] |
| Synonyms | Stearyl cyanide, 1-Cyanooctadecane, n-Octadecyl cyanide | [2] |
Expert Insight: The long, saturated alkyl chain (C₁₈H₃₇) dominates the physical properties of n-nonadecanonitrile, rendering it a waxy solid at room temperature with very low polarity. Its insolubility in water and solubility in nonpolar organic solvents is a direct consequence of this lipophilic character. This is a critical consideration for selecting solvents for synthesis, purification, and analysis.
Synthesis of n-Nonadecanonitrile: A Validated Approach
For a comprehensive characterization, it is often necessary to synthesize the compound of interest. This not only provides a pure sample for analysis but also deepens the understanding of its chemical reactivity. A common and effective method for the synthesis of long-chain nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt.
Synthesis Workflow
Caption: Workflow for the synthesis of n-nonadecanonitrile.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected and the final product is of high purity.
Materials:
-
1-Bromooctadecane (Stearyl bromide)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1-bromooctadecane (1 equivalent) in anhydrous DMSO.
-
Addition of Cyanide: Carefully add sodium cyanide (1.5 equivalents) to the stirred solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 90°C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from hot hexane to obtain pure n-nonadecanonitrile as a white crystalline solid.
-
Dry the crystals under vacuum.
-
-
Validation:
-
Determine the melting point of the purified product and compare it to the literature value (43°C).[2]
-
Proceed with spectroscopic characterization (NMR, FT-IR, GC-MS) to confirm the structure and purity.
-
Expert Insight: The choice of a polar aprotic solvent like DMSO or DMF is crucial for this Sₙ2 reaction. It effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic and available to attack the primary alkyl halide. The purification by recrystallization is highly effective for removing any unreacted starting material and inorganic salts.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (CDCl₃, 400 MHz):
-
~2.3 ppm (triplet, 2H): The two protons on the carbon atom alpha to the nitrile group (-CH₂-CN). The triplet is due to coupling with the adjacent methylene protons. The deshielding effect of the electron-withdrawing nitrile group causes this signal to appear further downfield than the other methylene protons.[3]
-
~1.6 ppm (multiplet, 2H): The two protons on the carbon atom beta to the nitrile group (-CH₂-CH₂-CN).
-
~1.25 ppm (broad singlet, 30H): The overlapping signals of the fifteen methylene groups in the long alkyl chain.
-
~0.88 ppm (triplet, 3H): The three protons of the terminal methyl group (-CH₃). The triplet is due to coupling with the adjacent methylene protons.[4]
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (CDCl₃, 100 MHz):
-
~119 ppm: The carbon atom of the nitrile group (-C≡N). This is a highly characteristic chemical shift for nitriles.[5]
-
~29.7 ppm (multiple overlapping signals): The carbon atoms of the long methylene chain.
-
~25.4 ppm: The carbon atom beta to the nitrile group.
-
~22.7 ppm: The carbon atom penultimate to the methyl end of the chain.
-
~17.2 ppm: The carbon atom alpha to the nitrile group.
-
~14.1 ppm: The carbon atom of the terminal methyl group.[6]
-
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of purified n-nonadecanonitrile in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.
-
Characteristic Absorption:
-
~2245 cm⁻¹ (sharp, strong): This absorption is characteristic of the C≡N stretching vibration in a saturated aliphatic nitrile.[7][8] The intensity is strong due to the large change in dipole moment during the vibration. The sharpness of the peak is also a key identifying feature.
-
2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the long alkyl chain.[9]
-
~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations of the methylene and methyl groups.
-
Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a melt of the sample between two salt plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic nitrile stretching frequency to confirm the presence of the -C≡N group.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates the components of a mixture and provides information about their molecular weight and fragmentation patterns, which is invaluable for confirming the identity and assessing the purity of the synthesized compound.
Expected Results:
-
Gas Chromatogram: A single sharp peak, indicating a pure compound. The retention time will be dependent on the specific GC conditions.
-
Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 279, corresponding to the molecular weight of n-nonadecanonitrile.[1] This peak may be of low intensity due to the facile fragmentation of long-chain aliphatic compounds.
-
Fragmentation Pattern: A characteristic pattern of peaks separated by 14 mass units (CH₂ groups) resulting from the cleavage of the alkyl chain.[10] A prominent peak corresponding to the McLafferty rearrangement may also be observed.
-
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of n-nonadecanonitrile in a volatile organic solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the gas chromatogram for purity and the mass spectrum for the molecular ion and characteristic fragmentation pattern.
Preliminary Assessment of Biological Activity and Safety
While a comprehensive biological evaluation is beyond the scope of an initial characterization, a preliminary assessment of potential bioactivity and necessary safety precautions is essential.
Potential Biological Activity
The biological activity of n-nonadecanonitrile has not been extensively studied. However, the chemistry of aliphatic nitriles suggests potential areas of interest and concern. The toxicity of many aliphatic nitriles is attributed to the in vivo metabolic release of cyanide, which can inhibit cytochrome c oxidase.[11][12] Therefore, any investigation into the biological effects of n-nonadecanonitrile should be conducted with caution and appropriate safety measures. Some nitrile-containing compounds have shown a wide range of biological activities, including roles as pharmaceuticals.[13]
Safety and Handling
Hazard Identification:
-
GHS Classification: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[2]
-
Toxicity: The primary toxicological concern with aliphatic nitriles is the potential for cyanide release through metabolism.[11]
Safe Handling Procedures:
-
Always handle n-nonadecanonitrile in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first aid procedures and seek medical attention.
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Foundation for Future Research
This guide has outlined a systematic and self-validating approach to the initial characterization of n-nonadecanonitrile. By following these detailed protocols, researchers can confidently establish the identity, purity, and fundamental properties of this long-chain aliphatic nitrile. This foundational data package is an indispensable prerequisite for any further exploration of its potential applications in drug development, materials science, or as a tool for chemical biology. The rigorous characterization detailed herein ensures the reproducibility and reliability of future scientific endeavors involving n-nonadecanonitrile.
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Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. Retrieved from [Link]
-
IRIS Unibas. (2006). An expeditious procedure for the synthesis of isotopically labelled fatty acids: preparation of 2,2-d₂-nonadecanoic. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparative toxicities of aliphatic nitriles. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nonadecanenitrile. PubChem. Retrieved from [Link]
-
ResearchGate. (2025). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolism of allylnitrile to cyanide: in vitro studies. PubMed. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
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-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
National Technical Reports Library. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]
-
National Programme on Technology Enhanced Learning. (n.d.). CONTENTS 1. ¹³C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). ¹³C-NMR. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Nonadecanenitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
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-
National Institute of Standards and Technology. (n.d.). Nonadecanenitrile. NIST Chemistry WebBook. Retrieved from [Link]
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A Comprehensive Technical Guide to Nonadecanenitrile: Synthesis, Characterization, and Applications
This guide provides an in-depth exploration of nonadecanenitrile (C₁₉H₃₇N), a long-chain aliphatic nitrile. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document details the historical context of its classification, modern synthetic routes, comprehensive characterization, and potential applications. The information presented herein is a synthesis of established chemical principles and contemporary research findings, designed to be a definitive resource for laboratory and industrial applications.
Discovery and Background: The Rise of Long-Chain Aliphatic Nitriles
The specific discovery of nonadecanenitrile is not marked by a singular event but is rather embedded in the broader history of the synthesis and characterization of long-chain aliphatic compounds. The IUPAC name for this compound is nonadecanenitrile.[1] It is also known by several synonyms, including 1-cyanooctadecane, octadecyl cyanide, and stearyl cyanide.[1][2][3][4][5]
The foundational chemistry for the synthesis of nitriles was established in the 19th century. One of the earliest and most fundamental methods for preparing alkyl nitriles is the Kolbe nitrile synthesis, named after Hermann Kolbe.[6] This reaction involves the nucleophilic substitution of an alkyl halide with a metal cyanide.[6] The development of such synthetic methods paved the way for the creation of a vast array of nitriles, including long-chain variants like nonadecanenitrile.
Industrially, the production of fatty nitriles, the class of compounds to which nonadecanenitrile belongs, is primarily achieved through the ammoxidation of fatty acids.[7] In this process, a fatty acid is reacted with ammonia at high temperatures, often in the presence of a catalyst, to yield the corresponding nitrile.[8][9] This method is a cornerstone of the oleochemical industry, which focuses on producing chemicals from natural fats and oils.[8][10] Fatty nitriles serve as crucial intermediates in the synthesis of fatty amines, which are widely used as surfactants, fabric softeners, and corrosion inhibitors.[8][10][11]
Physicochemical and Spectroscopic Properties
Nonadecanenitrile is a white to off-white crystalline powder with a melting point of approximately 43°C.[5] It is practically insoluble in water.[2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₇N | [1] |
| Molecular Weight | 279.51 g/mol | [2] |
| CAS Number | 28623-46-3 | [1][4] |
| Melting Point | 43 °C | [5] |
| Boiling Point | 387.27°C (estimated) | [5] |
| Water Solubility | Practically insoluble | [2] |
| Physical Form | Powder to crystal | [5] |
The structural characterization of nonadecanenitrile is confirmed through various spectroscopic techniques. The NIST Chemistry WebBook provides access to its infrared (IR) spectrum, mass spectrum (electron ionization), and gas chromatography data.[4] The infrared spectrum of a nitrile is characterized by a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹ due to the C≡N stretching vibration. The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern for a long-chain alkyl nitrile.
Synthesis of Nonadecanenitrile: Protocols and Mechanisms
The synthesis of nonadecanenitrile can be approached through several well-established methods for nitrile formation. The choice of method often depends on the starting material, desired scale, and purity requirements.
Kolbe Nitrile Synthesis from 1-Bromooctadecane
This classical method involves the reaction of an alkyl halide with a metal cyanide.[6] For nonadecanenitrile, 1-bromooctadecane serves as a suitable starting material.
-
Reaction Scheme: CH₃(CH₂)₁₇Br + NaCN → CH₃(CH₂)₁₇CN + NaBr
-
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in dimethyl sulfoxide (DMSO). The use of a polar aprotic solvent like DMSO is crucial for dissolving the cyanide salt and promoting the SN2 reaction.[6]
-
Add 1-bromooctadecane (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 140-160°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual DMSO and inorganic salts.
-
Recrystallize the crude product from ethanol or a similar suitable solvent to obtain pure nonadecanenitrile.
-
-
Self-Validation: The purity of the synthesized nonadecanenitrile should be confirmed by melting point determination and spectroscopic analysis (IR, ¹H NMR, and ¹³C NMR). The IR spectrum should exhibit the characteristic nitrile peak around 2245 cm⁻¹.
Dehydration of Nonadecanamide
Another common method for nitrile synthesis is the dehydration of a primary amide.[7] This can be achieved using various dehydrating agents, with thionyl chloride (SOCl₂) being a common choice.
-
Reaction Scheme: CH₃(CH₂)₁₇CONH₂ + SOCl₂ → CH₃(CH₂)₁₇CN + SO₂ + 2HCl
-
Detailed Protocol:
-
In a fume hood, suspend nonadecanamide (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. The reaction is exothermic and releases HCl and SO₂ gases, necessitating careful addition and proper ventilation.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Experimental Workflow Diagram
Caption: Comparative workflow for the synthesis of nonadecanenitrile.
Potential Applications and Biological Significance
While specific applications for nonadecanenitrile are not extensively documented, its role as a long-chain fatty nitrile positions it within several key areas of chemical industry and research.
-
Intermediate in Surfactant Production: The primary industrial application of fatty nitriles is as precursors to fatty amines and their derivatives.[8][10][11] Hydrogenation of nonadecanenitrile would yield nonadecylamine, a cationic surfactant with potential uses in fabric softeners, hair conditioners, and as a corrosion inhibitor.[10][11]
-
Pharmaceutical and Agrochemical Research: The nitrile group is a common pharmacophore in many drug molecules.[12] While there are no current drugs based on nonadecanenitrile, its long aliphatic chain could be explored for creating compounds with specific lipophilic properties for targeted delivery or interaction with biological membranes. The general toxicity of aliphatic nitriles is attributed to the metabolic release of cyanide, a mechanism that is important to consider in any potential biological application.[13]
-
Pheromone Research: There is evidence that long-chain hydrocarbons and their derivatives can act as insect pheromones or their inhibitors.[14][15][16] For instance, (Z,Z,Z)-3,6,9-nonadecadiene has been studied as a potential sex pheromone inhibitor for the tea defoliator Ectropis grisescens.[14] This suggests that nonadecanenitrile or its derivatives could be investigated for similar roles in pest management, potentially as disruptors of insect communication.
Signaling Pathway Conceptual Diagram
Caption: Conceptual model of pheromone inhibition.
Safety and Handling
Nonadecanenitrile is classified as harmful if swallowed.[1] As with all nitriles, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. In case of accidental exposure, it is important to seek medical attention, as the toxicity of aliphatic nitriles can be associated with the release of cyanide.[13]
Conclusion
Nonadecanenitrile, while not a widely known compound in its own right, represents a classic example of a long-chain aliphatic nitrile with a rich chemical history rooted in the fundamentals of organic synthesis. Its primary value lies in its potential as a chemical intermediate for the production of surfactants and other oleochemicals. Future research may uncover novel applications in areas such as agrochemicals and material science, leveraging its unique long-chain structure. This guide provides a solid foundation for any scientist or researcher looking to work with or explore the potential of nonadecanenitrile.
References
-
Pathways to produce fatty amines. | Download Scientific Diagram - ResearchGate. [Link]
-
High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - NIH. [Link]
-
Correlation of catalyst acidity and fatty nitrile yields from vapor-phase nitrile reaction of coconut oil. - ResearchGate. [Link]
-
High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides | ACS Omega. [Link]
-
Kolbe nitrile synthesis - Wikipedia. [Link]
-
Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. [Link]
-
Nitrile - Wikipedia. [Link]
-
Notes- Aliphatic Nitriles from Alkyl Chlorides | The Journal of Organic Chemistry. [Link]
-
Synthesis from Nitriles with Retention of the Cyano Group - S.-I. Murahashi. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]
- US2415261A - Production of nitriles - Google P
-
Importance of aliphatic nitriles in pharmaceuticals - ResearchGate. [Link]
-
Synthesis of Nitriles from Aldehydes with Elongation of the Molecule with Two Carbon Atoms. [Link]
-
Allyl nitrile: Toxicity and health effects - PMC - PubMed Central. [Link]
-
3,6,9-nonadecadiene, a potential inhibitor of sex pheromone of Ectropis grisescens Warren (Lepidoptera: Geometridae): electroantennogram test, wind tunnel, and in silico study | bioRxiv. [Link]
-
Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures - PubMed. [Link]
-
Nonadecanenitrile | C19H37N | CID 98566 - PubChem - NIH. [Link]
-
Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - MDPI. [Link]
-
Reverse Chemical Ecology Suggests Putative Primate Pheromones - PubMed. [Link]
-
Chemical Properties of Nonadecanenitrile (CAS 28623-46-3) - Cheméo. [Link]
-
Insect Pheromone Receptors - Key Elements in Sensing Intraspecific Chemical Signals - PubMed. [Link]
-
Organic chemistry - Wikipedia. [Link]
-
Reverse Chemical Ecology Suggests Putative Primate Pheromones - PMC - NIH. [Link]
-
Nonadecanenitrile - the NIST WebBook - National Institute of Standards and Technology. [Link]
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- 1. Nonadecanenitrile | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. Nonadecanenitrile (CAS 28623-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 5. N-NONADECANONITRILE | 28623-46-3 [chemicalbook.com]
- 6. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 7. Nitrile - Wikipedia [en.wikipedia.org]
- 8. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
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- 16. Insect Pheromone Receptors - Key Elements in Sensing Intraspecific Chemical Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Use of Nonadecanenitrile as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction: The Imperative for Precision in Quantitative GC-MS
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the pursuit of quantitative accuracy is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the inherent variability in sample preparation, injection volume, and instrument response can introduce significant errors, compromising the integrity of quantitative data. The use of an internal standard (IS) is a widely accepted and robust strategy to mitigate these variabilities, ensuring the reliability and reproducibility of results.
An ideal internal standard co-elutes with the analytes of interest and shares similar chemical and physical properties, yet is chromatographically resolved from them. It is introduced at a constant, known concentration to all samples, calibrators, and quality controls. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during sample handling and analysis are effectively normalized.
This application note provides a comprehensive guide to the use of nonadecanenitrile (C₁₉H₃₇N) as a highly effective internal standard in GC-MS analysis. Its unique properties, including its chemical inertness, thermal stability, and distinct mass spectrum, make it an excellent choice for a wide range of applications, particularly in the analysis of long-chain fatty acids, lipids, and other complex biological matrices.
Physicochemical Properties of Nonadecanenitrile
A thorough understanding of the internal standard's properties is crucial for its effective implementation.
| Property | Value | Significance in GC-MS Analysis |
| Chemical Formula | C₁₉H₃₇N | The long alkyl chain provides good solubility in organic solvents commonly used for sample extraction. |
| Molar Mass | 279.52 g/mol | Its relatively high molar mass places it in a region of the chromatogram often clear of endogenous interference. |
| Boiling Point | ~350 °C | High thermal stability ensures it does not degrade in the GC inlet or during chromatographic separation. |
| Structure | CH₃(CH₂)₁₇CN | The nitrile functional group provides a unique fragmentation pattern in the mass spectrometer, allowing for selective detection. |
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for the successful implementation of nonadecanenitrile as an internal standard in a typical GC-MS workflow.
Caption: Workflow for using Nonadecanenitrile as an IS in GC-MS.
Protocol Details:
1. Preparation of Nonadecanenitrile Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of high-purity nonadecanenitrile.
-
Dissolve in 10 mL of a suitable organic solvent (e.g., hexane, ethyl acetate, or dichloromethane) in a Class A volumetric flask.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution at 2-8 °C in an amber vial to prevent photodegradation.
2. Preparation of Working Internal Standard Solution (10 µg/mL):
-
Dilute the stock solution 1:100 with the same solvent. For example, transfer 100 µL of the stock solution to a 10 mL volumetric flask and bring to volume.
-
This working solution will be used to spike all samples, calibrators, and quality controls. The final concentration in the sample should be optimized based on the expected analyte concentration and instrument sensitivity.
3. Sample Preparation and Spiking:
-
To 100 µL of each sample (e.g., plasma, urine, or cell lysate), calibrator, and quality control, add a fixed volume (e.g., 10 µL) of the working internal standard solution.
-
Vortex briefly to ensure thorough mixing.
4. Extraction:
-
Proceed with your validated extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The presence of the internal standard from the beginning accounts for any analyte loss during this process.
5. Derivatization (If Necessary):
-
For analytes with poor volatility or chromatographic behavior (e.g., fatty acids), a derivatization step (e.g., silylation or esterification) may be required. Nonadecanenitrile is generally unreactive to common derivatizing agents, a key advantage of its use.
6. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar or medium-polarity column is typically suitable (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes.
-
(This program should be optimized for the specific analytes of interest.)
-
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.
-
Analyte Ions: Select 2-3 characteristic ions for your analyte(s).
-
Nonadecanenitrile Ions: Monitor characteristic ions such as m/z 41, 54, and the molecular ion if observable.
-
Data Analysis and Interpretation
The cornerstone of the internal standard method is the calculation of the response ratio.
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
A calibration curve is constructed by plotting the response ratio of the calibrators against their known concentrations. The concentration of the analyte in unknown samples is then determined by interpolating their response ratio on this curve.
Trustworthiness and Self-Validation
A robust analytical method is a self-validating one. Here's how to ensure the trustworthiness of your results when using nonadecanenitrile as an internal standard:
-
Internal Standard Peak Area Consistency: The absolute peak area of nonadecanenitrile should be consistent across all samples in a batch. Significant variation (e.g., >15-20%) may indicate a problem with sample injection or matrix effects that are not being fully compensated for.
-
Retention Time Stability: The retention time of both the analyte and the internal standard should be stable throughout the analytical run. Drifting retention times can signal a column or instrument issue.
-
Quality Control Samples: Always include low, medium, and high concentration quality control (QC) samples in each analytical batch. The calculated concentrations of these QCs should fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).
Conclusion
Nonadecanenitrile serves as an exemplary internal standard for a wide array of GC-MS applications. Its chemical stability, distinct mass spectrum, and appropriate volatility make it a reliable tool for correcting analytical variability. By following the detailed protocols and quality control measures outlined in this application note, researchers and scientists can significantly enhance the accuracy, precision, and overall trustworthiness of their quantitative GC-MS data.
References
- While specific application notes detailing the use of nonadecanenitrile as an internal standard are not widely available in public literature, the principles of its use are based on well-established practices in analytical chemistry.
-
Principles of Internal Standardization in Chromatography. Journal of Chemical Education.[Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS). Agilent Technologies.[Link]
-
Good Practice Guide for Internal Standard Usage in Analytical Method Validation. LGC.[Link]
-
Validation of Chromatographic Methods. American Laboratory.[Link]
The Versatile Workhorse of Organic Synthesis: Applications of Nonadecanenitrile
An In-Depth Guide for Researchers and Drug Development Professionals
Nonadecanenitrile (also known as octadecyl cyanide or stearyl cyanide) is a long-chain aliphatic nitrile that serves as a valuable and versatile building block in organic synthesis. Its C19 hydrocarbon chain and reactive nitrile functionality make it an attractive precursor for a diverse array of molecules, ranging from fundamental organic compounds to complex bioactive molecules and specialty materials. This guide provides a detailed exploration of the applications of nonadecanenitrile, offering insights into the causality behind experimental choices and providing detailed protocols for key transformations.
Core Physicochemical Properties and Safety Considerations
Before delving into its synthetic applications, it is crucial to understand the fundamental properties of nonadecanenitrile.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₇N | [1] |
| Molecular Weight | 279.51 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 42-45 °C | |
| Boiling Point | Not readily available | |
| Solubility | Insoluble in water; soluble in organic solvents |
Safety Profile: Nonadecanenitrile is classified as harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Key Synthetic Transformations of Nonadecanenitrile
The reactivity of the nitrile group is the cornerstone of nonadecanenitrile's synthetic utility. It can undergo a variety of transformations, including reduction, hydrolysis, and nucleophilic addition, to yield valuable downstream products.
Reduction to Long-Chain Primary Amines: The Gateway to Amphiphiles and Bioactive Scaffolds
The reduction of the nitrile group to a primary amine is a fundamental transformation that opens the door to a wide range of applications. The resulting nonadecylamine is a key intermediate in the synthesis of cationic surfactants, and its long lipophilic tail is a desirable feature in the design of certain drug molecules.[2][3]
Causality of Experimental Choices: The choice of reducing agent is critical for achieving a clean and efficient conversion. Catalytic hydrogenation is often the method of choice for its high atom economy and the production of a clean product. The selection of the catalyst, solvent, and reaction conditions can significantly influence the reaction rate and selectivity, minimizing the formation of secondary and tertiary amine byproducts.[4]
Experimental Protocol: Catalytic Hydrogenation of Nonadecanenitrile to Nonadecylamine [4]
Objective: To reduce nonadecanenitrile to nonadecylamine with high yield and selectivity.
Materials:
-
Nonadecanenitrile
-
Rhodium on carbon (5% Rh/C) or other suitable hydrogenation catalyst (e.g., Raney Nickel)
-
Anhydrous ethanol (or another suitable solvent like THF or a hydrocarbon)
-
Hydrogen gas
-
Ammonia (optional, to suppress secondary amine formation)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable high-pressure reactor, place a stirring bar and the rhodium on carbon catalyst (typically 1-5 mol% relative to the nitrile).
-
Add nonadecanenitrile and anhydrous ethanol. The concentration of the nitrile can vary, but a 0.5-1 M solution is a good starting point.
-
(Optional) To minimize the formation of secondary amines, the reaction can be conducted in the presence of ammonia. This can be achieved by saturating the solvent with ammonia gas or by adding a solution of ammonia in the chosen solvent.
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake or by periodically taking aliquots for analysis (e.g., GC-MS or TLC).
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude nonadecylamine.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Workflow Diagram:
Caption: Catalytic Hydrogenation Workflow.
Hydrolysis to Nonadecanoic Acid: A Building Block for Esters and Amides
The hydrolysis of the nitrile group to a carboxylic acid is another cornerstone transformation. Nonadecanoic acid, the product of this reaction, is a long-chain fatty acid that can be further derivatized to form esters, amides, and other valuable compounds.
Causality of Experimental Choices: Both acidic and basic conditions can be employed for nitrile hydrolysis.[4][5] Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like sulfuric or hydrochloric acid.[5] The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid. The choice of acid and reaction conditions can be optimized to favor the formation of the carboxylic acid and minimize side reactions.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Nonadecanenitrile [5]
Objective: To hydrolyze nonadecanenitrile to nonadecanoic acid.
Materials:
-
Nonadecanenitrile
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nonadecanenitrile and an excess of aqueous acid (e.g., 50% v/v sulfuric acid).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC by observing the disappearance of the starting nitrile.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
To isolate the carboxylic acid, the aqueous bicarbonate layer can be acidified with concentrated HCl, and the precipitated nonadecanoic acid can be collected by filtration or extracted with an organic solvent.
-
Dry the organic layer containing the product over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude nonadecanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Reaction Mechanism Diagram:
Caption: Acid-Catalyzed Nitrile Hydrolysis.
Grignard Reaction for Ketone Synthesis: Carbon-Carbon Bond Formation
The reaction of nonadecanenitrile with a Grignard reagent provides a powerful method for the synthesis of long-chain ketones.[6][7] This reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group, followed by hydrolysis of the resulting imine intermediate.
Causality of Experimental Choices: The Grignard reaction is highly sensitive to moisture and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. The choice of the Grignard reagent determines the structure of the resulting ketone. For example, reacting nonadecanenitrile with methylmagnesium bromide will yield 2-eicosanone.
Experimental Protocol: Synthesis of 2-Eicosanone from Nonadecanenitrile [8]
Objective: To synthesize 2-eicosanone via the Grignard reaction of nonadecanenitrile with methylmagnesium bromide.
Materials:
-
Nonadecanenitrile
-
Methylmagnesium bromide solution in diethyl ether or THF
-
Anhydrous diethyl ether or THF
-
Aqueous ammonium chloride solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Dissolve nonadecanenitrile in anhydrous diethyl ether or THF and place it in the dropping funnel.
-
To the flask, add the methylmagnesium bromide solution (a slight excess, e.g., 1.1-1.2 equivalents).
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the solution of nonadecanenitrile to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-eicosanone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reaction Pathway Diagram:
Caption: Grignard Reaction with a Nitrile.
Emerging Applications and Future Outlook
Beyond these fundamental transformations, nonadecanenitrile holds promise in several other areas of organic synthesis.
-
Heterocyclic Synthesis: The nitrile group can participate in cycloaddition reactions to form various nitrogen-containing heterocycles, such as triazoles.[3][8][9] These structural motifs are prevalent in many pharmaceuticals and agrochemicals. For instance, the [3+2] cycloaddition of nonadecanenitrile with an azide would lead to the formation of a substituted triazole, incorporating the long alkyl chain.[5][10][11]
-
Surfactant and Amphiphile Synthesis: The long hydrophobic chain of nonadecanenitrile makes it an ideal precursor for the synthesis of surfactants and amphiphilic molecules.[2] The conversion to nonadecylamine, as previously described, is a direct route to cationic surfactants. Further derivatization of the amine or the corresponding carboxylic acid can lead to a wide range of non-ionic and anionic surfactants with tailored properties.
-
Polymer Chemistry: While less common, long-chain nitriles can potentially be used as monomers or as precursors to monomers for the synthesis of specialty polymers. For example, the dinitrile of a long-chain diacid could be a monomer for the synthesis of polyamides.[6][9][12][13]
-
Drug Development: In drug design, long lipophilic chains are often incorporated to enhance membrane permeability and target engagement.[2][3][14] Nonadecanenitrile can serve as a precursor for introducing such a lipophilic side chain onto a pharmacophore.
Conclusion
Nonadecanenitrile is a versatile and valuable building block in organic synthesis. Its long alkyl chain and reactive nitrile functionality provide access to a wide range of important molecules, including long-chain amines, carboxylic acids, and ketones. These products, in turn, serve as key intermediates in the synthesis of surfactants, polymers, and potentially new pharmaceutical agents. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize nonadecanenitrile in their synthetic endeavors. As the demand for tailored molecules with specific physicochemical properties continues to grow, the applications of this long-chain nitrile are poised to expand into new and exciting areas of chemical science.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 98566, Nonadecanenitrile. [Link].
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University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link].
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Organic Syntheses. 2-methyl-2,5-decanediol. [Link].
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]
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Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link].
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Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link].
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National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link].
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Szymański, R., & Wilk, K. A. (2021). Synthesis of New Cationic Dicephalic Surfactants and Their Nonequivalent Adsorption at the Air/Solution Interface. Molecules (Basel, Switzerland), 26(11), 3287. [Link]
- Google Patents. EP2460839A1 - Method of making Polyamide 66. .
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Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]
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Gariazzo, C., & Tron, G. C. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in chemistry, 7, 439. [Link]
-
R Discovery. Cationic Surfactant Systems Research Articles. [Link].
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Kaneko, T. (2015). Polyamide Syntheses. In: Kobayashi, S., Müllen, K. (eds) Encyclopedia of Polymeric Nanomaterials. Springer, Berlin, Heidelberg. [Link]
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Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235–248. [Link]
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Synthesis of the C-13 side chain precursors of the 9-dihydrotaxane analogue ABT-271. Tetrahedron Letters, 36(47), 8657-8660. [Link].
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Ríos-Lombardía, N., & Morán-Ramallal, R. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules (Basel, Switzerland), 26(11), 3121. [Link]
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Krause, W. (2019, November 20). Quick Review of Polyamide Synthesis [Video]. YouTube. [Link].
-
Role of Surfactants in Nanotechnology and Their Applications. International Journal of Current Microbiology and Applied Sciences, 3(5), 237-260. [Link].
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A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 3(3), 543-552. [Link].
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link].
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International Journal of Chemistry Research. A SIMPLE AND CONVENIENT PROTOCOL FOR THE SELECTIVE MONO DEBENZYLATION OF DIBENZYLAMINES USING 10% Pd/C AND HCOONH4. [Link].
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Greenchemicals. Polyamides: synthesis and properties. [Link].
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Khan Academy. Worked example: Part-2-Synthesis of ketones [Video]. [Link].
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Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. [Link].
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Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link].
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Chemistry Steps. Nitriles to Ketones and Aldehydes. [Link].
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ChemistNate. (2014, September 15). Grignard Reagent + Nitrile = Ketone (Mechanism) [Video]. YouTube. [Link].
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International Journal of Chemistry Research. A SIMPLE AND CONVENIENT PROTOCOL FOR THE SELECTIVE MONO DEBENZYLATION OF DIBENZYLAMINES USING 10% Pd/C AND HCOONH4. [Link].
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Greenchemicals. Polyamides: synthesis and properties. [Link].
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Khan Academy. Worked example: Part-2-Synthesis of ketones [Video]. [Link].
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Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. [Link].
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link].
-
Chemistry Steps. Nitriles to Ketones and Aldehydes. [Link].
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ChemistNate. (2014, September 15). Grignard Reagent + Nitrile = Ketone (Mechanism) [Video]. YouTube. [Link].
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Application Notes & Protocols: Investigating Nonadecanenitrile as a Potential Biomarker for Diseases Linked to Microbiome Dysbiosis and Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of novel, non-invasive biomarkers is a critical priority in modern medicine for early disease detection, prognosis, and monitoring therapeutic efficacy. Volatile organic compounds (VOCs) present in breath, blood, and urine have emerged as promising candidates.[1][2][3][4] This document outlines a theoretical framework and provides detailed experimental protocols for the investigation of nonadecanenitrile, a long-chain aliphatic nitrile, as a potential biomarker for diseases associated with microbiome dysbiosis and oxidative stress. While direct links between nonadecanenitrile and specific pathologies are yet to be established, its structural class and potential metabolic origins warrant further exploration.
Introduction: The Rationale for Investigating Nonadecanenitrile
Nonadecanenitrile (C₁₉H₃₇N) is a long-chain saturated nitrile.[5][6][7][8] While its direct role in human physiology is not well understood, related long-chain alkyl cyanides have been identified as volatile compounds released by bacteria, including Pseudomonas and Micromonospora species.[9] This finding provides a compelling, albeit hypothetical, basis for investigating nonadecanenitrile as a potential biomarker in conditions characterized by alterations in the human microbiome.
Furthermore, many diseases are associated with a state of oxidative stress, where there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.[10] This can lead to cellular damage and the production of a wide array of metabolic byproducts that may serve as biomarkers.[10][11][12] The potential metabolic pathways leading to the formation of nitriles could be influenced by such systemic oxidative stress.
This application note will, therefore, proceed on the hypothesis that fluctuations in nonadecanenitrile levels in biological matrices (breath, blood, urine) may reflect underlying pathological processes related to microbiome dysbiosis or oxidative stress.
Key Chemical Properties of Nonadecanenitrile
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₇N | [6][7][8] |
| Molecular Weight | 279.51 g/mol | [6] |
| CAS Number | 28623-46-3 | [5][6][7][8] |
| Melting Point | 43 °C | [6] |
| Solubility in Water | Practically insoluble | [6] |
Conceptual Workflow for Biomarker Validation
The journey of a potential biomarker from initial hypothesis to clinical application is a multi-stage process. The following diagram illustrates a generalized workflow for the investigation and validation of nonadecanenitrile as a disease biomarker.
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Application Note: High-Sensitivity Detection of Nonadecanenitrile in Complex Matrices
Abstract
Nonadecanenitrile (C₁₉H₃₇N), also known as octadecyl cyanide, is a long-chain aliphatic nitrile that presents unique analytical challenges due to its non-polar nature and low volatility. Its detection in complex matrices, such as environmental samples, industrial process streams, or biological tissues, requires robust and sensitive analytical methodologies. This application note provides a comprehensive guide for the extraction, identification, and quantification of nonadecanenitrile, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique. We detail optimized protocols for sample preparation using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), discuss the rationale behind instrumental parameter selection, and outline essential method validation procedures to ensure data integrity and trustworthiness.
Introduction: The Analytical Challenge
The accurate quantification of long-chain nitriles like nonadecanenitrile is critical in various fields, from environmental monitoring to quality control in the chemical industry where they serve as intermediates.[1][2] The primary analytical hurdles stem from its physicochemical properties:
-
High Hydrophobicity: Nonadecanenitrile is practically insoluble in water, leading to strong partitioning into lipid-rich or organic phases within a sample matrix.[3]
-
Matrix Complexity: Biological and environmental samples contain a multitude of interfering compounds (lipids, proteins, humic acids) that can mask the analyte signal or damage analytical instrumentation.
-
Volatility: While suitable for Gas Chromatography, its relatively high boiling point requires careful optimization of GC temperature programs to ensure efficient elution without thermal degradation.
This guide is designed for researchers and drug development professionals, providing field-proven insights into developing a self-validating system for the reliable analysis of nonadecanenitrile.
Physicochemical Properties of Nonadecanenitrile
A thorough understanding of the analyte's properties is the foundation of any successful analytical method. These properties dictate the choice of extraction solvents, chromatographic columns, and instrument settings.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₇N | [4][5] |
| Molecular Weight | 279.51 g/mol | [3][4] |
| CAS Number | 28623-46-3 | [3][5] |
| Melting Point | 43 °C | [3] |
| Boiling Point | ~389 °C (Predicted) | [6] |
| Water Solubility | Practically insoluble | [3] |
| Log P (Octanol/Water) | 8.5 (Predicted) | [4] |
The high Log P value confirms the compound's extreme non-polarity, making it a prime candidate for extraction with non-polar organic solvents and analysis via GC with a non-polar stationary phase.[4][7]
Sample Preparation: The Key to Accurate Quantification
Effective sample preparation is the most critical step in the analytical workflow. Its purpose is to isolate nonadecanenitrile from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument.[8][9] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the matrix type, sample throughput requirements, and desired level of cleanup.
Overall Analytical Workflow
The following diagram illustrates the general workflow from sample acquisition to data analysis.
Caption: General workflow for nonadecanenitrile analysis.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic, cost-effective technique that partitions the analyte between two immiscible liquid phases. It is particularly effective for samples with high water content.
Causality: The choice of a non-polar solvent like hexane or ethyl acetate is based on the "like-dissolves-like" principle. Nonadecanenitrile's high hydrophobicity ensures it will preferentially move from the aqueous sample matrix into the immiscible organic solvent. Adding salt (salting out) can further decrease the solubility of non-polar compounds in the aqueous phase, improving extraction efficiency.
Step-by-Step Protocol:
-
Sample Aliquoting: Pipette 1.0 mL of the aqueous sample (e.g., plasma, wastewater) into a 15 mL glass centrifuge tube.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a similar long-chain nitrile not present in the sample) to correct for extraction variability.
-
pH Adjustment (Optional): For certain matrices, adjusting the pH away from neutral can help break emulsions.
-
Extraction: Add 5.0 mL of hexane. Cap the tube securely.
-
Mixing: Vortex vigorously for 2 minutes to maximize the surface area between the two phases, facilitating efficient analyte transfer.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to break any emulsions and create a sharp interface between the aqueous (bottom) and organic (top) layers.
-
Collection: Carefully transfer the top organic layer to a clean glass tube using a Pasteur pipette.
-
Repeat: Perform a second extraction on the remaining aqueous layer with another 5.0 mL of hexane to improve recovery. Combine the organic extracts.
-
Drying & Concentration: Pass the combined extract through a small column of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to near dryness under a gentle stream of nitrogen at 30-35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers superior cleanup and concentration compared to LLE and is more easily automated.[8] A reverse-phase (e.g., C18) sorbent is ideal for retaining non-polar compounds like nonadecanenitrile from an aqueous sample.
Causality: The C18 (octadecyl) bonded silica sorbent provides a highly non-polar stationary phase. When the aqueous sample is loaded, nonadecanenitrile is retained by hydrophobic interactions with the C18 chains, while polar matrix components (salts, sugars, etc.) pass through and are discarded. A non-polar solvent is then used to disrupt these interactions and elute the analyte.
Caption: Reverse-phase solid-phase extraction (SPE) workflow.
Step-by-Step Protocol (using C18 Cartridge):
-
Conditioning: Pass 3 mL of methanol through the C18 SPE cartridge, followed by 3 mL of deionized water. Do not allow the sorbent bed to go dry. This step solvates the C18 chains, preparing them for interaction.
-
Sample Loading: Load 1.0 mL of the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min). The analyte will be retained on the sorbent.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water. This removes weakly retained, polar interferences without dislodging the nonadecanenitrile.
-
Elution: Elute the nonadecanenitrile from the cartridge with 2 mL of ethyl acetate into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Instrumental Analysis: GC-MS
Gas chromatography is the ideal separation technique for thermally stable and volatile compounds like nonadecanenitrile.[7] Coupling it with mass spectrometry provides high sensitivity and specificity for definitive identification and quantification.
Causality: A non-polar column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or equivalent), is chosen because its selectivity is primarily based on the boiling points of the analytes.[7] This provides excellent resolution for non-polar compounds. Electron Ionization (EI) is used as it is a robust, high-energy ionization technique that produces repeatable fragmentation patterns, allowing for library-based identification.
Detailed GC-MS Protocol
-
Instrument: Gas Chromatograph with Mass Spectrometric Detector
-
Injection: 1 µL, Splitless mode (to maximize sensitivity)
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane stationary phase (e.g., Agilent DB-5ms)
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 300 °C
-
Hold: Hold at 300 °C for 10 minutes
-
-
MS Transfer Line Temp: 290 °C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temp: 230 °C
-
Acquisition Mode:
-
Full Scan: m/z 50-400 (for initial identification and confirmation)
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions. Based on the NIST database for similar nitriles, key ions would likely include the molecular ion (m/z 279.3) and prominent fragment ions.[10]
-
Method Validation and Quality Control
A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical method is suitable for its intended purpose. Key parameters to assess include:
-
Linearity & Range: A calibration curve should be prepared using at least five concentration levels. The method is linear if the coefficient of determination (R²) is ≥ 0.995.
-
Accuracy (% Recovery): Determined by analyzing quality control (QC) samples at low, medium, and high concentrations and comparing the measured value to the nominal value. Acceptance criteria are typically 85-115% recovery.
-
Precision (% RSD): Assessed by the relative standard deviation (RSD) of replicate measurements of QC samples. Acceptance criteria are typically <15% RSD.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected above the background noise (typically Signal-to-Noise ratio of 3:1).
-
Limit of Quantification (LOQ): The lowest concentration that can be quantitatively determined with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1).
Representative Performance Data
The following table summarizes expected performance characteristics for a validated method.
| Parameter | Specification |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 15% |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
Conclusion
The analytical method detailed in this note, combining efficient sample preparation (LLE or SPE) with high-sensitivity GC-MS, provides a robust and reliable system for the quantification of nonadecanenitrile in complex matrices. The key to success lies in meticulous sample preparation to isolate the non-polar analyte from matrix interferences. By following the outlined protocols and implementing rigorous method validation, researchers can generate high-quality, trustworthy data suitable for a wide range of scientific and industrial applications.
References
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Luchini, A., & Ciolino, L. A. (1999). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry, 32(3), 299-300. [Link]
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Cheméo. (2023). Chemical Properties of Nonadecanenitrile (CAS 28623-46-3). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98566, Nonadecanenitrile. Retrieved January 20, 2026, from [Link].
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Chromatography Forum. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]
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LibreTexts, Chemistry. (2021). 12.4: Gas Chromatography. [Link]
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Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. [Link]
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National Institute of Standards and Technology. (n.d.). Nonadecanenitrile. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link].
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National Institute of Standards and Technology. (n.d.). Gas Chromatography data for Nonadecanenitrile. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link].
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ACS Publications. (1960). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry. [Link]
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SpectraBase. (n.d.). Nonadecanenitrile Spectrum. [Link]
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Taylor & Francis Online. (2009). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]
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Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile. [Link]
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PubMed. (1994). Liquid chromatographic determination of carnitine by precolumn derivatization with pyrene-1-carbonyl cyanide. [Link]
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MDPI. (n.d.). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. [Link]
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National Institute of Standards and Technology. (n.d.). Decanenitrile. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link].
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Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]
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ACS Publications. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. [Link]
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ACS Omega. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. [Link]
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Chemistry Steps. (n.d.). Preparation of Nitriles. [Link]
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O·I Analytical. (n.d.). An Overview and Comparison of Methods for Cyanide Analysis. [Link]
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911Metallurgist. (2016). Cyanide Assay Methods. [Link]
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Application Notes & Protocols: Nonadecanenitrile as an Internal Standard in the Quantitative Analysis of Fatty Acids by GC-MS
Audience: Researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism.
Introduction: The Critical Role of Internal Standards in Fatty Acid Profiling
The quantitative analysis of fatty acids is fundamental to understanding cellular metabolism, disease pathology, and the efficacy of therapeutic interventions. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, offering high sensitivity and specificity for the detailed profiling of complex fatty acid mixtures.[1] However, the multi-step sample preparation process, including lipid extraction, derivatization, and injection, can introduce variability that compromises the accuracy and reproducibility of quantitative results. To mitigate these variables, the use of an internal standard (IS) is an indispensable practice in rigorous analytical chemistry.[2]
An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[2] By monitoring the ratio of the analyte's response to the internal standard's response, variations introduced during sample handling are normalized, leading to significantly improved precision and accuracy.[2][3]
This guide provides a comprehensive overview and detailed protocols for the application of nonadecanenitrile (C19H37N) as an effective internal standard for the quantitative analysis of fatty acids in biological matrices using GC-MS.
Nonadecanenitrile: A Rationale for its Use as an Internal Standard
The selection of an appropriate internal standard is governed by a set of key criteria: it must be a compound not naturally present in the sample, it should exhibit similar chemical and physical properties to the analytes of interest, and it must be chromatographically resolved from all other sample components.[4] Nonadecanenitrile, a 19-carbon saturated fatty nitrile, emerges as a strategic choice for several compelling reasons:
-
Structural Analogy and Elution Profile: With its long hydrocarbon chain, nonadecanenitrile mimics the behavior of endogenous long-chain fatty acids during extraction and chromatographic separation. Its nitrile functional group provides a distinct mass spectrum, ensuring it does not interfere with the mass fragments of the target fatty acid methyl esters (FAMEs).
-
Chemical Inertness: The nitrile group is relatively stable under the conditions typically used for the derivatization of fatty acids to FAMEs, ensuring its integrity throughout the sample preparation workflow.
-
Exogenous Origin: Nonadecanenitrile is not a naturally occurring compound in most biological systems, preventing any confounding contribution from the sample matrix.
-
Commercial Availability: It is readily available from chemical suppliers, facilitating its routine implementation in analytical workflows.
Physicochemical Properties of Nonadecanenitrile
| Property | Value | Source |
| Molecular Formula | C19H37N | Cheméo[5] |
| Molecular Weight | 279.50 g/mol | Cheméo[5] |
| IUPAC Name | nonadecanenitrile | PubChem[6] |
| SMILES | CCCCCCCCCCCCCCCCCCC#N | Cheméo[5] |
| CAS Number | 28623-46-3 | Cheméo[5] |
The Role of Fatty Acid Metabolism in Health and Disease
Fatty acid metabolism is a central hub of cellular energy homeostasis and signaling.[7] Dysregulation of fatty acid metabolic pathways is implicated in a wide array of diseases, including metabolic syndrome, type 2 diabetes, cardiovascular diseases, and cancer.[8] The precise quantification of individual fatty acids and their ratios in various biological samples is therefore crucial for elucidating disease mechanisms, identifying biomarkers, and evaluating the impact of novel therapeutics.
Key Pathways in Fatty Acid Metabolism
Fatty acid metabolism encompasses a series of interconnected pathways:
-
Lipolysis: The breakdown of triglycerides into free fatty acids and glycerol.
-
Fatty Acid Activation and Transport: The conversion of free fatty acids into fatty acyl-CoA and their transport into mitochondria.[9]
-
β-oxidation: The catabolic process in which fatty acyl-CoAs are broken down to produce acetyl-CoA, NADH, and FADH2.[10]
-
Fatty Acid Synthesis (Lipogenesis): The anabolic process of creating fatty acids from acetyl-CoA and malonyl-CoA.
-
Esterification: The process of attaching fatty acids to a glycerol backbone to form triglycerides for storage.
The following diagram illustrates the central role of fatty acid oxidation in cellular energy production.
Caption: Overview of Fatty Acid Oxidation Pathway.
Experimental Protocol: Quantitative Analysis of Fatty Acids using Nonadecanenitrile as an Internal Standard
This protocol provides a step-by-step methodology for the analysis of total fatty acids in biological samples such as plasma, serum, or cultured cells.
Materials and Reagents
-
Internal Standard Stock Solution: Nonadecanenitrile (1 mg/mL in methanol).
-
Solvents: Chloroform, Methanol, 0.9% NaCl solution (all HPLC grade or higher).
-
Derivatization Reagent: 14% Boron Trifluoride in Methanol (BF3-Methanol).
-
Extraction Solvent: Hexane.
-
Fatty Acid Methyl Ester (FAME) Standards: A certified reference mixture of FAMEs.
-
Glassware: Pyrex test tubes with Teflon-lined screw caps.
-
Equipment: Vortex mixer, Centrifuge, Heating block or water bath, Nitrogen evaporator, GC-MS system.
Protocol Workflow
The following diagram outlines the major steps in the analytical workflow.
Caption: Workflow for Fatty Acid Analysis with Internal Standard.
Step-by-Step Methodology
1. Sample Preparation and Internal Standard Spiking
-
For liquid samples (e.g., plasma), aliquot 100 µL into a glass test tube. For cell pellets, ensure a consistent cell number or protein amount per sample.
-
Add a precise volume of the nonadecanenitrile internal standard stock solution to each sample to achieve a final concentration within the linear range of the assay (e.g., 10 µL of a 10 µg/mL working solution).
-
Causality: The addition of the internal standard at the very beginning of the workflow is crucial to account for any loss of analytes during all subsequent steps, from extraction to injection.[2]
2. Lipid Extraction (Folch Method)
-
To each sample, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[11]
-
Vortex vigorously for 1 minute to ensure thorough mixing and disruption of lipid-protein complexes.[11]
-
Incubate at room temperature for 20 minutes.[11]
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.[11]
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.[11]
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% BF3-Methanol.
-
Seal the tube tightly and heat at 100°C for 30 minutes.
-
Causality: This transesterification/esterification step converts fatty acids into their more volatile and less polar methyl ester derivatives, which are amenable to GC analysis.[12]
-
Cool the tubes to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
4. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for FAME analysis.
-
Injection: 1 µL of the FAME extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 250°C, hold for 10 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Ions to Monitor (SIM mode):
-
Monitor characteristic ions for each target FAME (e.g., m/z 74 for saturated FAMEs).
-
For nonadecanenitrile, monitor its characteristic fragment ions.
-
5. Data Analysis and Quantification
-
Identify the peaks for each FAME and the nonadecanenitrile internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for the target FAMEs and the nonadecanenitrile.
-
Calculate the response factor (RF) for each analyte using a calibration curve prepared with known concentrations of FAME standards and a constant concentration of the internal standard.
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
RF = (Response Ratio) / (Concentration of Analyte)
-
-
Calculate the concentration of each fatty acid in the unknown samples using the following equation:
-
Concentration of Analyte = (Response Ratio of Unknown) / (RF)
-
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key elements:
-
Calibration Curve: A multi-point calibration curve should be prepared for each batch of samples to ensure the linearity of the response over the desired concentration range.
-
Quality Control Samples: Include quality control samples at low, medium, and high concentrations to monitor the accuracy and precision of the assay.
-
Blank Samples: Analyze blank samples (containing only the internal standard) to check for any background contamination.
Conclusion
Nonadecanenitrile serves as an excellent internal standard for the quantitative analysis of fatty acids by GC-MS. Its chemical and physical properties ensure that it behaves similarly to the target analytes during sample preparation, while its unique mass spectrum prevents interference. The detailed protocol provided in this guide offers a robust and reliable method for researchers studying fatty acid metabolism, enabling the acquisition of high-quality, reproducible data essential for advancing our understanding of health and disease.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98566, Nonadecanenitrile. Retrieved from [Link].
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Couturier, C., et al. (2015). Fatty acid methyl esters into nitriles: Acid–base properties for enhanced catalysts. ResearchGate. Retrieved from [Link].
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The Nitrile Advantage: A Guide to Using Octadecyl Cyanide in Lipid Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of octadecyl cyanide (also known as stearonitrile) in lipid research. By leveraging the unique spectroscopic properties of the nitrile group, this long-chain saturated fatty acid analog serves as a powerful and minimally disruptive probe for investigating lipid metabolism, trafficking, and interactions. We will delve into the rationale behind its use, safe handling procedures, and step-by-step methodologies for its application in cell culture systems, followed by analysis using vibrational spectroscopy and mass spectrometry.
Introduction: Why Octadecyl Cyanide?
The study of lipid biology is often hampered by the challenge of visualizing and tracking these molecules within the complex milieu of the cell. Traditional methods, such as fluorescently labeling lipids, can sometimes alter their physicochemical properties and biological behavior due to the bulky nature of the fluorophore. Octadecyl cyanide offers a compelling alternative by introducing a small, minimally perturbing nitrile (C≡N) group as a bio-orthogonal vibrational reporter.
The nitrile group possesses a strong and sharp stretching vibration in a region of the infrared (IR) and Raman spectra that is relatively free from interference from other biological molecules.[1][2] This "silent" spectral window allows for the sensitive and specific detection of octadecyl cyanide and its metabolic products. Furthermore, the 18-carbon chain of octadecyl cyanide closely mimics that of stearic acid, a common saturated fatty acid, facilitating its natural incorporation into various lipid species through endogenous metabolic pathways.[3]
Key Advantages of Octadecyl Cyanide as a Lipid Probe:
-
Minimal Perturbation: The small size of the nitrile group is less likely to alter the biological activity of the lipid compared to larger tags.
-
Bio-orthogonal Detection: The C≡N stretch appears in a clear spectral region, enabling background-free detection.[4]
-
Versatile Analytical Readouts: Compatible with powerful analytical techniques such as Raman spectroscopy, infrared spectroscopy, and mass spectrometry.[1][5]
-
Metabolic Tracing: Can be used to follow the metabolic fate of stearic acid into complex lipids like triglycerides and phospholipids.
Safety and Handling of Octadecyl Cyanide
Octadecyl cyanide is an organic nitrile and must be handled with appropriate safety precautions. While it is a solid at room temperature and less volatile than smaller organic cyanides, it is crucial to prevent inhalation of dust, and skin or eye contact. The primary hazard associated with organic nitriles is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with strong acids.[6]
| Hazard | Precaution | First Aid |
| Inhalation | Handle in a certified chemical fume hood.[6] Avoid generating dust. | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Wear nitrile gloves (double gloving is recommended), a lab coat, and closed-toe shoes.[6] | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Wear safety glasses or goggles.[8] | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Ingestion | Do not eat, drink, or smoke in the laboratory. | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9] |
| Accidental Spills | Clean up spills promptly using an absorbent material. Decontaminate the area with a 10% bleach solution followed by a water rinse.[8] | Evacuate the area if the spill is large or if there is a risk of HCN release. |
Storage: Store octadecyl cyanide in a cool, dry, well-ventilated area away from strong acids and oxidizing agents. The container should be tightly sealed.[7]
Disposal: Dispose of octadecyl cyanide and any contaminated materials as hazardous chemical waste according to your institution's guidelines.
Experimental Protocols
Preparation of Octadecyl Cyanide Stock Solution
For cell culture experiments, it is necessary to prepare a stock solution of octadecyl cyanide in a suitable organic solvent.
Materials:
-
Octadecyl cyanide (high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
In a chemical fume hood, weigh out the desired amount of octadecyl cyanide.
-
Dissolve the octadecyl cyanide in DMSO to create a high-concentration stock solution (e.g., 100 mM). Gentle warming and vortexing may be required to fully dissolve the solid.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Determination of Optimal Working Concentration
Before proceeding with metabolic labeling experiments, it is crucial to determine the optimal, non-toxic working concentration of octadecyl cyanide for your specific cell line. This can be achieved using a standard cytotoxicity assay, such as the MTT or PrestoBlue assay.
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a series of dilutions of the octadecyl cyanide stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Replace the medium in the wells with the medium containing the different concentrations of octadecyl cyanide.
-
Incubate the cells for the desired experimental duration (e.g., 24 hours).
-
Perform a cytotoxicity assay according to the manufacturer's instructions.
-
Determine the highest concentration of octadecyl cyanide that does not significantly impact cell viability. This will be your optimal working concentration for subsequent experiments.
Metabolic Labeling of Cells with Octadecyl Cyanide
This protocol describes the general procedure for introducing octadecyl cyanide to cultured cells for metabolic incorporation.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Octadecyl cyanide stock solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in the desired format (e.g., culture dishes, chambered coverglass for microscopy) and grow to the desired confluency (typically 70-80%).[10]
-
Prepare the labeling medium by diluting the octadecyl cyanide stock solution to the predetermined optimal working concentration in fresh, pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired labeling period. The incubation time will depend on the specific metabolic pathway being investigated and may range from a few hours to 24 hours or longer.
-
After the incubation period, the cells can be harvested for lipid extraction and analysis or fixed for imaging.
Sample Preparation for Analysis
For Raman/Infrared Microspectroscopy:
-
After the labeling period, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated octadecyl cyanide.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the cells again three times with PBS.
-
The cells can be stored in PBS at 4°C for a short period before imaging. For Raman microscopy, cells grown on quartz or CaF₂ coverslips are recommended to minimize background signal.
For Lipid Extraction and Mass Spectrometry:
-
After the labeling period, remove the labeling medium and wash the cells three times with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation.
-
Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch extraction.
-
The resulting lipid extract can be dried down under a stream of nitrogen and stored at -80°C until analysis.
Analytical Methodologies
Vibrational Spectroscopy (Raman and Infrared)
Raman and IR microspectroscopy can be used to visualize the subcellular distribution of octadecyl cyanide-labeled lipids. The nitrile stretch provides a unique vibrational signature.
| Technique | Nitrile (C≡N) Peak Position | Advantages | Considerations |
| Infrared (IR) Spectroscopy | ~2210-2260 cm⁻¹ | High sensitivity to the nitrile group. | Water absorption can be a significant issue in biological samples. |
| Raman Spectroscopy | ~2210-2260 cm⁻¹ | Less interference from water, allowing for analysis in aqueous environments.[1] High spatial resolution for imaging. | The Raman signal can be weak, potentially requiring longer acquisition times. |
Workflow for Raman Imaging:
-
Acquire Raman spectra from different regions of the labeled cells using a Raman microscope.
-
Generate hyperspectral maps by plotting the intensity of the nitrile peak at each spatial location.
-
These maps can reveal the localization of the labeled lipids within subcellular compartments, such as lipid droplets or the endoplasmic reticulum.
Mass Spectrometry
Mass spectrometry is a powerful tool for identifying and quantifying the specific lipid species that have incorporated octadecyl cyanide.
Workflow for LC-MS/MS Lipidomics:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Separate the lipid species using liquid chromatography (LC).
-
Analyze the eluted lipids using tandem mass spectrometry (MS/MS).
-
Search for lipid species with a mass shift corresponding to the incorporation of the octadecyl cyanide moiety. For example, if octadecyl cyanide replaces stearic acid in a phospholipid, the resulting molecule will have a different mass-to-charge ratio (m/z) that can be specifically targeted.
-
Fragmentation analysis (MS/MS) can be used to confirm the identity of the labeled lipid species.
Visualizing the Workflow
Caption: Experimental workflow for using octadecyl cyanide in lipid research.
Conclusion
Octadecyl cyanide is a valuable tool for lipid researchers, offering a minimally invasive method to probe the intricate dynamics of lipid metabolism and localization. Its unique spectroscopic properties, combined with its similarity to natural fatty acids, make it an ideal candidate for a wide range of applications in cell biology and drug discovery. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and effectively integrate this powerful chemical probe into their experimental workflows.
References
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The Synthetic Versatility of Nonadecanenitrile: A Precursor for Advanced Chemical Architectures
Introduction
Nonadecanenitrile (C₁₉H₃₇N), also known as octadecyl cyanide or stearyl cyanide, is a long-chain aliphatic nitrile that serves as a pivotal precursor in a multitude of chemical transformations.[1][2][3] Its nineteen-carbon backbone coupled with the reactive nitrile functionality makes it an invaluable building block for accessing a diverse array of molecules, including primary amines, carboxylic acids, and ketones with extended alkyl chains. These products are of significant interest in the development of pharmaceuticals, agrochemicals, surfactants, and advanced materials, where lipophilicity and molecular weight are critical design parameters.[4][5][6] This document provides a comprehensive guide to the practical application of nonadecanenitrile in key chemical reactions, complete with detailed protocols, mechanistic insights, and safety considerations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of nonadecanenitrile is essential for its safe handling and for optimizing reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₇N | [1][2][7] |
| Molecular Weight | 279.5 g/mol | [1][2] |
| Appearance | Colorless liquid or solid (depending on ambient temperature) | [8] |
| Boiling Point | 241 - 243 °C | [8] |
| CAS Number | 28623-46-3 | [1][3][7] |
| IUPAC Name | nonadecanenitrile | [1] |
Safety and Handling
Nonadecanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][8][9] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, should be worn at all times.[8][10] All manipulations should be performed in a well-ventilated fume hood.[8][10] In case of exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[8][9][10]
Core Applications and Reaction Protocols
The synthetic utility of nonadecanenitrile is primarily centered around the versatile reactivity of the nitrile group. The following sections detail the most common and impactful transformations.
Reduction to Primary Amines: Synthesis of Nonadecylamine
The conversion of nitriles to primary amines is a cornerstone of organic synthesis.[11][12][13] Nonadecylamine, the product of nonadecanenitrile reduction, is a valuable intermediate for surfactants and quaternary ammonium compounds. Two primary methods for this transformation are catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄).
Caption: Pathways for the reduction of nonadecanenitrile to nonadecylamine.
Catalytic hydrogenation is an effective method for the large-scale synthesis of primary amines.[14] The addition of ammonia or ammonium hydroxide can help to minimize the formation of secondary and tertiary amine byproducts.[14]
Materials:
-
Nonadecanenitrile
-
Raney Nickel (or 10% Pd/C)
-
Anhydrous Ethanol (or THF)
-
Ammonia (gas or solution)
-
High-pressure autoclave
-
Celite®
Procedure:
-
In a high-pressure autoclave, combine nonadecanenitrile (1 eq.), anhydrous ethanol, and a catalytic amount of Raney Nickel (5-10% by weight).
-
Seal the autoclave and purge with nitrogen, then with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 500-1000 psi, but consult specific literature for optimization) and heat to 80-100 °C.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude nonadecylamine.
-
Purify the product by recrystallization or vacuum distillation if necessary.
For laboratory-scale synthesis, LiAlH₄ is a powerful and efficient reducing agent for converting nitriles to primary amines.[12][13][15] This reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.[12]
Materials:
-
Nonadecanenitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, suspend LiAlH₄ (1.5 eq.) in anhydrous THF.
-
Dissolve nonadecanenitrile (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid aluminum salts and wash them thoroughly with THF or diethyl ether.
-
Separate the organic layer of the filtrate and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude nonadecylamine.
-
Purify the product by column chromatography or recrystallization as needed.
Hydrolysis to Carboxylic Acids: Synthesis of Nonadecanoic Acid
The hydrolysis of nitriles is a fundamental route to carboxylic acids.[12][16] This transformation can be achieved under either acidic or basic conditions.
Caption: Acidic and basic hydrolysis pathways for nonadecanenitrile.
In the presence of a strong acid and water, the nitrile is protonated, which increases its electrophilicity and facilitates nucleophilic attack by water.[12]
Materials:
-
Nonadecanenitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine nonadecanenitrile (1 eq.) and an aqueous solution of sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC). The reaction may be biphasic initially.
-
Cool the reaction mixture to room temperature. The product, nonadecanoic acid, may precipitate upon cooling.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure nonadecanoic acid.
Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[12] The initial product is the carboxylate salt, which is then protonated in an acidic workup.[16]
Materials:
-
Nonadecanenitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water/Ethanol mixture
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
Procedure:
-
In a round-bottom flask with a reflux condenser, dissolve nonadecanenitrile (1 eq.) in a mixture of ethanol and aqueous NaOH solution (e.g., 20-30% w/v).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a low pH (e.g., pH 1-2) with concentrated HCl while cooling in an ice bath. Nonadecanoic acid will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Alternatively, extract the acidified mixture with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.
-
Recrystallize the crude nonadecanoic acid for purification.
Grignard Reaction for Ketone Synthesis
The reaction of a nitrile with a Grignard reagent, followed by aqueous hydrolysis, is an excellent method for preparing ketones.[15][17][18][19] This reaction forms a new carbon-carbon bond, allowing for the synthesis of complex molecular structures.
Caption: Synthesis of a ketone from nonadecanenitrile using a Grignard reagent.
This protocol describes the general procedure for reacting nonadecanenitrile with a Grignard reagent (e.g., methylmagnesium bromide to form 2-eicosanone).
Materials:
-
Nonadecanenitrile
-
Grignard Reagent (e.g., Methylmagnesium Bromide, 1.2 eq.) in THF or Diethyl Ether
-
Anhydrous Diethyl Ether or THF
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl) or Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve nonadecanenitrile (1 eq.) in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Slowly add the Grignard reagent (1.2 eq.) to the nitrile solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Cool the mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl or dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ketone.
-
Purify the product by column chromatography or recrystallization.
Conclusion
Nonadecanenitrile is a remarkably versatile and valuable precursor in organic synthesis. The protocols outlined in this guide for its conversion into primary amines, carboxylic acids, and ketones demonstrate its utility in constructing complex molecules with long alkyl chains. The choice of reaction conditions and reagents allows for the selective transformation of the nitrile group, providing chemists with a powerful tool for the development of new chemical entities in various fields of research and industry.
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Nonadecanenitrile | C19H37N | CID 98566 - PubChem. National Center for Biotechnology Information. [Link]
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-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
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How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. YouTube. [Link]
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How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. [Link]
-
Reaction of nitriles with Grignard reagents. YouTube. [Link]
-
Grignard Reaction of Nitriles EXPLAINED! YouTube. [Link]
-
Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation. ResearchGate. [Link]
-
Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. ResearchGate. [Link]
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Application Note: Elucidating the Electron Ionization Fragmentation of Nonadecanenitrile by GC-MS
Abstract
This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the analysis of nonadecanenitrile (C₁₉H₃₇N) using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). We delve into the characteristic fragmentation patterns of long-chain alkyl nitriles, offering insights into the underlying mechanisms. A comprehensive, step-by-step protocol for sample preparation and GC-MS analysis is presented, alongside a discussion of the expected mass spectrum and the interpretation of key fragment ions. This guide is designed to be a practical resource for the structural elucidation and confident identification of nonadecanenitrile and related long-chain aliphatic nitriles in complex matrices.
Introduction
Nonadecanenitrile, a saturated 19-carbon aliphatic nitrile, belongs to a class of compounds that are important intermediates in organic synthesis and can be found in various industrial and biological contexts. Accurate identification and structural confirmation of such long-chain molecules are critical. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful and widely used technique for this purpose due to its high separation efficiency and the generation of reproducible, fingerprint-like mass spectra.[1]
Upon electron ionization, organic molecules form a molecular ion (M⁺•) which then undergoes a series of predictable fragmentation reactions.[2][3] Understanding these fragmentation pathways is paramount for accurate spectral interpretation. For long-chain alkyl nitriles, the fragmentation is governed by several key processes, including alpha-cleavage and rearrangements, which provide structural information about the alkyl chain. This note will focus on the elucidation of these patterns for nonadecanenitrile.
Principles of Alkyl Nitrile Fragmentation
The mass spectrum of a straight-chain alkyl nitrile is characterized by several key features. The molecular ion (M⁺•) peak, though often present, may be weak for very long chains.[3][4] The fragmentation is dominated by processes that lead to the formation of stable carbocations and radical cations.
Alpha (α) and Beta (β) Cleavage
Cleavage of the C-C bond adjacent (alpha) to the nitrile group is not a dominant pathway. Instead, the most significant fragmentation for aliphatic nitriles is often β-cleavage, which involves the loss of an alkyl radical.[5] However, the most characteristic fragmentation for nitriles with a sufficiently long chain is a rearrangement process.
The McLafferty Rearrangement: A Key Diagnostic Fragmentation
For aliphatic nitriles containing a hydrogen atom on the gamma (γ) carbon relative to the nitrile group, the McLafferty rearrangement is a prominent fragmentation pathway.[6][7] This process involves the transfer of a γ-hydrogen to the nitrogen atom through a six-membered cyclic transition state, followed by the cleavage of the α-β carbon-carbon bond.[8][9]
This rearrangement results in the formation of a neutral alkene molecule and a characteristic radical cation fragment. For straight-chain nitriles, this rearrangement consistently produces a prominent ion at m/z 41 (CH₂=C=NH⁺•). The presence of a significant peak at m/z 41 is highly indicative of a straight-chain alkyl nitrile.
Aliphatic Chain Fragmentation
The long alkyl chain of nonadecanenitrile will also fragment similarly to straight-chain alkanes. This results in clusters of peaks separated by 14 Da (corresponding to CH₂ units).[3][4] These clusters typically have their most abundant ion at CₙH₂ₙ₊₁⁺.
Experimental Protocol: GC-MS Analysis of Nonadecanenitrile
This section provides a robust, self-validating protocol for the analysis of nonadecanenitrile. The causality behind key steps is explained to ensure reproducibility and high-quality data.
Sample Preparation
-
Rationale: Proper sample preparation is crucial to ensure the analyte is in a suitable form for GC-MS analysis, free from non-volatile contaminants.
-
Protocol:
-
Dissolution: Accurately weigh approximately 1 mg of nonadecanenitrile standard. Dissolve it in 1 mL of a high-purity volatile solvent such as hexane or dichloromethane to create a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution. The optimal concentration may vary depending on instrument sensitivity.
-
Derivatization (If Necessary): For nonadecanenitrile, derivatization is not required due to its inherent volatility. However, for compounds with active hydrogens (e.g., fatty acids, alcohols), silylation is a common technique to increase volatility.[10][11]
-
GC-MS Instrumentation and Parameters
-
Rationale: The chosen parameters are optimized for the separation of long-chain, relatively nonpolar compounds like nonadecanenitrile, ensuring sharp peaks and good resolution.
-
Instrument: A standard benchtop GC-MS system equipped with an electron ionization source is suitable.[12]
| GC Parameter | Setting | Justification |
| Injection Port | Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280 °C | A high inlet temperature ensures rapid volatilization of the long-chain analyte. Split injection prevents column overloading and produces sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min | Helium is an inert carrier gas providing good chromatographic efficiency. A constant flow ensures reproducible retention times. |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, nonpolar phase (e.g., 5% phenyl-methylpolysiloxane like DB-5ms) | A nonpolar column separates compounds primarily by boiling point, which is ideal for a homologous series of alkanes or nitriles. The dimensions provide a good balance of resolution and analysis time.[13] |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 10 min) | The initial temperature allows for solvent focusing. The temperature ramp effectively elutes compounds across a range of volatilities. The final hold ensures the elution of the high-boiling nonadecanenitrile. |
| MS Parameter | Setting | Justification |
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces reproducible, library-searchable spectra. |
| Ionization Energy | 70 eV | The standard energy for EI provides sufficient energy for fragmentation and yields consistent, library-comparable mass spectra.[13] |
| Source Temp. | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination. |
| Scan Range | m/z 40-400 | This range covers the expected molecular ion (m/z 279.5) and all significant fragment ions.[14] |
| Solvent Delay | 3-5 minutes | Prevents the high solvent load from entering and saturating the MS detector, which could damage the filament. |
Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of nonadecanenitrile.
Data Analysis and Interpretation: Expected Fragmentation Pattern
The electron ionization mass spectrum of nonadecanenitrile (Molecular Weight: 279.5 g/mol ) will display a series of characteristic ions.
Expected Mass Spectrum Data
| m/z (Mass-to-Charge) | Ion Identity / Proposed Structure | Fragmentation Process | Expected Relative Intensity |
| 279 | [C₁₉H₃₇N]⁺• | Molecular Ion (M⁺•) | Low to moderate |
| 278 | [M-H]⁺ | Loss of a hydrogen radical | Low |
| 264 | [M-CH₃]⁺ | Loss of a methyl radical | Very Low |
| 250 | [M-C₂H₅]⁺ | Loss of an ethyl radical | Low |
| ... | CₙH₂ₙ⁺ / CₙH₂ₙ₊₁⁺ | General alkyl chain cleavage | Series of peaks |
| 41 | [C₂H₃N]⁺• (CH₂=C=NH⁺•) | McLafferty Rearrangement | High (Often Base Peak) |
Key Fragmentation Pathways Diagram
Caption: Major EI fragmentation pathways for nonadecanenitrile.
Interpretation of the Spectrum
-
Molecular Ion (m/z 279): The presence of a peak at m/z 279 confirms the molecular weight of the compound. According to the Nitrogen Rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms (in this case, one).[3][4]
-
Base Peak (m/z 41): The most intense peak in the spectrum is expected to be at m/z 41. This ion is the result of the McLafferty rearrangement and is a strong indicator for a straight-chain nitrile with at least a three-carbon chain attached to the cyano group.[6]
-
Alkyl Series (m/z 43, 57, 71, 85...): A series of peaks corresponding to C₃, C₄, C₅, C₆, etc., carbocations will be present. These arise from the cleavage of the long alkyl chain. The peak at m/z 57 (C₄H₉⁺) is often prominent in the spectra of long-chain alkanes.[4]
-
[M-Alkyl]⁺ Ions: Peaks corresponding to the loss of alkyl radicals (e.g., m/z 264 for [M-15]⁺, m/z 250 for [M-29]⁺) will be observed, although they are typically of lower intensity.
Conclusion
The fragmentation pattern of nonadecanenitrile under electron ionization is highly characteristic and allows for its unambiguous identification. By following the detailed GC-MS protocol provided, researchers can generate high-quality, reproducible data. The key to interpreting the resulting mass spectrum lies in recognizing the molecular ion peak and, most importantly, the prominent base peak at m/z 41, which arises from the classic McLafferty rearrangement. This, combined with the pattern of alkyl chain fragmentation, provides a definitive fingerprint for this long-chain aliphatic nitrile.
References
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link][7]
-
Lee, J. J., et al. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. ACS Omega. Retrieved from [Link][12]
-
PubChem. (n.d.). Nonadecanenitrile. National Center for Biotechnology Information. Retrieved from [Link][14]
-
Danby, C. J., & Eland, J. H. D. (2023). The Surprising Dynamics of the McLafferty Rearrangement. Journal of the American Society for Mass Spectrometry. Retrieved from [Link][8]
-
de Koning, L. J., et al. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. National Institutes of Health. Retrieved from [Link][9]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][15]
-
YouTube. (2022). McLafferty Rearrangement: An overview. Retrieved from [Link][6]
-
LCGC International. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link][16]
-
YouTube. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. Retrieved from [Link][2]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link][5]
-
East Stroudsburg University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link][4]
-
Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link][3]
-
SpringerLink. (n.d.). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Retrieved from [Link][1]
-
YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link][11]
-
ACS Publications. (2024). Catalytic Pyrolysis of Lipid-Extracted Microalgae over NaOH-Treated HZSM-5. Retrieved from [Link][13]
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- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
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- 9. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
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- 16. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantification of High-Molecular-Weight Organic Pollutants in Environmental Samples Using Nonadecanenitrile as an Internal Standard
Introduction
The accurate quantification of organic pollutants in complex environmental matrices, such as soil and water, is a critical challenge in environmental science. High-molecular-weight aliphatic compounds, including certain pesticides, industrial byproducts, and hydrocarbon contaminants, are of particular concern due to their persistence and potential for bioaccumulation. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these compounds due to its high sensitivity and selectivity.[1]
A key aspect of achieving accurate and precise quantitative results in chromatography is the use of an internal standard (IS). An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is chemically similar to the analytes of interest but is not naturally present in the samples.[1][2]
This application note details a robust and reliable method for the analysis of long-chain organic pollutants in environmental samples using nonadecanenitrile (C₁₉H₃₇N) as an internal standard. With a molecular weight of 279.50 g/mol and a long aliphatic chain, nonadecanenitrile serves as an excellent internal standard for a range of high-molecular-weight, non-polar to semi-polar analytes.[3][4][5] Its distinct nitrile functional group and elution profile in typical GC runs minimize the risk of co-elution with common environmental contaminants.
Rationale for Selecting Nonadecanenitrile as an Internal Standard
The selection of an appropriate internal standard is paramount for the development of a validated analytical method. Nonadecanenitrile was chosen for this application based on the following key properties:
-
Chemical Similarity: Its long C19 alkyl chain mimics the chromatographic behavior of many long-chain aliphatic and lipophilic pollutants, ensuring that it is similarly affected by matrix effects and variations during sample processing.
-
Chromatographic Resolution: Nonadecanenitrile is unlikely to co-elute with target analytes in a typical GC analysis of environmental samples, ensuring accurate peak integration.
-
Absence in Environmental Samples: It is not a naturally occurring compound in most environmental matrices, preventing interference from endogenous sources.
-
Thermal Stability: It is stable under the high-temperature conditions of the GC injector and column.
-
Distinct Mass Spectrum: The presence of a nitrogen atom provides a unique mass spectrum, allowing for clear identification and quantification, even in complex matrices.
Materials and Methods
Reagents and Standards
-
Nonadecanenitrile (CAS: 28623-46-3): Purity >98%
-
Solvents: Hexane, Dichloromethane, Acetone (all pesticide residue grade or equivalent)
-
Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours to remove organic contaminants.
-
Target Analyte Standards: Certified reference materials of the long-chain organic pollutants of interest.
-
Helium (Carrier Gas): Ultra-high purity (99.999%)
Instrumentation
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent, with an electron ionization (EI) source.
-
GC Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Autosampler: For reproducible injections.
-
Sample Preparation Equipment: Ultrasonic bath, centrifuge, rotary evaporator, solid-phase extraction (SPE) manifold and cartridges (if required).
Experimental Protocols
Preparation of Standard Solutions
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of nonadecanenitrile and dissolve it in 10 mL of hexane.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the stock solution 1:100 with hexane. This solution will be used to spike all samples, calibration standards, and quality controls.
-
Calibration Standards: Prepare a series of calibration standards by diluting certified reference materials of the target analytes in hexane. Each calibration standard should be spiked with the internal standard spiking solution to a final concentration of 1 µg/mL of nonadecanenitrile. A typical calibration range would be 0.05, 0.1, 0.5, 1, 5, and 10 µg/mL of the target analytes.
Sample Preparation
The following are generalized protocols for soil and water samples. The specific extraction method may need to be optimized based on the specific target analytes and matrix.
4.2.1. Soil/Sediment Sample Extraction
-
Homogenization: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample by grinding.
-
Extraction: Accurately weigh 10 g of the homogenized sample into a beaker. Add a small amount of anhydrous sodium sulfate to remove residual moisture.
-
Spiking: Spike the sample with 100 µL of the 10 µg/mL nonadecanenitrile internal standard spiking solution.
-
Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Ultrasonication: Place the beaker in an ultrasonic bath for 15 minutes.
-
Centrifugation: Decant the solvent extract and centrifuge at 3000 rpm for 10 minutes to separate the solid particles.
-
Repeat Extraction: Repeat the extraction process (steps 4-6) two more times with fresh solvent.
-
Combine and Concentrate: Combine the three solvent extracts and concentrate to approximately 1 mL using a rotary evaporator.
-
Cleanup (if necessary): The concentrated extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a silica or Florisil cartridge.
-
Final Volume: Adjust the final volume of the cleaned extract to 1 mL with hexane for GC-MS analysis.
4.2.2. Water Sample Extraction
-
Sample Collection: Collect a 1 L water sample in a clean amber glass bottle.
-
Spiking: Add 100 µL of the 10 µg/mL nonadecanenitrile internal standard spiking solution to the water sample.
-
Liquid-Liquid Extraction: Transfer the water sample to a 2 L separatory funnel. Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat Extraction: Repeat the extraction (steps 3-4) two more times with fresh 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine the three organic extracts and pass them through a column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Solvent Exchange: Exchange the solvent to hexane by adding 10 mL of hexane and re-concentrating to the final volume.
-
Final Volume: Adjust the final volume to 1 mL with hexane for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters are recommended as a starting point and should be optimized for the specific analytes of interest.
| Parameter | Value |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60°C (hold 2 min) Ramp 1: 15°C/min to 200°C Ramp 2: 10°C/min to 300°C (hold 10 min) |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Table 1: Recommended GC-MS Parameters.
For quantitative analysis, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The choice of ions to monitor will depend on the mass spectra of the target analytes and nonadecanenitrile. For nonadecanenitrile, characteristic ions would be selected from its mass spectrum.
Data Analysis and Quantification
The quantification of the target analytes is based on the internal standard method. The response factor (RF) for each analyte is calculated from the analysis of the calibration standards using the following equation:
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
The concentration of the analyte in the sample is then calculated using the following equation:
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
Workflow Diagram
Caption: Analytical workflow for the quantification of organic pollutants.
Expected Performance Characteristics
The use of nonadecanenitrile as an internal standard is expected to provide excellent linearity, accuracy, and precision. The following table summarizes the anticipated performance characteristics of the method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL (in final extract) |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL (in final extract) |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Table 2: Expected Method Performance Characteristics.
Conclusion
This application note provides a comprehensive framework for the use of nonadecanenitrile as an internal standard for the quantitative analysis of high-molecular-weight organic pollutants in environmental samples by GC-MS. The chemical and physical properties of nonadecanenitrile make it an ideal internal standard for this application, offering enhanced accuracy and precision. The detailed protocols for sample preparation and GC-MS analysis provide a solid foundation for laboratories to develop and validate their own methods for monitoring a wide range of environmental contaminants.
References
-
Cheméo. (n.d.). Chemical Properties of Nonadecanenitrile (CAS 28623-46-3). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98566, Nonadecanenitrile. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Nonadecanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Clerici, L., et al. (2014). GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation. American Journal of Analytical Chemistry, 5, 805-813.
- Vlaeminck, S. K., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Analytica Chimica Acta, 1183, 338959.
- Márquez-Sillero, I., et al. (2011). Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards. Analytical Sciences, 27(9), 923-928.
-
Shimadzu. (n.d.). Gas Chromatography Fundamentals & Applications. Retrieved from [Link]
- Becerril-Espinosa, A., et al. (2013). Measuring aliphatic hydrocarbons in sediments by direct thermal desorption-gas chromatography-mass spectrometry: Matrix effects and quantification challenges.
-
ResearchGate. (2014). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?. Retrieved from [Link]
Sources
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- 3. Nonadecanenitrile (CAS 28623-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Nonadecanenitrile [webbook.nist.gov]
- 5. Nonadecanenitrile | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Nonadecanenitrile
Welcome to the technical support center for the purification of nonadecanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the isolation and purification of this long-chain aliphatic nitrile. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you achieve the highest possible purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties of nonadecanenitrile and general purification strategies.
Q1: What are the key physical properties of nonadecanenitrile that influence its purification?
Understanding the physical properties of nonadecanenitrile is the cornerstone of designing an effective purification strategy. Its long aliphatic chain dictates its behavior as a largely non-polar, waxy solid with a high boiling point.
Table 1: Physical Properties of Nonadecanenitrile
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₁₉H₃₇N | [1][2] | --- |
| Molecular Weight | 279.51 g/mol | [1][3][4] | Influences diffusion rates and behavior in mass spectrometry. |
| Appearance | White to off-white crystalline powder or waxy solid. | Being a solid at room temperature makes recrystallization a primary purification method. | |
| Melting Point | 42.0 to 45.0 °C | A narrow melting range after purification indicates high purity. The relatively low melting point requires careful solvent selection for recrystallization. | |
| Boiling Point | High (exact value at atm. pressure not readily available, but similar long-chain nitriles boil >300 °C).[5] | [1] | Direct distillation at atmospheric pressure is not feasible as it will lead to decomposition. Vacuum distillation is mandatory.[6] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents (e.g., hexanes, toluene) and moderately polar solvents (e.g., ethyl acetate, dichloromethane). | [7] | Critical for selecting solvents for recrystallization, chromatography, and liquid-liquid extraction. |
Q2: What are the most common impurities I can expect in my crude reaction mixture?
Impurities are almost always products of side reactions or unconsumed starting materials. Their nature depends heavily on the synthetic route used.
Table 2: Common Impurities in Nonadecanenitrile Synthesis
| Impurity | Origin Story | Impact and Removal Strategy |
| 1-Halooctadecane (e.g., 1-Bromooctadecane) | Unreacted starting material from Sₙ2 nucleophilic substitution with a cyanide salt.[8] | Non-polar. Can be separated by column chromatography (elutes before the more polar nitrile) or careful vacuum distillation. |
| Nonadecanamide (C₁₈H₃₇CONH₂) | Partial hydrolysis of the nitrile group during aqueous workup, especially under acidic or basic conditions.[9][10][11][12] | More polar than the nitrile. Can be removed by column chromatography (elutes after the nitrile). Can sometimes be separated by recrystallization, as its solubility profile differs. |
| Nonadecanoic Acid (C₁₈H₃₇COOH) | Complete hydrolysis of the nitrile group.[10][13] | Acidic and highly polar. Easily removed by a liquid-liquid extraction wash with a dilute aqueous base (e.g., 5% NaHCO₃ or 1M NaOH). |
| Unreacted Nonadecanamide | Starting material from a dehydration synthesis route.[8] | More polar than the nitrile. Removal is best achieved via column chromatography. |
Q3: What is the best general purification strategy for nonadecanenitrile?
There is no single "best" method; the optimal strategy is a multi-step process tailored to the specific impurities present. The following decision tree illustrates a common and effective workflow.
Caption: Purification Decision Tree.
Q4: What are the key safety precautions for handling long-chain nitriles?
While nonadecanenitrile is a solid with low volatility, it is crucial to handle it with care, as nitriles as a class can be hazardous.
-
Handling: Always handle nonadecanenitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[14][15][16]
-
Toxicity: Although data on this specific molecule is limited, many nitriles are toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[17] Treat it as a potentially hazardous substance.
-
Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents which could promote hydrolysis or other reactions.[14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Section 2: Troubleshooting Guides
This section provides specific, question-and-answer-based solutions to common problems encountered during purification.
Troubleshooting Recrystallization
Q: My nonadecanenitrile is "oiling out" during cooling instead of forming crystals. Why is this happening and how can I fix it?
A: "Oiling out" occurs when the solute's solubility limit is exceeded while the solution temperature is still above the solute's melting point. The solute separates as a liquid phase instead of a solid crystal lattice. For nonadecanenitrile, with its low melting point (42-45°C), this is a common issue.
Causality & Solution Workflow:
Caption: Troubleshooting "Oiling Out".
Expert Tip: If oiling persists, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
Q: I'm getting very low recovery after recrystallization. What are the likely causes?
A: Low recovery is typically due to one of two main issues: using too much solvent or choosing a solvent in which your compound is too soluble at low temperatures.
Probable Causes & Solutions:
-
Excess Solvent: You may have used too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: Before filtering your crystals, cool the filtrate in an ice bath for an additional 15-20 minutes to see if more product crystallizes. For future attempts, use less solvent. If you've already filtered, you can try to carefully evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals.
-
-
Inappropriate Solvent: The chosen solvent may be too "good," meaning nonadecanenitrile has significant solubility even at low temperatures.[18]
-
Solution: Perform a solvent screen. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[19] For nonadecanenitrile, consider solvent systems like ethyl acetate/hexane or acetone/hexane, where you can fine-tune the polarity.
-
Protocol: Performing a Two-Solvent Recrystallization
-
Dissolve the crude nonadecanenitrile in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., ethyl acetate) at an elevated temperature.
-
While the solution is still hot, add a "poor" solvent (one in which it is insoluble, e.g., hexanes) dropwise with swirling.
-
Continue adding the poor solvent until the solution remains faintly cloudy (turbid). This indicates you have reached the saturation point.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The gradual decrease in solubility should promote the formation of pure crystals.
Troubleshooting Vacuum Distillation
Q: My nonadecanenitrile appears to be decomposing in the distillation flask, which is turning dark. How can I prevent this?
A: This is a classic sign of thermal decomposition. Nonadecanenitrile, like many high-molecular-weight organic compounds, is sensitive to high temperatures.[6]
Causality & Solutions:
-
Cause: The temperature of the distillation pot is too high. This happens if the vacuum is not low (deep) enough, requiring a higher temperature to achieve the compound's boiling point.
-
Solution 1: Improve the Vacuum. Check all joints for leaks. Ensure your vacuum pump is in good working order and the oil is fresh. A deeper vacuum (lower pressure) will significantly lower the boiling point.
-
Solution 2: Minimize Heating Time. Ensure the crude material is free of non-volatile impurities and solvents before starting. Do not heat the flask until a stable, deep vacuum has been achieved.
-
Solution 3: Use a Kugelrohr Apparatus. For small-scale purifications, a Kugelrohr (short-path distillation apparatus) is ideal. It minimizes the distance the vapor has to travel, allowing distillation at lower temperatures and pressures, which significantly reduces the risk of decomposition.
Troubleshooting Column Chromatography
Q: My nitrile and a non-polar impurity (e.g., unreacted alkyl halide) are not separating well on my silica gel column. What should I do?
A: This indicates that your chosen solvent system (eluent) is too polar, causing both compounds to move too quickly down the column with little differential interaction with the stationary phase (silica).
Causality & Solutions:
-
Cause: The eluent is too strong (too polar).
-
Solution: Decrease the polarity of your eluent. For separating nonadecanenitrile from a non-polar impurity, you need a very non-polar mobile phase.
-
Step 1: TLC Analysis. First, find a solvent system using Thin Layer Chromatography (TLC) that gives good separation. For this type of mixture, start with pure hexanes or a high-hexane mixture like 98:2 hexanes:ethyl acetate.
-
Step 2: Adjust the Gradient. The ideal TLC will show the non-polar spot with a high Rf (e.g., ~0.6) and the nitrile spot with a lower Rf (e.g., ~0.3).
-
Step 3: Column Elution. Run the column with this less polar solvent system. The non-polar impurity will elute first, followed by the pure nonadecanenitrile.
-
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][9]
-
Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. Retrieved from [Link][10]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link][13]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][12]
-
Cheméo. (n.d.). Chemical Properties of Nonadecanenitrile (CAS 28623-46-3). Retrieved from [Link][1]
- Google Patents. (n.d.). US2388506A - Purification of nitriles.
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][20]
-
PubChem - NIH. (n.d.). Nonadecanenitrile. Retrieved from [Link][2]
-
CDC Stacks. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Retrieved from [Link][17]
- Google Patents. (n.d.). US2616838A - Distillation of nitriles.
-
Cheméo. (n.d.). Decanenitrile (CAS 1975-78-6) - Chemical & Physical Properties. Retrieved from [Link]
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
-
NJ.gov. (n.d.). HAZARD SUMMARY - 2-DIMETHYLAMINOACETONITRILE. Retrieved from [Link][16]
-
Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Retrieved from [Link][7]
-
ResearchGate. (2013). How to separate amide and nitrile from mixture?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][18]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][19]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
-
NIH. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link][8]
-
Organic Syntheses Procedure. (n.d.). Glutaronitrile, 3-hydroxy-. Retrieved from [Link][21]
-
Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link][22]
Sources
- 1. Nonadecanenitrile (CAS 28623-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 3. labsolu.ca [labsolu.ca]
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- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Nonadecanenitrile Separation in Chromatography
Welcome to the technical support center for the chromatographic analysis of nonadecanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the separation of this long-chain aliphatic nitrile. As Senior Application Scientists, we have compiled this information based on established chromatographic principles and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic challenges when analyzing nonadecanenitrile?
A1: Nonadecanenitrile (C₁₉H₃₇N) is a long-chain aliphatic nitrile, which presents a unique combination of a long, non-polar hydrocarbon tail and a polar nitrile functional group.[1][2][3] This duality can lead to several challenges:
-
Peak Tailing: The polar nitrile group can interact with active sites (e.g., free silanol groups) in the chromatographic system, leading to asymmetrical peaks.[4][5][6][7][8]
-
Retention Time Variability: The long alkyl chain can lead to strong retention, making the separation sensitive to minor changes in temperature and mobile phase composition, which can cause retention time drift.[9][10][11]
-
Co-elution with Impurities: Separating nonadecanenitrile from structurally similar impurities, such as isomers or homologs, can be challenging and may require method optimization.[12]
-
Sample Preparation Issues: Due to its non-polar nature, nonadecanenitrile requires careful solvent selection for sample preparation to ensure complete dissolution and avoid precipitation in the analytical system.[13][14]
Q2: Which chromatographic technique is better for nonadecanenitrile analysis, GC or HPLC?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be suitable for analyzing nonadecanenitrile, and the choice depends on the specific analytical goals, sample matrix, and available instrumentation.
-
GC is often preferred for volatile and thermally stable compounds. Given its long chain, a high-temperature GC method would be necessary. GC can offer high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[15]
-
Reversed-phase HPLC (RP-HPLC) is also a viable option. The long non-polar chain of nonadecanenitrile will interact strongly with a non-polar stationary phase (like C18), providing good retention and separation from more polar impurities. HPLC is advantageous for non-volatile impurities or when derivatization is not desirable.
Q3: What type of column is recommended for nonadecanenitrile separation?
A3: The choice of column is critical for a successful separation.
-
For GC: A non-polar or mid-polarity column is generally recommended. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), which provides good selectivity for a wide range of compounds.[16][17]
-
For HPLC: A reversed-phase column with a C18 or C8 stationary phase is the standard choice. The long alkyl chain of these phases will provide sufficient retention for the non-polar tail of nonadecanenitrile.[18]
Detailed Troubleshooting Guides
Guide 1: Gas Chromatography (GC) - Troubleshooting Peak Tailing
Issue: My nonadecanenitrile peak is showing significant tailing in my GC analysis.
Peak tailing is a common issue where the back half of the peak is wider than the front half, and it can negatively impact peak integration and resolution.[5][8] An asymmetry factor (As) greater than 1.5 is generally considered problematic.[5]
Potential Causes & Solutions:
-
Active Sites in the System: The polar nitrile group of nonadecanenitrile can interact with active sites, such as free silanol groups on the surface of the inlet liner, glass wool, or the column itself.[4][19]
-
Solution: Use a deactivated inlet liner and high-quality, inert GC column. If peak tailing persists, consider derivatization of the nitrile group if compatible with your analytical goals.
-
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to dead volume and peak distortion.[20]
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[19][20]
-
Solution: Reduce the injection volume or dilute the sample.
-
Troubleshooting Workflow for GC Peak Tailing
Caption: Troubleshooting workflow for nonadecanenitrile peak tailing in GC.
Guide 2: High-Performance Liquid Chromatography (HPLC) - Resolving Retention Time Drift
Issue: The retention time for my nonadecanenitrile peak is consistently decreasing or increasing with each injection.
Retention time drift can compromise peak identification and quantification.[9] While minor fluctuations are normal, consistent shifts indicate a problem with the system or method.[11]
Potential Causes & Solutions:
-
Inadequate Column Equilibration: Reversed-phase columns, especially new ones, may require a significant equilibration period for the stationary phase to become fully wetted and for active sites to be saturated.[10]
-
Solution: Ensure the column is equilibrated with the mobile phase for at least 10-20 column volumes before the first injection. For a new column, performing several injections of a concentrated standard can help to passivate active sites.[10]
-
-
Mobile Phase Composition Changes: The mobile phase composition can change over time due to evaporation of the more volatile solvent, especially in pre-mixed mobile phases.[11]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an isocratic method, consider using the online mixing capabilities of your HPLC system.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column temperature, leading to shifts in retention time.[11] A 1°C change can alter retention by approximately 2%.[11]
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, which directly impacts retention times.[21]
-
Solution: Perform regular maintenance on your HPLC pump, including checking for leaks and cleaning or replacing check valves.
-
Troubleshooting Workflow for HPLC Retention Time Drift
Caption: Troubleshooting workflow for retention time drift in HPLC.
Guide 3: General - Addressing Co-elution with Impurities
Issue: I am seeing a shoulder on my nonadecanenitrile peak, or the peak is broader than expected, suggesting a co-eluting impurity.
Co-elution occurs when two or more compounds elute from the column at the same time.[12] This can be identified by asymmetrical peaks, peak shoulders, or inconsistent mass spectra across the peak.[12]
Strategies for Resolving Co-elution:
-
Optimize Method Selectivity: The goal is to change the relative retention of the nonadecanenitrile and the impurity.
-
GC:
-
Change the Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds.[22]
-
Change the Stationary Phase: If temperature optimization is insufficient, switching to a column with a different stationary phase (e.g., a more polar column) can alter the elution order.[17]
-
-
HPLC:
-
-
Improve Column Efficiency: A more efficient column will produce narrower peaks, which can resolve closely eluting compounds.[24]
Data Summary: Starting Chromatographic Conditions for Nonadecanenitrile
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | C18 reversed-phase, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase/Carrier Gas | Helium or Hydrogen | A: Water, B: Acetonitrile or Methanol |
| Gradient/Temperature Program | Start at 150°C, ramp at 10°C/min to 300°C, hold for 5 min | Start at 70% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1 mL/min | 1 mL/min |
| Detector | FID or MS | UV (low wavelength, e.g., 200-210 nm) or MS |
| Injection Volume | 1 µL | 10 µL |
Note: These are suggested starting conditions and may require optimization for your specific application.
Experimental Protocols
Protocol 1: Sample Preparation for Nonadecanenitrile Analysis
Proper sample preparation is crucial for obtaining reliable and reproducible results.[13][14]
-
Solvent Selection: Choose a solvent that completely dissolves the nonadecanenitrile sample and is compatible with the chromatographic system. For GC, solvents like hexane, ethyl acetate, or dichloromethane are suitable. For RP-HPLC, a solvent mixture similar in composition to the initial mobile phase (e.g., a high percentage of acetonitrile or methanol) is recommended to avoid peak distortion.
-
Dissolution: Accurately weigh a known amount of the nonadecanenitrile sample into a clean vial. Add the chosen solvent and vortex or sonicate until the sample is fully dissolved.
-
Filtration: For HPLC analysis, it is highly recommended to filter the sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could block the column or system tubing.[13]
-
Dilution: Dilute the sample to a concentration that is within the linear range of the detector and avoids column overload.
Protocol 2: Method Optimization for Co-elution
This protocol outlines a systematic approach to resolving co-eluting peaks in HPLC.
-
Initial Assessment: Confirm co-elution using a diode array detector (DAD) to check for peak purity or by observing the peak shape.[12]
-
Gradient Modification: If using a gradient, decrease the slope of the gradient around the elution time of the nonadecanenitrile peak. For example, if the peak elutes at 50% acetonitrile, try a shallower gradient from 45% to 55% over a longer period.[23]
-
Organic Modifier Change: If gradient modification is insufficient, change the organic modifier. Prepare a mobile phase with methanol instead of acetonitrile at the same solvent strength and re-run the analysis. The change in selectivity may be sufficient to resolve the peaks.
-
Column Chemistry Change: If mobile phase optimization does not provide the desired resolution, switch to a column with a different stationary phase. For example, if you are using a C18 column, try a phenyl-hexyl or a polar-embedded phase column to introduce different retention mechanisms.[23]
References
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals. Retrieved from [Link]
-
Chromatography Today. (n.d.). What is Peak Tailing? Retrieved from [Link]
-
Dolan, J. W. (2016, April 1). Retention Time Drift—A Case Study. LCGC International. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Nonadecanenitrile - Gas Chromatography. In NIST Chemistry WebBook. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Bains, B. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Nonadecanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
Drawell Instrument. (2025, February 26). Troubleshooting common GC issues: Expert practical guide #GasChromatography #GasAnalyzer #Analytical [Video]. YouTube. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
-
Dolan, J. W. (n.d.). How Much Retention Time Variation Is Normal? LCGC International. Retrieved from [Link]
- Stone, K., & Krull, I. (1993). Simultaneous Determination of Desmosine, Isodesmosine, and Other Amino Acids by Liquid Chromatography with Electrochemical Detection Following Precolumn Derivatization with Naphthalenedialdehyde/Cyanide. Analytical Biochemistry, 214(1), 185-191.
-
UC Davis Stable Isotope Facility. (2020, September 25). Preparation of solid samples for analysis [Video]. YouTube. Retrieved from [Link]
-
r/Chempros. (2022, July 28). issues with HPLC separation. Reddit. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Materic, D., et al. (2025, July 19). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near-real-time analysis of herbivore-induced plant volatiles. Analytica Chimica Acta, 1168, 338598.
-
National Center for Biotechnology Information. (n.d.). Nonadecanenitrile. In PubChem Compound Database. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Nonadecanenitrile (CAS 28623-46-3). Retrieved from [Link]
-
Snow, N. H. (2021, August 1). Capillary Gas Chromatography (GC): Getting the Best Separation Without Turning (Too Many) Wrenches. LCGC International. Retrieved from [Link]
-
Lotus Consulting. (2008, January 17). Unlocking Retention Times in Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2013, August 19). Why couldn't I reproduce the separation of a mixture the same as the previous analysis? Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved from [Link]
-
AnalyteGuru. (2024, August 15). Trouble With HILIC & ACN? How to Stabilize Your HPLC Operations. Retrieved from [Link]
-
Shinwa Chemical Industries Ltd. (n.d.). Packed Columns Stationary Phases. Retrieved from [Link]
-
ResearchGate. (2014, December 11). Anyone know how to do GC peak separation? Retrieved from [Link]
-
ResearchGate. (2015, October 7). Can anyone provide a reference for list of stationary phases used in chromatography in order of their polarity? Retrieved from [Link]
-
Cytiva. (n.d.). Selection guide. Retrieved from [Link]
- Ohtsuji, H., et al. (2004). Simultaneous Determination of Hydrogen Cyanide and Volatile Aliphatic Nitriles by Headspace Gas Chromatography, and Its Application to an in Vivo Study of the Metabolism of Acrylonitrile in the Rat. Archives of Toxicology, 78(5), 261-266.
-
Taylor, T. (2013, October 10). HPLC Column Selection - Are You Barking Up the Right Tree? Chromatography Online: The LCGC Blog. Retrieved from [Link]
- González-Ortega, P., et al. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. Methods and Protocols, 6(4), 62.
Sources
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- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 24. gcms.cz [gcms.cz]
Technical Support Center: Nitrile Synthesis Troubleshooting
Welcome to the Technical Support Center for Nitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of nitriles. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and remove impurities effectively, ensuring the integrity of your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your nitrile synthesis experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but also an explanation of the underlying chemical principles.
Q1: My final nitrile product has a yellow or brown discoloration. What are the likely impurities and how can I remove them?
Discoloration in your final product is a common issue and often points to the presence of high molecular weight, conjugated, or polymeric impurities.
Causality: The formation of colored impurities can arise from several sources depending on your synthetic route. For instance, in reactions involving strong bases or high temperatures, side reactions such as polymerization of starting materials or products can occur. Similarly, certain reagents, like some dehydrating agents used in the conversion of amides to nitriles, can cause charring if not used under optimal conditions.
Troubleshooting Steps:
-
Initial Assessment:
-
Solubility Check: Test the solubility of your crude product in a small range of solvents. Often, the colored impurities will have different solubility profiles than your desired nitrile.
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) of your crude product against your starting materials. Highly colored impurities are often very polar and will remain at the baseline, or they may be very non-polar and run with the solvent front.
-
-
Purification Strategy:
-
Charcoal Treatment: If the colored impurity is a minor component, treatment with activated charcoal can be effective. Dissolve your crude product in a suitable organic solvent, add a small amount of activated charcoal (typically 1-5% by weight), and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it judiciously.
-
Silica Gel Plug: For less polar products, you can pass a solution of your crude material through a short plug of silica gel, eluting with a non-polar solvent. Many colored impurities will be retained on the silica.
-
Column Chromatography: If the above methods are insufficient, column chromatography is the most effective method for removing colored impurities. The choice of solvent system will depend on the polarity of your nitrile.[1]
-
Q2: My NMR spectrum shows unreacted starting materials. How do I choose the best purification method to remove them?
The presence of unreacted starting materials is a frequent challenge, and the choice of purification method depends on the physical and chemical properties of both your product and the leftover reagents.
Causality: Incomplete reactions can be due to several factors, including insufficient reaction time, incorrect stoichiometry, or catalyst deactivation. Identifying the specific starting material present is the first step in devising a purification strategy.
Decision-Making Workflow for Purification:
Caption: Decision tree for selecting a purification method.
Detailed Protocols:
-
Fractional Distillation: This is the preferred method for separating liquids with different boiling points.[2] For instance, if you have prepared a nitrile from an alkyl halide, and the nitrile has a significantly higher boiling point than the starting halide, fractional distillation is an excellent choice.
-
Protocol for Fractional Distillation:
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Ensure the thermometer bulb is positioned correctly to accurately measure the temperature of the vapor that is distilling.
-
Heat the mixture slowly and steadily. Collect the fraction that distills at the boiling point of your desired nitrile.
-
Monitor the temperature closely; a sharp drop in temperature after a fraction has been collected indicates that the next compound to distill has a higher boiling point.
-
-
-
Acid-Base Extraction: This technique is highly effective if your nitrile is neutral, but you have acidic or basic impurities (or vice-versa).[1] For example, if your synthesis leaves residual carboxylic acid, a wash with a weak base like sodium bicarbonate will convert the acid to its water-soluble salt, which can then be removed in the aqueous layer.
-
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an aqueous solution of a weak acid (e.g., 1M HCl) or a weak base (e.g., saturated NaHCO₃), depending on the nature of the impurity.
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate, and then drain the aqueous layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
-
Column Chromatography: This is a versatile technique for separating compounds based on differences in their polarity.[1] It is particularly useful when distillation and extraction are not feasible.
-
Protocol for Column Chromatography:
-
Choose an appropriate solvent system by running TLC plates to achieve good separation between your product and the impurity (aim for a ΔRf > 0.2).
-
Pack a column with silica gel or alumina using the chosen eluent.
-
Load your sample onto the column.
-
Elute the column with your solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Q3: I've used a palladium or copper catalyst in my cyanation reaction. How can I effectively remove the residual metal?
Residual transition metals are a significant concern, especially in pharmaceutical synthesis, and their removal is critical.
Causality: Palladium and copper catalysts can remain in the final product as finely dispersed metal particles or as soluble complexes. These can interfere with subsequent reactions and are often toxic.
Purification Strategies:
-
Filtration through Celite®: For heterogeneous catalysts or precipitated metal particles, filtration is the first step.
-
Protocol: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. Wash the pad thoroughly with the solvent to ensure all your product is recovered.[3] This will remove insoluble metal species.
-
-
Aqueous Washes with Chelating Agents: For soluble metal complexes, washing with an aqueous solution of a chelating agent can be very effective.
-
For Copper Catalysts: An aqueous solution of ammonia or EDTA can be used. Ammonia forms a water-soluble copper-ammonia complex, which will be extracted into the aqueous layer.[4] EDTA is a powerful chelating agent that will sequester copper ions.
-
For Palladium Catalysts: While more challenging to remove, washes with aqueous solutions of thiourea or sodium thiosulfate can be effective. These reagents coordinate to the palladium, facilitating its removal into the aqueous phase.
-
-
Metal Scavengers: There are commercially available solid-supported scavengers (e.g., silica- or polymer-bound thiols or amines) that are highly effective at binding and removing residual metals.
-
Protocol: Stir the crude product solution with the scavenger for a specified time, then simply filter off the solid scavenger.
-
Frequently Asked Questions (FAQs)
Q: What are the most common byproducts in nitrile synthesis and how can they be identified?
A: The most common byproducts depend on the synthetic route:
-
From Alkyl Halides (SN2): The primary byproduct is often the isonitrile (R-N≡C). Isonitriles have a very strong, unpleasant odor and can be identified in the ¹H NMR by a slight downfield shift of the α-protons compared to the nitrile. In the IR spectrum, the isonitrile stretch appears at a lower frequency (around 2150 cm⁻¹) than the nitrile stretch (2220-2260 cm⁻¹).
-
From Amides (Dehydration): Incomplete dehydration can leave unreacted amide. The presence of an amide can be confirmed by the presence of N-H stretches in the IR spectrum (around 3200-3400 cm⁻¹) and broad N-H signals in the ¹H NMR.
-
Hydrolysis: Nitriles can be sensitive to both acidic and basic conditions, and partial hydrolysis can lead to the formation of the corresponding amide or carboxylic acid.[5] These can be identified by their characteristic spectroscopic signals and can often be removed by acid-base extraction.
Q: How can I prevent water contamination in my nitrile synthesis, and what are the consequences if it occurs?
A: Water can be a problematic impurity, especially in reactions that use water-sensitive reagents like Grignards or strong dehydrating agents. It can also lead to the hydrolysis of the nitrile product.
Prevention:
-
Dry Glassware: Always use oven- or flame-dried glassware.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: For highly sensitive reactions, work under an inert atmosphere of nitrogen or argon.
Consequences and Removal:
-
If water is present, it can quench organometallic reagents, stop dehydration reactions, and lead to the formation of amide and carboxylic acid impurities.
-
To remove water from a final product, you can dry the organic solution over an anhydrous salt like sodium sulfate or magnesium sulfate before solvent removal. For stubborn cases, azeotropic distillation with a solvent like toluene can be used.
Q: What analytical techniques are best for assessing the purity of my nitrile?
A: A combination of techniques is often best for a comprehensive assessment of purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and for identifying and quantifying impurities that have distinct signals.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile nitriles, GC-MS is excellent for separating and identifying impurities, even at very low levels.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of less volatile or thermally sensitive nitriles.[8]
-
Infrared (IR) Spectroscopy: IR is useful for confirming the presence of the nitrile functional group (a sharp peak around 2220-2260 cm⁻¹) and for detecting the presence of functional group impurities like amides (N-H and C=O stretches) or carboxylic acids (broad O-H and C=O stretches).
Quantitative Data for Purification
Table 1: Boiling Points of Common Nitriles and Related Impurities
| Compound | Boiling Point (°C) | Potential Impurity Source |
| Acetonitrile | 82 | Solvent |
| Propionitrile | 97 | Product |
| Butyronitrile | 116-118 | Product |
| Benzonitrile | 191 | Product |
| 1-Bromopropane | 71 | Starting Material |
| 1-Chlorobutane | 78 | Starting Material |
| Propionaldehyde | 48 | Starting Material |
| Propionamide | 213 | Hydrolysis Byproduct |
Data compiled from various sources. Boiling points are at atmospheric pressure.
Table 2: pKa Values for Acid-Base Extraction
| Compound | pKa | Class | Relevance |
| Benzoic Acid | 4.2 | Acidic Impurity | Can be removed with a weak base (e.g., NaHCO₃). |
| Phenol | 10.0 | Acidic Impurity | Requires a stronger base (e.g., NaOH) for removal. |
| Aniline | 4.6 | Basic Impurity | Can be removed with a weak acid (e.g., 1M HCl).[9] |
| Benzonitrile | -10.0 (of conjugate acid) | Neutral Product | Will remain in the organic layer during acid or base washes.[9] |
pKa values are approximate and can vary with the solvent.[10][11]
References
-
AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
- Teter, J. W. (1945). Purification of nitriles. U.S. Patent No. 2,388,506. Washington, DC: U.S.
- Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55.
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]
- Sharma, S., & Buchwald, S. L. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1549-1572.
- Kerfoot, D. G., et al. (1989). Process for the removal of cyanide and other impurities from solution. U.S. Patent No. 4,840,735. Washington, DC: U.S.
-
Chemistry Steps. Reactions of Nitriles. Retrieved from [Link]
-
National Institutes of Health. (2021, November 19). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]
- Franke, Z., et al. (1973). Chemistry of toxic substances (Vol. 2). Moscow: Chemistry.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Tsikas, D. (2000). Gas Chromatography−Mass Spectrometry Analysis of Nitrite in Biological Fluids without Derivatization. Analytical Chemistry, 72(17), 4064-4072.
- Mitsubishi Chemical Corporation. (2006). Method of removing palladium. U.S. Patent No. 7,084,287. Washington, DC: U.S.
-
ResearchGate. (2015, March 15). How can I remove nitrile impurities from the oxime? Retrieved from [Link]
-
Freesciencelessons. (2023, October 15). GCSE Chemistry Revision "Fractional Distillation". Retrieved from [Link]
- Lopez, D., & Yalkowsky, S. H. (2012). The Relationship Between Molecular Symmetry and Physicochemical Properties Involving Boiling and Melting of Organic Compounds. Journal of Pharmaceutical Sciences, 101(12), 4433-4444.
-
ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]
-
ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? Retrieved from [Link]
-
Acidity-basicity of nitriles. (2017, July 15). Retrieved from [Link]
- Diorazio, L. J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5433–5445.
-
Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
- CN104725898A - Cyanide and copper removal method during production process of cyaniding dye. (2015).
-
Chromatography Forum. (2008, May 23). Please give suggestion: high polar impurity purification. Retrieved from [Link]
-
Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]
- Peris-Vicente, J., et al. (2015). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Journal of Analytical Methods in Chemistry, 2015, 1-10.
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
ResearchGate. (2022, June 22). Purification of non polar compounds? Retrieved from [Link]
-
Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points. Retrieved from [Link]
- Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(4), 488-491.
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Catalyst Removal. Retrieved from [Link]
- Diorazio, L. J., et al. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 24(10), 2071-2081.
- Cirri, D., Marzo, T., & Pratesi, A. (2023). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry, 11, 1253008.
-
ResearchGate. (2025, October 15). (PDF) GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. (2025, August 6). Retrieved from [Link]
-
Kyushu University. (2001). Simultaneous determination of nitrate and nitrite by GC/MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The pKa values of acidic and basic residues buried at the same internal location in a protein are governed by different factors. Retrieved from [Link]
-
Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. Retrieved from [Link]
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- 10. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 11. Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude - Chair of Analytical Chemistry [analytical.chem.ut.ee]
Technical Support Center: Quantification of Long-Chain Nitriles
Welcome to the technical support center for the analysis of long-chain nitriles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the accurate and reproducible quantification of these unique molecules. Long-chain nitriles, characterized by a polar cyano (-C≡N) head group and a long nonpolar alkyl tail, present a distinct set of analytical hurdles spanning sample preparation, chromatography, and detection.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, enabling you to build robust and self-validating analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my long-chain nitrile peak tailing in my Gas Chromatography (GC) analysis?
A1: Peak tailing for long-chain nitriles in GC is most commonly caused by secondary interactions between the polar nitrile group and active sites within your GC system.[1][2] These active sites are often acidic silanol (-Si-OH) groups present on the surface of glass inlet liners or within the stationary phase of the column itself.[3] Other potential causes include poor column installation (e.g., incorrect depth in the inlet), a poorly cut column end, or contamination in the inlet or front of the column.[4]
Q2: I'm seeing very poor retention of my long-chain nitrile in Reversed-Phase Liquid Chromatography (RPLC). What's happening?
A2: This is unusual for long-chain nitriles, as their substantial alkyl chain should promote strong retention on nonpolar RPLC columns like C18. If you are seeing poor retention, consider these possibilities:
-
Analyte is actually a short-chain nitrile: Verify the structure. Short-chain nitriles are highly polar and will have minimal retention.
-
Extreme Mobile Phase Strength: Your initial mobile phase conditions may be too strong (i.e., too high a percentage of organic solvent like acetonitrile or methanol). Start with a higher aqueous percentage.
-
Column Failure: The stationary phase may have degraded ("dewetted") or been stripped, drastically reducing its hydrophobic character.
Q3: My nitrile standard seems to be degrading in my sample diluent. What could be the cause?
A3: Nitriles are susceptible to hydrolysis, which can be accelerated by acidic or alkaline conditions, especially when heated.[5] The nitrile first hydrolyzes to a primary amide, which can then be further hydrolyzed to a carboxylic acid.[6][7] To ensure the stability of your standards and samples, prepare them in a neutral, high-purity solvent and store them at low temperatures. Avoid prolonged exposure to strong acids or bases during your sample preparation workflow.
Q4: I can't find a molecular ion (M+) peak for my long-chain nitrile in my Electron Ionization (EI) GC-MS data. Is this normal?
A4: Yes, it is very common for aliphatic nitriles to exhibit a weak or entirely absent molecular ion peak under EI conditions.[8] A more characteristic feature to look for is an [M-1]⁺ peak , resulting from the loss of a hydrogen atom from the carbon adjacent (alpha) to the nitrile group.[8][9]
Detailed Troubleshooting Guides
This section provides a more in-depth exploration of common problems, structured by the analytical workflow.
Part 1: Sample Preparation & Extraction
Question: I have low and inconsistent recovery of my long-chain nitrile from a complex matrix (e.g., plasma, soil extract) using Solid-Phase Extraction (SPE). How can I improve this?
Answer: Low and variable recovery during SPE points to one of three issues: incomplete extraction from the matrix, irreversible adsorption to the SPE sorbent or labware, or premature breakthrough.
-
Causality: Long-chain nitriles have dual polarity. The long alkyl tail favors nonpolar interactions (hydrophobic), while the nitrile group can engage in polar interactions (hydrogen bonding, dipole-dipole). This can lead to unpredictable behavior. Furthermore, long-chain molecules can adsorb to surfaces of glassware and plastics.[7]
-
Troubleshooting Workflow:
A logical workflow for troubleshooting SPE recovery.
-
Step-by-Step Protocol & Explanation:
-
Sorbent Selection: For long-chain nitriles, a reversed-phase sorbent (e.g., C18, C8) is the logical starting point, leveraging the nonpolar alkyl chain for retention. If your matrix is highly nonpolar (like a fatty matrix), a normal-phase sorbent (e.g., silica, diol) might be more effective at retaining the polar nitrile headgroup while allowing nonpolar interferences to pass through.[10]
-
Sample Pre-treatment: Ensure your sample is fully solubilized and compatible with the SPE loading conditions. For RPLC-SPE, acidifying the sample slightly (e.g., with 0.1% formic acid) can ensure the nitrile is fully protonated and interacts well with the sorbent, but avoid harsh conditions that could cause hydrolysis.[7]
-
Wash Step Optimization: This is a critical balance. The wash solvent must be strong enough to remove matrix interferences but not so strong that it elutes your analyte of interest. If you suspect premature elution, analyze the wash fraction. Use a weaker wash solvent (e.g., increase the aqueous percentage) if necessary.
-
Elution Step Optimization: If your analyte is sticking to the column, your elution solvent is too weak. For a C18 column, you may need a stronger, less polar solvent than methanol, such as isopropanol or even a small percentage of a nonpolar solvent like hexane mixed with a polar solvent, to fully desorb the long alkyl chain.
-
Minimize Adsorption: Consider using low-adsorption labware (e.g., silanized glass vials or polypropylene) for all sample handling steps to prevent loss of the analyte before it even reaches the SPE cartridge.
-
Part 2: Chromatographic Separation
Question: My long-chain nitrile is thermally degrading in the GC inlet, leading to low response and multiple degradation peaks. What are the best practices to prevent this?
Answer: Thermal degradation is a significant risk for many functionalized molecules, and it can occur both in the hot inlet and on the column itself.[11][12] The key is to use the lowest possible temperatures throughout the system that still allow for efficient analyte transfer and chromatography.
-
Causality: High temperatures in the GC inlet (often 250-300 °C) can provide enough energy to break weaker bonds or catalyze reactions. For nitriles, this can include cyclization, elimination, or cleavage of the alkyl chain.[13] Active metal or silica sites in the inlet liner can exacerbate this degradation.[12]
-
Recommended Solutions:
-
Lower Inlet Temperature: This is the most critical parameter. Systematically lower the inlet temperature in 20-25 °C increments (e.g., from 250 °C down to 200 °C or even 175 °C) until you see a significant reduction in degradation products without compromising the peak shape of the parent nitrile.[14]
-
Use a Deactivated Inlet Liner: Always use a high-quality, deactivated glass liner. The deactivation process covers active silanol sites, minimizing their catalytic effect. Consider liners with a gentle taper or glass wool (also deactivated) to aid in volatilization without creating active sites.
-
Increase Carrier Gas Flow (Pulsed Splitless): Using a higher inlet pressure (pulsed injection) for a short time at the start of the injection rapidly transfers the analytes from the hot inlet onto the cooler GC column.[14] This minimizes the residence time in the hot zone, reducing the opportunity for degradation.
-
Consider Cool On-Column (COC) Injection: For highly sensitive compounds, COC injection is the gentlest technique. The sample is injected directly into the column at a low oven temperature, completely avoiding a hot inlet.
-
-
Data Summary: Effect of Inlet Temperature on Degradation
Inlet Temperature (°C) Analyte Peak Area Degradation Product Peak Area Analyte/Degradation Ratio 275 50,000 25,000 2.0 250 75,000 15,000 5.0 225 95,000 5,000 19.0 | 200 | 100,000 | < 1,000 | > 100 |
As shown in the table, lowering the inlet temperature can dramatically decrease the formation of degradation products and increase the response of the target analyte.
Question: How do I choose the right RPLC column and mobile phase for separating a mixture of long-chain nitriles with varying chain lengths?
Answer: Separating a homologous series of long-chain nitriles requires optimizing retention and selectivity based on their primary differentiator: the length of the nonpolar alkyl chain.
-
Causality: In RPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Longer alkyl chains will have stronger interactions and thus longer retention times on a nonpolar column like C18.[15] The mobile phase composition, particularly the ratio of organic solvent to water, modulates these interactions.
-
Experimental Workflow Diagram:
Workflow for developing an RPLC separation method.
-
Step-by-Step Protocol & Explanation:
-
Column Choice: A standard C18 column is the ideal starting point. Its high hydrophobicity will provide strong retention for the long alkyl chains. A column length of 100-150 mm is usually sufficient. For very long chains or complex mixtures, a column with a higher carbon load may provide better selectivity.
-
Mobile Phase Selection: Use a standard RPLC solvent system like Acetonitrile/Water or Methanol/Water . Acetonitrile often provides better peak shapes and lower backpressure.
-
Scouting Gradient: Begin with a broad scouting gradient to determine the elution window. For long-chain compounds, you will likely need a high percentage of organic solvent. A good starting point could be a linear gradient from 50% to 100% organic solvent.
-
Gradient Optimization: Based on the scouting run, adjust the gradient to improve resolution between adjacent homologues. A shallower gradient (e.g., increasing the organic content by 2-5% per minute instead of 10%) will increase run time but significantly improve the separation of compounds with similar structures.
-
Additives for Peak Shape & MS Sensitivity: Add a small amount of an acid, like 0.1% formic acid , to both the aqueous and organic mobile phase components.[16] This helps to protonate the nitrile (improving ionization efficiency for MS) and suppress any unwanted interactions with the silica backbone of the column, resulting in sharper peaks. For MS, volatile buffers like ammonium formate or ammonium acetate can also be used to control pH and improve ionization.[17][18]
-
Part 3: Detection & Quantification
Question: I am using GC-MS with Electron Ionization (EI) and need to select reliable quantifier and qualifier ions for my long-chain nitrile. What fragments should I look for?
Answer: The fragmentation of long-chain aliphatic nitriles under EI is predictable and provides several characteristic ions suitable for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) analysis.
-
Causality: The high energy of EI (70 eV) causes extensive fragmentation. The fragmentation pathways are dictated by the stability of the resulting carbocations and radical species.
-
Characteristic Fragmentation Pathways:
-
[M-1]⁺ (Alpha-Cleavage): Loss of a hydrogen from the α-carbon (the CH₂ group next to -C≡N) is very common, resulting in a resonance-stabilized ion. This is often more abundant than the molecular ion.[8][9]
-
McLafferty Rearrangement: For nitriles with a chain of at least three carbons, a six-membered ring transition state can lead to the elimination of an alkene and the formation of a characteristic ion at m/z 41 (CH₂=C=NH⁺).[8]
-
m/z 97 Ion: A unique rearrangement and cleavage process for nitriles with an unbranched alkyl chain of seven or more carbons produces a prominent ion at m/z 97 . This can be a highly specific diagnostic ion for longer-chain nitriles.[8]
-
Alkyl Chain Fragmentation: The long hydrocarbon chain will also fragment similarly to an alkane, producing clusters of ions separated by 14 Da (-CH₂-).[19]
-
-
Table of Recommended Quantifier/Qualifier Ions
Analyte Type Recommended Quantifier Ion Recommended Qualifier Ion(s) Rationale Short-Chain Nitrile (C4-C6) m/z 41 [M-1]⁺, other alkyl fragments The McLafferty ion at m/z 41 is often the base peak and is very reliable. | Long-Chain Nitrile (C7+) | m/z 97 | [M-1]⁺, m/z 41 | The m/z 97 ion is highly specific and abundant for longer chains, making it an excellent quantifier. |
Expert Tip: Always acquire a full-scan mass spectrum of a pure standard first to confirm the fragmentation pattern for your specific nitrile before setting up a SIM or MRM method. The relative abundance of these key ions will provide a robust basis for compound identification and quantification.
References
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Retrieved from [Link]
- Carpenter, W., Sheikh, Y. M., Duffield, A. M., & Djerassi, C. (1968). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry, 40(2), 401–404.
-
Mack, A. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, Inc. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
- Schug, K. A., & McNeff, C. (2007). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
-
Yáñez-Alarid, R., et al. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Retrieved from [Link]
-
Christie, W. W. (n.d.). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS. Retrieved from [Link]
-
Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
JCANO Ingenieria. (n.d.). GC Column Selection Guide. Retrieved from [Link]
-
Biopike. (n.d.). What is the best column for gas chromatography analysis of fatty acids? Retrieved from [Link]
-
Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC Europe. Retrieved from [Link]
-
All About Chemistry. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of... [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Holčapek, M., et al. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry.
-
Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Retrieved from [Link]
- Tsuchiya, Y., & Sumi, K. (1977). Thermal decomposition products of polyacrylonitrile. Journal of Applied Polymer Science, 21(4), 975-980.
- Klont, F., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123.
-
de Zeeuw, J. (n.d.). Peak Tailing in GC Trace Analysis. Separation Science. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). What is Peak Tailing? Retrieved from [Link]
-
Agilent. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials. Retrieved from [Link]
- Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Nichols, C. M., et al. (2019). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate.
-
Andersson, L. I., & O'Mahony, J. (2007, October 1). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory. Retrieved from [Link]
-
Klee, M. (2023, December 8). Activity and Decomposition. Separation Science. Retrieved from [Link]
-
Agilent. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Retrieved from [Link]
-
CPAChem. (n.d.). Speciation Standards. Retrieved from [Link]
- Chen, Y., et al. (2022). Matrix compatibility of typical sol–gel solid-phase microextraction coatings in undiluted plasma and whole blood for the analysis of phthalic acid esters. Analytical and Bioanalytical Chemistry, 414, 2489–2500.
-
Klee, M. (n.d.). Hot Split Injections, Part 3 – Decomposition. Separation Science. Retrieved from [Link]
-
Agilent. (n.d.). What are the major Causes of GC Capillary Column Performance Degradation? Retrieved from [Link]
-
Yuan, W., Wiehn, M., Wang, Y., et al. (n.d.). Solid-phase extraction of long-chain fatty acids from aqueous solution. Arizona State University. Retrieved from [Link]
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- 5. chemguide.co.uk [chemguide.co.uk]
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Technical Support Center: Minimizing Isonitrile Formation in Kolbe Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Kolbe nitrile synthesis and seek to minimize the formation of isonitrile impurities. Here, we provide in-depth, troubleshooting-oriented answers to common challenges, grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for isonitrile formation during the Kolbe nitrile synthesis?
A1: The formation of isonitriles is an inherent challenge rooted in the electronic structure of the cyanide ion (CN⁻). The cyanide ion is an ambident nucleophile , meaning it has two distinct nucleophilic centers: the carbon atom and the nitrogen atom.[1][2][3]
-
Attack from Carbon (Desired Path): When the lone pair on the carbon atom attacks the electrophilic alkyl halide (R-X), the desired nitrile (R-C≡N) is formed. This pathway is generally favored under standard Kolbe conditions.
-
Attack from Nitrogen (Side Reaction): When the lone pair on the nitrogen atom attacks the alkyl halide, the undesired isonitrile (R-N⁺≡C⁻) byproduct is formed.
The reaction outcome is a competition between these two pathways, heavily influenced by the specific reaction conditions.[1][4]
Caption: Competing nucleophilic pathways in the Kolbe synthesis.
Q2: How does my choice of cyanide salt affect the nitrile/isonitrile ratio?
A2: The choice of the metal counter-ion for the cyanide salt is one of the most critical factors determining the product distribution. The key distinction lies in the ionic versus covalent character of the metal-cyanide bond.[5]
-
Ionic Cyanides (NaCN, KCN): These salts fully dissociate in polar solvents to yield a "free" cyanide anion (CN⁻). In this state, the highest occupied molecular orbital (HOMO) has greater electron density on the carbon atom, making it a softer and more nucleophilic center.[6][7] This strongly favors attack from the carbon, leading to the nitrile product, which is characteristic of an Sₙ2 reaction.[1][3]
-
Covalent Cyanides (AgCN, CuCN): In these salts, the bond between the metal and carbon is significantly more covalent. Consequently, the carbon lone pair is less available for nucleophilic attack. The nitrogen atom's lone pair becomes the more accessible nucleophilic site.[5][8][9] This promotes attack from the nitrogen, yielding the isonitrile as the major product. The use of AgCN can also promote a shift towards an Sₙ1 mechanism, which further favors isonitrile formation.[1]
| Cyanide Salt | Predominant Bond Type | Primary Product | Favored Mechanism |
| NaCN, KCN | Ionic | Nitrile (R-CN) | Sₙ2 |
| AgCN, CuCN | Covalent | Isonitrile (R-NC) | Sₙ1-like |
| Caption: Effect of cyanide salt on product formation. |
Q3: What is the best type of solvent for minimizing isonitriles, and why?
A3: To favor nitrile formation via the Sₙ2 pathway, polar aprotic solvents are the ideal choice.[2][8]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone.
-
Mechanism of Action: Polar aprotic solvents excel at solvating the metal cation (e.g., Na⁺ or K⁺) but poorly solvate the cyanide anion. This leaves the cyanide nucleophile "naked" and highly reactive.[10] With the carbon atom being the more inherently nucleophilic site of the free anion, the Sₙ2 attack to form the nitrile is accelerated. DMSO is particularly effective for reactions with sterically hindered secondary halides.[3][4]
-
Solvents to Avoid (Protic Solvents): Protic solvents like ethanol, methanol, or water should be avoided. They can form hydrogen bonds with the nitrogen atom of the cyanide ion. This solvation can hinder the desired C-attack and may relatively favor the competing N-attack, leading to increased isonitrile formation.[3][8][9]
Q4: Why am I getting low yields or a majority of isonitrile product when using a secondary or tertiary alkyl halide?
A4: The structure of the alkyl halide substrate dictates the operative reaction mechanism (Sₙ2 vs. Sₙ1) and the prevalence of competing elimination (E2) reactions.
-
Primary Halides (R-CH₂-X): These are ideal substrates. They are sterically unhindered, allowing for efficient backside attack by the cyanide ion, proceeding cleanly through an Sₙ2 mechanism to give high yields of the nitrile.[1][8]
-
Secondary Halides (R₂-CH-X): These are challenging substrates. The increased steric hindrance around the reaction center slows down the Sₙ2 reaction. This allows the competing Sₙ1 pathway (leading to isonitriles) and E2 pathway (leading to alkenes) to become more significant, resulting in mixed products and lower yields of the desired nitrile.[2][8]
-
Tertiary Halides (R₃-C-X): These substrates are unsuitable for the Kolbe nitrile synthesis. The Sₙ2 pathway is completely blocked due to steric hindrance. The reaction will proceed almost exclusively through Sₙ1 and E2 mechanisms. The Sₙ1 pathway generates a stable carbocation, which is then attacked by the harder nitrogen end of the cyanide nucleophile, yielding the isonitrile.[1][2]
Q5: I've followed the guidelines but still see an isonitrile peak in my analysis. How can I remove it?
A5: Fortunately, isonitriles can often be removed during the reaction workup. Isonitriles are susceptible to acid-catalyzed hydrolysis, which converts them into a primary amine and formic acid.[8][9] The desired nitrile product is generally stable under these conditions. An extraction of the organic phase with dilute aqueous acid (e.g., 1M HCl) is typically sufficient to hydrolyze and remove the isonitrile impurity by sequestering the resulting amine into the aqueous layer as its ammonium salt.[3]
Troubleshooting & Optimization Guide
Problem: Your reaction is producing an unacceptably high ratio of isonitrile to nitrile.
Use the following workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for minimizing isonitrile byproducts.
Optimized Protocol: Synthesis of Pentanenitrile from 1-Bromobutane
This protocol details a standard Kolbe synthesis optimized for high nitrile yield and minimal isonitrile formation.
Reaction: CH₃(CH₂)₃Br + NaCN → CH₃(CH₂)₃CN + NaBr
Materials:
-
1-Bromobutane
-
Sodium Cyanide (NaCN) - (Caution: Highly Toxic)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with sodium cyanide (1.2 equivalents) and anhydrous DMSO. Begin stirring to form a slurry.
-
Substrate Addition: Add 1-bromobutane (1.0 equivalent) to the slurry at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers.
-
Washing (Isonitrile Removal): Wash the combined organic layers sequentially with:
-
1M HCl (1x) - This step hydrolyzes and removes any isonitrile byproduct.
-
Saturated NaHCO₃ solution (1x)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude pentanenitrile.
-
Purification: If necessary, the product can be further purified by fractional distillation.
References
-
Organic Chemistry Portal. (n.d.). Kolbe Nitrile Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, September 2). Kolbe nitrile synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Kolbe nitrile synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Kolbe nitrile synthesis. Retrieved from [Link]
-
Studylib. (n.d.). Organic Reactions List: Named Reactions in Organic Chemistry. Retrieved from [Link]...
-
Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis. Retrieved from [Link]
-
Ravenscroft, M., et al. (2021). Probing the mechanism of isonitrile formation by a non-heme iron(II)-dependent oxidase/decarboxylase. Nature Communications. Available at: [Link]
-
Chemistry Stack Exchange. (2023, January 11). Ambidentate Behavior of Cyanide. Retrieved from [Link]
-
Maharaja College, Ara. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]
-
Wikipedia (German). (2024, July 30). Kolbe-Nitrilsynthese. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, July 6). Adding cyanide vs nitrite for nucleophilic substitution and why does it change when we use silver salts for it. Retrieved from [Link]
-
ResearchGate. (2015, January). Ambident Reactivity of the Cyanate Anion. Retrieved from [Link]
-
Vedantu. (n.d.). Cyanide ion acts as an ambident nucleophile. Retrieved from [Link]
-
Organische-Chemie.ch. (n.d.). Kolbe-Nitril-Synthese. Retrieved from [Link]
-
Czakó, G., et al. (2022). SN2 Reactions with an Ambident Nucleophile: A Benchmark Ab Initio Study of the CN- + CH3Y [Y = F, Cl, Br, and I] reactions. The Journal of Physical Chemistry A. Available at: [Link]
-
Yurino, T., & Ohkuma, T. (2020). Nucleophilic Isocyanation. ACS Omega, 5(9), 4719–4724. Available at: [Link]
-
Yurino, T., & Ohkuma, T. (2020). Nucleophilic Isocyanation. ACS Omega. Available at: [Link]
-
ACS Publications. (2020, March 9). Nucleophilic Isocyanation. Retrieved from [Link]
- Nucleophilic Substitution Reactions. (n.d.). Retrieved from a course material source. [A generic placeholder as the original link was to a direct file download without a landing page].
-
Scribd. (n.d.). Nuleophilicity of Iso Cyanide. Retrieved from [Link]
-
StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]
-
ACS Publications. (2023, June 28). Binding of Nitriles and Isonitriles to V(III) and Mo(III) Complexes. Retrieved from [Link]
-
Quora. (2016, July 15). What's difference between nitrile and iso nitrile?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
- Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved from a university course material source. [A generic placeholder as the original link was to a direct file download without a landing page].
-
Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
Pediaa.Com. (2023, December 11). What is the Difference Between Nitrile and Isonitrile. Retrieved from [Link]
-
YouTube. (2022, December 8). Nitriles and isonitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
ResearchGate. (n.d.). Classical routes to nitriles: A Kolbe nitrile synthesis in dimethyl.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, February 14). Isonitrile to nitrile conversion. Retrieved from [Link]
-
Purechemistry. (2023, February 28). Kolbe synthesis reaction, mechanism and limitations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic synthesis via Kolbe and related non-Kolbe electrolysis. Retrieved from [Link]
-
Goethe University Frankfurt. (n.d.). Prasugrel - Arzneistoff der Woche. Retrieved from [Link]
Sources
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- 8. Kolbe Nitrile Synthesis [organic-chemistry.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to Nonadecanenitrile Stability and Storage
Welcome to the technical support center for nonadecanenitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of nonadecanenitrile throughout its lifecycle in the laboratory. By understanding its chemical properties and potential degradation pathways, you can implement optimal storage and handling procedures, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for nonadecanenitrile?
A1: The most common degradation pathway for nonadecanenitrile is hydrolysis. The nitrile group (-C≡N) can react with water to form either nonadecanamide or nonadecanoic acid. This reaction is significantly accelerated by the presence of acids or bases and by elevated temperatures.[1][2]
Q2: What are the ideal short-term and long-term storage temperatures for nonadecanenitrile?
A2: For long-term storage, it is recommended to store nonadecanenitrile at or below -16°C.[3] For routine short-term use, maintaining the compound in a refrigerator at 2-8°C is advisable to minimize thermal degradation.
Q3: How should I handle nonadecanenitrile to prevent contamination and degradation?
A3: Always handle nonadecanenitrile in a clean, dry environment. Use only clean, dry glass or stainless steel utensils for transfers.[3] Minimize exposure to the atmosphere by working quickly and sealing containers promptly. For powdered forms, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.[3]
Q4: What type of container is best for storing nonadecanenitrile?
A4: Nonadecanenitrile should be stored in a tightly sealed glass container with a Teflon-lined cap.[3] Avoid using plastic containers for long-term storage, as plasticizers and other additives may leach into the compound, especially if it is in a solvent.[3]
Q5: Is nonadecanenitrile sensitive to light?
A5: While long-chain aliphatic nitriles are not considered highly sensitive to visible light, it is good laboratory practice to store them in amber glass vials or in a dark location to prevent any potential photochemical degradation.
Troubleshooting Guide: Investigating Nonadecanenitrile Degradation
This section provides a structured approach to identifying and resolving issues related to nonadecanenitrile degradation.
Issue 1: Unexpected Experimental Results or Poor Purity Profile
Potential Cause: Degradation of nonadecanenitrile due to improper storage or handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating nonadecanenitrile degradation.
Step-by-Step Guide:
-
Review Storage Conditions:
-
Temperature: Verify that the storage temperature aligns with the recommendations (≤ -16°C for long-term, 2-8°C for short-term).
-
Container: Ensure the compound is in a tightly sealed glass container with a Teflon-lined cap.
-
Inert Atmosphere: For optimal stability, especially for high-purity standards, confirm that the container was flushed with an inert gas like argon or nitrogen before sealing.
-
-
Review Handling Procedures:
-
Atmospheric Exposure: Assess if the compound was unnecessarily exposed to air and humidity during weighing and transfer.
-
Cross-Contamination: Confirm that all spatulas, glassware, and other equipment used were scrupulously clean and dry.
-
-
Perform Purity Analysis:
-
Utilize one of the analytical protocols detailed below (GC-MS or HPLC) to assess the purity of your nonadecanenitrile stock.
-
Look for the presence of characteristic degradation products: nonadecanamide and nonadecanoic acid.
-
-
Implement Corrective Actions:
-
If degradation is confirmed, discard the compromised stock and obtain a fresh supply.
-
Based on your review, implement stricter storage and handling protocols to prevent future degradation. This may include aliquoting the compound into smaller, single-use vials to minimize repeated warming and exposure of the bulk material.
-
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -16°C (Long-term) 2-8°C (Short-term) | Minimizes the rate of potential hydrolytic and oxidative degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation and hydrolysis by displacing oxygen and moisture. |
| Container | Amber Glass Vial/Bottle | Glass is inert and prevents leaching of contaminants. Amber color protects from light. |
| Closure | Teflon-Lined Cap | Provides an excellent seal and is chemically resistant to nonadecanenitrile and its potential solvents. |
| Location | Dark, Dry Place | Protects from light and ambient humidity. |
Experimental Protocols
Protocol 1: Purity and Degradation Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the qualitative and quantitative analysis of nonadecanenitrile and can detect volatile degradation products.
1. Sample Preparation:
- Prepare a stock solution of nonadecanenitrile in a volatile organic solvent suitable for GC analysis, such as hexane or dichloromethane, at a concentration of approximately 1 mg/mL.[4]
- For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL.[4]
- Ensure the sample is free of particulates by centrifugation or filtration if necessary.[4]
2. GC-MS Parameters:
| Parameter | Setting |
| GC Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
3. Data Analysis:
- Nonadecanenitrile: Expected retention time will vary based on the specific system but will be consistent. The mass spectrum will show a characteristic fragmentation pattern.
- Degradation Products:
- Nonadecanoic Acid: May require derivatization (e.g., silylation with BSTFA) for optimal GC analysis.[5]
- Nonadecanamide: May also be detectable, though potentially with broader peak shapes.
A[label="Prepare Sample\n(10 µg/mL in Hexane)"];
B[label="Inject 1 µL into GC-MS"];
C [label="Temperature Programmed Separation"];
D [label="Electron Ionization"];
E [label="Mass Analysis (m/z 40-500)"];
F [label="Data Acquisition"];
G [label="Identify Peaks by Retention Time and Mass Spectra"];
H [label="Quantify based on Peak Area"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: Workflow for GC-MS analysis of nonadecanenitrile.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate and quantify nonadecanenitrile from its primary non-volatile degradation products, nonadecanoic acid and nonadecanamide.
1. Sample and Standard Preparation:
- Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% phosphoric acid to improve peak shape and resolution.[6]
- Standard Solutions: Prepare individual stock solutions of nonadecanenitrile, nonadecanoic acid, and nonadecanamide in acetonitrile at 1 mg/mL. Create working standards by diluting the stock solutions to a range of concentrations (e.g., 1-100 µg/mL) to generate a calibration curve.
- Sample Solution: Dissolve the nonadecanenitrile sample in the mobile phase to a concentration within the calibration range.
2. HPLC Parameters:
| Parameter | Setting |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (85:15 v/v) + 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 210 nm (Nitrile and amide) and 220 nm (Carboxylic acid) |
3. Data Analysis:
- Identify the peaks for nonadecanenitrile, nonadecanamide, and nonadecanoic acid based on the retention times of the standards.
- Quantify the amount of each compound in the sample by comparing the peak areas to the respective calibration curves.
- The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.[1][2]
A[label="Prepare Mobile Phase and Standards"];
B[label="Prepare Sample in Mobile Phase"];
C [label="Inject 20 µL into HPLC"];
D [label="Isocratic Separation on C18 Column"];
E [label="UV Detection at 210/220 nm"];
F [label="Data Acquisition"];
G [label="Identify Peaks by Retention Time"];
H [label="Quantify using Calibration Curves"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: Workflow for stability-indicating HPLC-UV analysis.
Chemical Incompatibility
To ensure the integrity of nonadecanenitrile, avoid contact with the following:
-
Strong Acids and Bases: Catalyze hydrolysis.
-
Strong Oxidizing Agents: Can potentially oxidize the aliphatic chain or the nitrile group.
-
Plastics (for long-term storage): Risk of leaching plasticizers and other additives.
-
Reactive Metals: Avoid contact with highly reactive metals that could catalyze degradation.
For a detailed list of chemical compatibilities for various laboratory materials, consult a comprehensive chemical resistance chart.
References
- U.S.
-
The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. (2025-08-06). ResearchGate. [Link]
-
Sample Preparation Guidelines for GC-MS. University of California, Davis. [Link]
-
Ansari, M., Ahmad, S., & Shastry, V. M. (2016). Stability Indicating RP-HPLC Method for Determination of Phenylephrine Hydrochloride, Cetirizine and Nimesulide in Pharmaceutica. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 337-353. [Link]
-
Damle, M. C. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. ISRN Chromatography, 2012, 681317. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
Hong, M., & Lau, A. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-25. [Link]
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (2022). Methods in Molecular Biology, 2546, 501-508. [Link]
-
High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. (2017). ACS Omega, 2(12), 8946–8955. [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
-
Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. CP Lab Safety. [Link]
-
Scott, A. I. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501-508. [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
"resolving co-elution issues with nonadecanenitrile in GC"
Guide ID: GC-TSC-001 Topic: Resolving Co-elution Issues with Nonadecanenitrile in Gas Chromatography Senior Application Scientist: Dr. Gemini
Introduction: The Challenge of Nonadecanenitrile Co-elution
Nonadecanenitrile (C₁₉H₃₇N) is a long-chain aliphatic nitrile with a molecular weight of approximately 279.5 g/mol .[1][2] Its analysis by Gas Chromatography (GC) is common in various fields, including polymer and chemical manufacturing, where it may be used as an additive or identified as a component in complex mixtures.[3][4][5] A significant analytical challenge in these matrices is co-elution , a phenomenon where nonadecanenitrile and another compound exit the GC column simultaneously, producing a single, distorted, or broadened peak.[6][7] This chromatographic overlap compromises both qualitative identification and quantitative accuracy, making reliable analysis impossible.[7]
This technical guide provides a systematic, in-depth approach to diagnosing and resolving co-elution issues involving nonadecanenitrile. It is designed for researchers, analytical scientists, and drug development professionals who require robust and validated GC methods.
PART 1: The Troubleshooting Guide: A Systematic Approach
When faced with a potential co-elution, a methodical approach is critical to identifying the root cause and implementing an effective solution. The following guide, visualized in the flowchart below, outlines a logical progression from problem identification to resolution.
Troubleshooting Workflow Diagram
Caption: A step-by-step decision tree for troubleshooting co-elution.
Step 1: Confirming Co-elution
Before adjusting method parameters, you must confirm that you are dealing with true co-elution and not another issue like column contamination or poor injection technique.
-
Visual Inspection: The most immediate clue is peak shape. While peak tailing often presents as a gradual, exponential decline, co-elution typically appears as a sharp discontinuity, such as a "shoulder" on the front or back of the main peak, or two clearly merged peaks.[7]
-
Detector Diagnostics: If your system is equipped with advanced detectors, use them to confirm peak purity.
-
Mass Spectrometry (MS): An MS detector is invaluable. By examining the mass spectra across the peak, you can determine if the ion profile changes from the leading edge to the trailing edge. A changing spectrum is a definitive sign of co-elution.[7]
-
Diode Array Detector (DAD): For UV-active compounds, a DAD can perform a similar "peak purity" analysis by comparing UV spectra across the peak.[6] If the spectra are not identical, co-elution is occurring.
-
Step 2: Methodical Parameter Optimization
Once co-elution is confirmed, the easiest and fastest approach is to modify the existing GC method parameters. These adjustments are guided by the fundamental Resolution Equation , which shows that resolution is a function of column efficiency (N), selectivity (α), and retention factor (k').[6][8]
Temperature is one of the most powerful variables in GC, affecting both retention and selectivity.[9][10]
-
Causality: Elution in GC is governed by the analyte's vapor pressure and its interaction with the stationary phase.[11] By lowering the oven temperature or slowing the rate of temperature increase (the ramp rate), you give compounds more time to interact with the stationary phase. This can amplify small differences in their chemical properties, thereby improving separation.[12][13] A general rule is that a ~30°C increase in oven temperature can reduce retention time by half.[9][14]
-
Recommended Actions:
-
Lower the Initial Temperature: If the co-elution occurs early in the chromatogram, reducing the initial oven temperature (e.g., by 10-20°C) can significantly improve separation.[13]
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) increases the time analytes spend migrating through the column, providing more opportunity for separation.[13]
-
Add an Isothermal Hold: If the critical pair elutes at a known temperature, try adding a short isothermal hold (1-2 minutes) at a temperature approximately 15-20°C below their elution temperature to improve resolution.[9]
-
-
Causality: The carrier gas flow rate (or more accurately, the average linear velocity) directly impacts column efficiency (the 'N' term in the resolution equation). Every column has an optimal flow rate at which it achieves maximum efficiency (narrowest peaks). Operating too far above or below this optimum will broaden peaks and decrease resolution.
-
Recommended Action: Verify that your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen). Consult your column manufacturer's guidelines. A deviation may have occurred due to a leak or incorrect setting.[15]
Step 3: Change the Stationary Phase (The Selectivity Solution)
If optimizing temperature and flow rate fails, the co-eluting compounds likely have very similar boiling points and polarities, meaning your current stationary phase cannot differentiate between them. This is a selectivity (α) problem.[6][16] The solution is to change the column to one with a different stationary phase chemistry.
-
Causality & The "Like Dissolves Like" Principle: The separation of compounds is dictated by the differences in their interactions with the stationary phase.[17] Nonadecanenitrile possesses a long, non-polar C18 alkyl chain and a highly polar nitrile (-C≡N) functional group. This dual nature is key to resolving its co-elution.
-
On a non-polar column (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane), separation is dominated by boiling point.[18][19] If nonadecanenitrile co-elutes with a non-polar compound of similar boiling point (like the alkane Nonadecane), this column will not resolve them.
-
On a polar column (e.g., a Wax or a high-percentage cyanopropyl phase), separation is influenced by specific interactions like dipole-dipole forces.[20] The polar nitrile group of nonadecanenitrile will interact strongly with the polar stationary phase, significantly increasing its retention time compared to a non-polar compound of the same boiling point.[20]
-
Caption: How stationary phase polarity resolves co-elution.
| Stationary Phase Type | Polarity | Primary Separation Mechanism | Recommended Use for Nonadecanenitrile | Example Phases |
| 100% Dimethylpolysiloxane | Non-Polar | Boiling Point (Van der Waals forces) | Use as a starting point. Prone to co-elution with non-polar compounds of similar boiling point. | DB-1, TG-1MS, Rtx-1 |
| 5% Phenyl 95% Dimethylpolysiloxane | Non-Polar | Boiling Point with some π-π interaction | General purpose. Slightly more selective than 100% dimethylpolysiloxane but may still fail to resolve difficult pairs. | DB-5, TG-5MS, Rxi-5ms |
| 50% Phenyl 50% Dimethylpolysiloxane | Intermediate | Polarity & Boiling Point | Good second choice. Increased phenyl content enhances interaction with polarizable molecules. | DB-17, Rtx-50 |
| Polyethylene Glycol (PEG) | Polar | Polarity (Hydrogen Bonding) | Excellent choice for separating compounds with different polarities. Will strongly retain the nitrile. | DB-WAX, TG-WaxMS, SUPELCOWAX |
| Cyanopropylphenyl Polysiloxane | Polar | Polarity (Dipole-Dipole Interactions) | Often the best choice. Specifically designed to provide high selectivity for polarizable and nitrile-containing compounds.[18] | DB-225, Rtx-225 |
PART 2: Frequently Asked Questions (FAQs)
Q1: My nonadecanenitrile peak has a shoulder. Is it definitely co-elution, or could it be an inlet or column issue? A: A shoulder is a strong indicator of co-elution, representing a distinct, unresolved compound.[7] However, issues like a contaminated inlet liner, a dirty injection port, or column degradation at the inlet can also cause peak distortion. A quick diagnostic is to trim the first 0.5 meters of the column inlet and clean/replace the inlet liner.[15][21] If the shoulder persists with a clean inlet and a fresh column cut, it is almost certainly co-elution.
Q2: I slowed my temperature ramp rate, but the peaks just got broader and resolution didn't improve. What happened? A: While a slower ramp increases the time for separation, it also increases the time for longitudinal diffusion to occur within the column. This diffusion naturally broadens peaks.[12] If the gain in separation from the slower ramp is less than the peak broadening from diffusion, the net result can be no improvement or even a decrease in resolution. This indicates you have reached the practical limit of temperature programming for this separation and likely need to address selectivity by changing the column.
Q3: What type of GC column is definitively best for analyzing long-chain nitriles like nonadecanenitrile? A: There is no single "best" column, as the ideal choice depends on the co-eluting substance. However, a column with a cyanopropyl-based stationary phase is often the most effective choice.[18] These phases are highly polar and exhibit strong dipole-dipole interactions, which are highly selective for the nitrile functional group, leading to excellent separation from less polar compounds. A wax (PEG) column is also a very strong candidate.
Q4: Can I resolve co-elution by simply injecting a smaller volume? A: No, this is unlikely to work. Reducing injection volume will decrease the signal for both compounds proportionally but will not change their relative retention times or improve their separation. In cases of column overload (which can cause peak fronting or broadening), reducing the injection volume can improve peak shape, but it will not resolve two chemically distinct, co-eluting compounds.
Q5: I suspect my co-eluting peak is column bleed. How can I confirm this? A: Column bleed appears as a rising baseline at higher temperatures or as broad, rolling "peaks". To check for bleed, perform a blank run (inject no sample) using your analytical temperature program.[15] If the interfering peak appears in the blank run at the same retention time, it is likely bleed from the column or contamination somewhere in the system (e.g., carrier gas lines, inlet).[15][22]
PART 3: Experimental Protocols
Protocol 1: Systematic Temperature Program Optimization
This protocol provides a step-by-step method for optimizing your oven temperature program to resolve co-eluting peaks.
-
Establish a Baseline: Run your current method and clearly mark the retention time (RT) and elution temperature of the co-eluting nonadecanenitrile peak.
-
Run a Scouting Gradient: To understand the sample complexity, run a generic scouting program:
-
Initial Temp: 40°C, hold for 2 min.
-
Ramp Rate: 10°C/min.
-
Final Temp: The maximum rated operating temperature for your column, hold for 10 min.[13]
-
Analyze this run to confirm the approximate elution temperature of your target peak.
-
-
Optimize Initial Temperature: Set the initial oven temperature to be ~20°C below the elution temperature of the first peak of interest (or 40°C if it's very early). Lowering this temperature often improves resolution for early eluting peaks.[13]
-
Optimize Ramp Rate:
-
Based on the scouting run, if peaks are crowded, reduce the ramp rate by half (e.g., from 10°C/min to 5°C/min) and re-analyze.
-
If peaks are very far apart, you can increase the ramp rate to shorten run time. The optimal ramp rate is often estimated as 10°C per column void time.[9]
-
-
Introduce an Isothermal Hold (If Necessary): If a specific pair of peaks remains unresolved, introduce an isothermal hold.
-
Determine the elution temperature of the co-eluting pair from the scouting run.
-
Modify the program to include a 1-2 minute hold at a temperature 15-20°C below this elution temperature.[9]
-
Resume the temperature ramp after the hold.
-
-
Evaluate: Compare the chromatogram from each modification to the baseline. Look for an increase in the resolution value between the two peaks. According to USP <621> guidelines, a resolution (Rs) of >1.5 is considered baseline separation.[23][24]
Protocol 2: Selecting and Installing a New GC Column
This protocol outlines the procedure for changing a GC column to one with a different stationary phase.
-
Preparation and Shutdown:
-
Select a new column with a different polarity based on the recommendations in the Stationary Phase Selection Table.
-
Cool the GC oven, inlet, and detector to room temperature (<40°C).
-
Turn off the carrier gas flow at the instrument.
-
Wear clean, lint-free gloves to prevent contamination of the column.
-
-
Column Removal:
-
Carefully loosen and remove the column nuts from the inlet and detector fittings.
-
Gently pull the old column out and remove it from the column hangar in the oven.
-
-
New Column Preparation:
-
Carefully unwind about one loop of the new column from its cage.
-
Using a ceramic scoring wafer or specialized tool, score the fused silica tubing about 1 cm from the end.[16]
-
Gently flick the column end to produce a clean, square break. Inspect the cut with a magnifying lens to ensure it is not jagged. A poor cut will cause leaks and peak tailing.
-
Slide the appropriate column nut and ferrule onto the column end.
-
-
Installation:
-
Inlet: Insert the column into the inlet to the correct depth specified by your instrument manufacturer. This is a critical step to ensure proper sample transfer. Tighten the nut finger-tight, then use a wrench to tighten it an additional ½ to ¾ turn. Do not overtighten, as this can crush the column or damage the fitting.
-
Detector: Insert the column into the detector, again adhering to the manufacturer's specified depth. Tighten the fitting as described for the inlet.
-
-
System Check and Conditioning:
-
Restore the carrier gas flow and set the column head pressure to your method's setpoint.
-
Perform a leak check on both fittings using an electronic leak detector.
-
Set the oven to a low temperature (e.g., 40°C) and a moderate carrier gas flow rate. Purge the column with carrier gas for 15-30 minutes to remove any oxygen.
-
Condition the new column by heating it according to the manufacturer's instructions. This typically involves a slow ramp to a temperature slightly above your method's maximum temperature (but below the column's absolute maximum) and holding for 1-2 hours. This removes residual solvents and stabilizes the stationary phase.
-
After conditioning, cool the oven and run a blank analysis to ensure a clean, stable baseline before analyzing samples.
-
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]
-
Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]
-
USP <621> Chromatography - DSDP Analytics. (n.d.). Retrieved from [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2023, July 3). Axion Labs [Video]. YouTube. Retrieved from [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]
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GC Troubleshooting. (n.d.). Stepbio. Retrieved from [Link]
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Nonadecanenitrile. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
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GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved from [Link]
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Chemical Properties of Nonadecanenitrile (CAS 28623-46-3). (n.d.). Cheméo. Retrieved from [Link]
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Gas Chromatography. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
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Gas Chromatography Problem Solving and Troubleshooting. (n.d.). Retrieved from [Link]
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Developments in stationary phase technology for gas chromatography. (2014, August 5). ResearchGate. Retrieved from [Link]
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Temperature Programming for Better GC Results. (2024, August 12). Phenomenex. Retrieved from [Link]
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GC Column Troubleshooting Guide. (2024, August 26). Phenomenex. Retrieved from [Link]
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How does the polarity of substances affect chromatography results? (n.d.). TutorChase. Retrieved from [Link]
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Why Is Temperature Programming Used in Gas Chromatography. (n.d.). Drawell. Retrieved from [Link]
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Capillary Gas Chromatography Testing – ASTM D6387 Standard. (n.d.). Infinita Lab. Retrieved from [Link]
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The Secrets of Successful Temperature Programming. (2017, August 1). LCGC International. Retrieved from [Link]
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GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.). Retrieved from [Link]
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Stationary Phase Selectivity: The Chemistry Behind the Separation. (n.d.). LCGC International. Retrieved from [Link]
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Nonadecanenitrile. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. (2017, December 15). ACS Omega. Retrieved from [Link]
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Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full? (n.d.). Separation Science. Retrieved from [Link]
- Process for preparing aliphatic nitriles of increased carbon chain length. (1973, June 12). Google Patents.
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Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek Resource Hub. Retrieved from [Link]
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What is Temperature Programming in Gas Chromatography? (n.d.). Retrieved from [Link]
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GC Method Development. (n.d.). Agilent. Retrieved from [Link]
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Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021, March 31). PMC. National Institutes of Health. Retrieved from [Link]
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Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. (2023, August 9). National Institutes of Health. Retrieved from [Link]
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Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (n.d.). Spectroscopy. Retrieved from [Link]
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Standard Practice for Gas Chromatography Electron Ionization Mass Spectrometry Analysis of Ignitable Liquids. (2022). ASTM International. Retrieved from [Link]
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Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (n.d.). Hochschule Bonn-Rhein-Sieg. Retrieved from [Link]
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Gas chromatographic/mass spectrometric analysis of extracts of workplace air samples for nitrosamines. (n.d.). CDC Stacks. Retrieved from [Link]
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Nonadecane. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
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GC Column Killers! (2023, March 6). LCGC International. Retrieved from [Link]
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What determines the order in which each compound is eluted from a gas chromatography column? (2021, May 4). Quora. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Nonadecanenitrile and Long-Chain Fatty Acids for Drug Development Applications
This guide provides a comprehensive comparative analysis of nonadecanenitrile and other long-chain fatty acids, offering insights for researchers, scientists, and drug development professionals. The content is structured to deliver in-depth technical information, supported by experimental data and protocols, to aid in the evaluation of these molecules for various applications.
Introduction: The Significance of Long-Chain Aliphatics in Drug Development
Long-chain aliphatic molecules, including both fatty acids and nitriles, represent a class of compounds with unique physicochemical properties that make them valuable in drug delivery and formulation. Their inherent lipophilicity can enhance membrane permeability and facilitate passage across biological barriers. This guide focuses on a comparative analysis of nonadecanenitrile, a 19-carbon saturated nitrile, with three representative long-chain saturated fatty acids: stearic acid (C18), arachidic acid (C20), and behenic acid (C22). By examining their structural and functional differences, we can better understand their potential applications and liabilities in a pharmaceutical context.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the chemical makeup of nitriles and carboxylic acids give rise to distinct physical properties. The following table summarizes the key physicochemical parameters for nonadecanenitrile and the selected long-chain fatty acids.
| Property | Nonadecanenitrile (C19H37N) | Stearic Acid (C18H36O2) | Arachidic Acid (C20H40O2) | Behenic Acid (C22H44O2) |
| Molecular Weight ( g/mol ) | 279.51 | 284.48 | 312.53 | 340.59 |
| Melting Point (°C) | 43[1] | 69.3 | 75.4 | 80[2] |
| Boiling Point (°C) | Not readily available | 361 | 328 (decomposes) | 306[2] |
| Water Solubility | Practically insoluble[1] | Practically insoluble | Practically insoluble | Practically insoluble[2] |
| Predicted XlogP | 8.5[3] | 8.2 | 9.2 | 10.2 |
The nitrile group in nonadecanenitrile, being less polar than the carboxylic acid group, results in a lower melting point compared to its fatty acid counterparts of similar chain length. All listed compounds exhibit extremely low water solubility and high lipophilicity, as indicated by their high predicted XlogP values. This shared characteristic underscores their potential for incorporation into lipid-based drug delivery systems.
Biological Activity and Potential Applications: A Tale of Two Functional Groups
The primary differentiator in the biological profiles of nonadecanenitrile and long-chain fatty acids lies in their metabolic fate and intrinsic bioactivity.
Long-Chain Fatty Acids: Stearic, arachidic, and behenic acids are endogenous or dietary lipids. They are integral components of cell membranes and serve as energy sources. In pharmaceutical formulations, they are widely used as emulsifiers, thickeners, and lubricants.[4][5][6] For instance, stearic acid is a common ingredient in creams and lotions, where it helps to stabilize emulsions and provides a protective barrier on the skin.[4][5] Behenic acid is utilized for its smoothing properties in hair conditioners and moisturizers.[7] While generally considered safe, some long-chain saturated fatty acids have been shown to induce cytotoxicity in certain cell types through mechanisms involving apoptosis and mitochondrial depolarization.[8]
Nonadecanenitrile and Aliphatic Nitriles: In contrast, the biological activity of aliphatic nitriles is largely dictated by the metabolic processing of the nitrile group. The toxicity of many aliphatic nitriles is attributed to the metabolic release of cyanide, a process catalyzed by cytochrome P450 enzymes in the liver.[9] This metabolic pathway is a critical consideration in the safety assessment of any nitrile-containing compound intended for therapeutic use. However, the nitrile group is also a recognized pharmacophore in numerous approved drugs, where it can act as a bioisostere for a carbonyl group or engage in specific polar interactions with target proteins.[10] The long alkyl chain of nonadecanenitrile suggests it would be highly membrane-associated, potentially influencing the accessibility of the nitrile group to metabolic enzymes. Some long-chain aliphatic nitriles have also been identified as natural products with antimicrobial activity.[11]
Comparative Experimental Workflows
To empirically assess the comparative performance of nonadecanenitrile and long-chain fatty acids in a drug development context, a series of standardized in vitro assays are recommended. The following sections detail the methodologies for key experiments.
Experimental Workflow Overview
Caption: A generalized workflow for the comparative evaluation of lead compounds.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Objective: To determine the concentration-dependent cytotoxicity of nonadecanenitrile and long-chain fatty acids on a relevant cell line (e.g., HepG2 for liver toxicity or J774 for macrophage toxicity).[8]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each compound.
Causality Behind Experimental Choices: The choice of cell line is critical and should be relevant to the intended application or potential toxicity concerns. The incubation time is chosen to allow for the manifestation of cytotoxic effects.
Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to predict the passive permeability of compounds across biological membranes.[2]
Objective: To compare the passive membrane permeability of nonadecanenitrile and long-chain fatty acids.
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare solutions of the test compounds in a buffer at a known concentration.
-
Assay Setup: Add the compound solutions to the donor wells and place the donor plate into a 96-well acceptor plate containing buffer.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature, often with gentle shaking.[6]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) for each compound.
Data Interpretation: Compounds are often categorized as having low or high permeability based on their Pe values, with a common cutoff being around 1.5 x 10^-6 cm/s.[12]
PAMPA Workflow Diagram:
Sources
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A Senior Application Scientist's Guide to Internal Standards in Lipidomics: A Comparative Analysis of Nonadecanenitrile
In the intricate world of lipidomics, achieving accurate and reproducible quantification of lipid species is paramount. The inherent complexity of biological matrices and the multi-step nature of sample preparation introduce significant potential for analytical variability. The use of internal standards (IS) is a cornerstone of rigorous quantitative lipidomics, designed to correct for sample loss during extraction, variations in instrument response, and matrix effects. This guide provides an in-depth comparison of nonadecanenitrile (C19:0 nitrile) against other commonly employed internal standards, offering experimental insights and protocols to guide your selection process.
The Role and Characteristics of an Ideal Internal Standard
An effective internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological sample. It is added at a known concentration to all samples, including calibrators and quality controls, at the very beginning of the sample preparation process. The fundamental principle is that the internal standard will experience the same analytical variations as the target lipids. By monitoring the signal of the IS, we can normalize the signal of the analytes, thereby correcting for inconsistencies.
The ideal internal standard should exhibit the following characteristics:
-
Structural Similarity: It should behave similarly to the analytes during extraction and ionization.
-
Exogenous Origin: It must not be endogenously present in the samples being analyzed.
-
Chemical Stability: It must be stable throughout the entire analytical procedure.
-
Non-Interference: It should not co-elute or have isobaric overlap with the target analytes.
-
High Purity and Availability: It must be available in a highly pure form for accurate preparation of standard solutions.
Nonadecanenitrile (C19:0 Nitrile): A Unique Candidate
Nonadecanenitrile is a long-chain fatty nitrile. Its utility as an internal standard in lipidomics stems from several key properties:
-
Amphipathic Nature: Like many lipids, it possesses a long hydrophobic alkyl chain and a polar head group (nitrile), allowing it to mimic the extraction behavior of various lipid classes.
-
Exogenous Nature: It is not a naturally occurring compound in most biological systems, preventing interference from endogenous sources.
-
Unique Mass: The presence of a nitrogen atom gives it a unique mass-to-charge ratio (m/z), reducing the likelihood of isobaric overlap with common lipid species.
However, its performance must be critically evaluated against other established internal standards.
Comparative Analysis: Nonadecanenitrile vs. Other Internal Standards
The choice of an internal standard is highly dependent on the specific lipid classes being targeted and the analytical platform being used. Here, we compare nonadecanenitrile with other common choices.
| Internal Standard Class | Examples | Pros | Cons | Best For |
| Fatty Nitriles | Nonadecanenitrile | Exogenous, unique m/z, good mimic for certain lipid classes. | May not perfectly mimic the behavior of all lipid classes, especially complex lipids. | Broad-based screening, particularly for fatty acids and related species. |
| Odd-Chain Fatty Acids & Lipids | C17:0, C19:0, C21:0 fatty acids; PC(17:0/17:0) | Closely mimic the chemical and physical properties of even-chain lipids. | Can be present in trace amounts in some diets or disease states. | Targeted and untargeted analysis of fatty acids and glycerophospholipids. |
| Deuterated Lipids (Stable Isotope Labeled) | d7-Cholesterol, d9-PC(16:0/18:1) | Considered the "gold standard" as they are chemically identical to the analyte, co-elute, and have similar ionization efficiency. | Can be very expensive, especially for a large panel of lipids. Potential for isotopic overlap with natural C13 isotopes. | Absolute quantification of specific, targeted lipid species. |
| Non-Physiological Lipids | Lyso-PC(12:0), Cer(d18:1/12:0) | Not naturally occurring in most mammalian systems. Commercially available. | May not perfectly represent the extraction and ionization behavior of longer-chain endogenous lipids. | General lipidomics screening where cost is a consideration. |
Experimental Protocol: A Workflow for Evaluating Internal Standard Performance
To ensure the trustworthiness of your quantitative data, it is crucial to validate the performance of your chosen internal standard in your specific matrix and workflow. This protocol outlines a self-validating system for comparing nonadecanenitrile with another IS, such as a deuterated standard.
Objective: To assess the ability of nonadecanenitrile to correct for extraction variability and matrix effects in human plasma compared to a deuterated lipid standard.
Materials:
-
Human Plasma (pooled)
-
Nonadecanenitrile (IS-A)
-
d9-PC(16:0/18:1) (IS-B)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol (MeOH)
-
Water (H2O)
-
LC-MS grade solvents
Methodology:
-
Preparation of Internal Standard Spiking Solutions:
-
Prepare individual stock solutions of Nonadecanenitrile and d9-PC(16:0/18:1) in methanol at 1 mg/mL.
-
Create a working spiking solution containing both internal standards at a final concentration of 10 µg/mL in methanol.
-
-
Sample Preparation & Extraction (Modified Folch Extraction):
-
Thaw pooled human plasma on ice.
-
Prepare three sets of samples (n=5 for each set):
-
Set 1 (Pre-Spike): 50 µL of plasma is spiked with 10 µL of the combined IS working solution.
-
Set 2 (Post-Spike): 50 µL of plasma is processed without IS. The 10 µL of combined IS working solution is added to the final extract just before analysis.
-
Set 3 (Matrix-Free): 10 µL of the combined IS working solution is added to the extraction solvent mixture without any plasma.
-
-
Add 200 µL of methanol to all samples and vortex for 10 seconds.
-
Add 750 µL of MTBE. Vortex for 1 minute.
-
Add 188 µL of water. Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collect the upper organic layer (~600 µL) and transfer to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable reversed-phase LC method coupled to a high-resolution mass spectrometer.
-
Monitor the specific m/z for nonadecanenitrile, d9-PC(16:0/18:1), and a representative endogenous lipid (e.g., PC(16:0/18:1)).
-
-
Data Analysis & Interpretation:
-
Extraction Efficiency (% Recovery):
-
% Recovery = (Peak Area of IS in Pre-Spike / Peak Area of IS in Post-Spike) * 100
-
Calculate this for both Nonadecanenitrile (IS-A) and d9-PC(16:0/18:1) (IS-B). A good IS will have high and consistent recovery.
-
-
Matrix Effect (% ME):
-
% ME = ((Peak Area of IS in Post-Spike / Peak Area of IS in Matrix-Free) - 1) * 100
-
A value close to 0% indicates minimal matrix effect. Negative values indicate ion suppression, and positive values indicate ion enhancement.
-
-
Correction Capability (Coefficient of Variation - %CV):
-
Calculate the %CV for the peak area of the endogenous lipid across the 5 replicates in the Pre-Spike set.
-
Normalize the peak area of the endogenous lipid to the peak area of IS-A and IS-B, respectively.
-
Recalculate the %CV for the normalized peak areas. A lower %CV for the normalized data indicates better correction by the internal standard.
-
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility.
Caption: A typical lipidomics workflow incorporating an internal standard.
Logical Framework for Internal Standard Validation
The decision to use a specific internal standard should be based on a logical validation process.
Caption: Decision tree for validating an internal standard's performance.
Conclusion and Recommendations
Nonadecanenitrile presents a viable and cost-effective option as an internal standard for certain lipidomics applications, particularly for the analysis of non-polar lipids and fatty acids. Its exogenous nature and unique m/z are advantageous. However, it is not a universal solution.
For absolute quantification, especially in regulated environments, the "gold standard" remains the use of stable isotope-labeled internal standards that are chemically identical to the target analytes. For broad, untargeted screening, a cocktail of internal standards representing different lipid classes (e.g., a deuterated PC, a deuterated TG, and an odd-chain fatty acid) will generally provide more comprehensive correction than a single standard.
Ultimately, the choice of internal standard must be empirically validated for your specific application. The protocols and logical frameworks provided in this guide offer a robust starting point for this critical aspect of your lipidomics research, ensuring the generation of high-quality, reproducible, and trustworthy data.
References
-
A review of recent developments in mass spectrometry-based lipidomics. (2018). Analytica Chimica Acta. [Link]
-
Lipidomics: A review of its analytical platforms and applications. (2021). Journal of Chromatography B. [Link]
-
Lipidomics: new tools and applications. (2017). Current Opinion in Chemical Biology. [Link]
-
A lipidomics workflow for the analysis of lipids in biological samples. (2020). Nature Protocols. [Link]
"cross-validation of analytical methods for nonadecanenitrile"
An Expert's Guide to Cross-Validation of Analytical Methods for Nonadecanenitrile: A Comparative Analysis of GC-FID and HPLC-UV
As a Senior Application Scientist, the successful transfer of an analytical method from a development environment to a quality control (QC) laboratory is a frequent and critical challenge. This process, known as inter-laboratory cross-validation, ensures that a validated analytical procedure yields consistent and reliable results irrespective of the testing site, personnel, or equipment.[1] This guide provides a comprehensive framework for the cross-validation of analytical methods for nonadecanenitrile (C₁₉H₃₇N), a long-chain aliphatic nitrile.[2][3] We will objectively compare the performance of two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—and provide the supporting experimental framework to make an informed decision.
The core principle of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] When this validated method is moved, its suitability must be re-verified in the new environment. This guide is designed for researchers, scientists, and drug development professionals who navigate this complex but essential process.
Choosing the Right Analytical Tool: GC vs. HPLC
Nonadecanenitrile is a non-polar, long-chain molecule with a relatively high molecular weight (279.5 g/mol ).[3] Its volatility makes it a prime candidate for Gas Chromatography.[5] However, HPLC also presents a viable, albeit different, approach. The choice between them depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and potential impurities.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[6] For nonadecanenitrile, a non-polar column is ideal, as separation will be governed primarily by boiling point. The Flame Ionization Detector (FID) is highly sensitive to organic, hydrocarbon-containing compounds, making it an excellent choice for quantifying this analyte.
-
Causality: We choose GC-FID because of its high sensitivity to hydrocarbons and the direct relationship between nonadecanenitrile's volatility and its retention on a non-polar column, leading to a robust and predictable separation.[7]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8] For a non-polar molecule like nonadecanenitrile, a reversed-phase (e.g., C18) column is the logical choice. A significant challenge, however, is detection. The nitrile group (C≡N) has a very weak UV chromophore, making detection at standard wavelengths (e.g., >210 nm) difficult and often insensitive. Analysis typically requires detection at low wavelengths (~200-210 nm), which can suffer from baseline noise and interference from common HPLC solvents.[9]
-
Causality: We explore HPLC-UV as an alternative because it is a ubiquitous technique in QC labs. However, we must acknowledge the inherent detection challenge. This makes the cross-validation process critical to determine if the method has sufficient sensitivity and specificity for its intended purpose.
The Framework of Cross-Validation
Cross-validation is a formal comparison of data from a validated analytical method used under different conditions (e.g., in two different laboratories) to determine if the results are comparable.[10][11] The process is governed by stringent regulatory guidelines, most notably the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary validation characteristics to be assessed.[4][12][13]
The most common approach for method transfer is Comparative Testing , where both the transferring (originating) and receiving laboratories analyze the same homogeneous batch of samples.[1][14] The results are then statistically compared against predefined acceptance criteria. This guide will focus on a comparative cross-validation between two distinct methods within a single laboratory, a scenario often encountered during method development and optimization.
Below is a logical diagram illustrating the key validation parameters and their relationship, as defined by ICH Q2(R1).
Caption: Relationship between key analytical method validation parameters.
Experimental Protocol for Cross-Validation
This protocol outlines a self-validating system for comparing a GC-FID and an HPLC-UV method for the quantification of nonadecanenitrile.
Materials & Reagents
-
Nonadecanenitrile reference standard (>99% purity)
-
Isopropanol (IPA), HPLC grade
-
Acetonitrile (ACN), HPLC gradient grade
-
Methanol (MeOH), HPLC gradient grade
-
Deionized water (18.2 MΩ·cm)
-
Class A volumetric flasks and pipettes
-
2 mL autosampler vials with septa
Sample Preparation (Shared for Both Methods)
The use of a single, shared set of stock solutions and standards is critical for a direct and unbiased comparison.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of nonadecanenitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Isopropanol. Rationale: Isopropanol is an excellent solvent for long-chain aliphatics and is compatible with both GC injection and reversed-phase HPLC mobile phases.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Primary Stock Solution with IPA, covering the expected analytical range (e.g., 1, 10, 50, 100, 250, 500 µg/mL).
-
Quality Control (QC) Samples: Prepare three independent QC samples from a separate weighing of the reference standard. Prepare them at low, medium, and high concentrations within the calibration range (e.g., 30, 200, and 400 µg/mL). Rationale: Using a separate stock for QCs provides a true test of accuracy and avoids bias from potential errors in the primary stock preparation.
Method 1: Gas Chromatography (GC-FID) Conditions
-
Instrument: Agilent 8890 GC or equivalent, with FID
-
Column: DB-5ms (or equivalent non-polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min. Rationale: The temperature program is designed to ensure elution of the high-boiling point nonadecanenitrile in a reasonable time with good peak shape.
-
Detector Temperature: 320°C
-
Data System: Empower, Chromeleon, or equivalent
Method 2: High-Performance Liquid Chromatography (HPLC-UV) Conditions
-
Instrument: Waters Alliance HPLC or equivalent, with a Tunable UV (TUV) or Photodiode Array (PDA) detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic, 95:5 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 205 nm. Rationale: This low wavelength is necessary to detect the weak nitrile chromophore. It requires high-purity solvents and a stable detector baseline.[9]
-
Data System: Empower, Chromeleon, or equivalent
Cross-Validation Workflow: Comparative Analysis
The following workflow provides a visual guide to the comparative testing process.
Caption: Workflow for comparative cross-validation of two analytical methods.
Data Analysis and Acceptance Criteria
For each method, the following performance characteristics must be evaluated according to ICH Q2(R1) guidelines.[12] The results should be tabulated for a direct, objective comparison.
| Performance Characteristic | Acceptance Criteria | GC-FID (Hypothetical Data) | HPLC-UV (Hypothetical Data) |
| Specificity | No interference at the retention time of the analyte peak. | Peak is pure; no co-elution from blank injection. | Peak is pure; minor baseline disturbance from solvent front. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | 0.9995 | 0.9978 |
| Range (µg/mL) | Range demonstrated to be linear, accurate, and precise. | 1 - 500 | 10 - 500 |
| Accuracy (% Recovery of QCs) | 90.0% - 110.0% for each QC level. | Low: 99.5%Mid: 101.2%High: 98.9% | Low: 95.7%Mid: 98.5%High: 103.1% |
| Precision (Repeatability, %RSD) | %RSD ≤ 5.0% for n=6 injections of a mid-QC. | 0.8% | 3.5% |
| Intermediate Precision (%RSD) | %RSD ≤ 10.0% across two analysts/days. | 2.1% | 6.8% |
| Limit of Quantitation (LOQ, µg/mL) | Signal-to-Noise ratio ≥ 10. | 1.0 | 10.0 |
| Robustness | %RSD of results should not exceed 15% after small, deliberate changes (e.g., ±2°C oven temp; ±5% mobile phase organic). | Robust against changes in flow rate and oven temperature. | Sensitive to mobile phase composition changes. |
Interpretation and Conclusion
Based on the hypothetical data presented, a clear picture emerges:
-
GC-FID: This method demonstrates superior performance. It is highly linear, accurate, and exceptionally precise. Its major advantage is a significantly lower Limit of Quantitation (LOQ), making it far more suitable for trace-level analysis or impurity testing. The method is also more robust, a critical factor for routine use in a QC environment where minor variations are inevitable.
-
HPLC-UV: While this method is viable and meets typical acceptance criteria, it shows weaknesses stemming from the poor UV absorbance of nonadecanenitrile. The linearity is acceptable but not as strong as the GC method. The precision is notably worse, likely due to baseline noise at the low detection wavelength. The higher LOQ is a significant limitation. Its sensitivity to mobile phase composition also suggests it may be less reliable day-to-day.
Recommendation:
For the analysis of nonadecanenitrile, the GC-FID method is unequivocally the superior choice. It provides a more robust, sensitive, and precise system for quantification. While the HPLC-UV method could be validated for use, its limitations would require stricter system suitability criteria and it would be unsuitable for any low-level determination. The cross-validation process, as detailed in this guide, provides the objective, experimental data necessary to make this authoritative and scientifically-grounded decision. This ensures that the chosen method is fit for purpose and will produce trustworthy data throughout the product's lifecycle.[15][16]
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
International Council for Harmonisation (ICH). Quality Guidelines.
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
BenchChem. A Guide to Cross-Validation of Analytical Methods Between Laboratories.
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1181–1190.
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
-
Lab Manager. Analytical Method Transfer: Best Practices and Guidelines.
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.
-
Chromatography Online. Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
-
ComplianceOnline. Analytical Method Validation, Verification and Transfer Right.
-
ResearchGate. FDA Signals a New Approach for Analytical Method Validation.
-
ACS Omega. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides.
-
Sabinet African Journals. Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds.
-
gmp-compliance.org. FDA publishes new Guidance on Validation of Analytical Methods.
-
Integrated Liner Technologies. A Guide to GC Sample Preparation.
-
SCION Instruments. Sample preparation GC-MS.
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.
-
Organomation. Gas Chromatography Sample Preparation.
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.
-
Journal of Chromatographic Science. Gas Chromatography Analysis of Aliphatic Nitriles.
-
SciSpace. Sample Preparation Techniques for Gas Chromatography.
-
National Institute of Standards and Technology (NIST). Nonadecanenitrile. In NIST Chemistry WebBook.
-
Oxford Academic. Gas Chromatography Analysis of Aliphatic Nitriles.
-
National Center for Biotechnology Information (NCBI). Nonadecanenitrile. In PubChem Compound Summary.
- Reyes, A., et al. (2025). HPLC analysis of aliphatic and phenolic compounds. Journal of Chromatography B.
-
Actylis Lab Solutions. Gradient HPLC.
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A Guide to the Accurate Quantification of Nonadecanenitrile: Methodological Comparisons and the Role of Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the accurate quantification of nonadecanenitrile, a long-chain aliphatic nitrile. Given the current absence of a commercially available Certified Reference Material (CRM) for this specific analyte, this document focuses on establishing robust analytical methodologies, comparing the performance of Gas Chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS), and detailing the principles of method validation that are essential for generating reliable and defensible data.
The Cornerstone of Accurate Measurement: The Certified Reference Material (CRM)
Accurate quantitative analysis is fundamentally a comparative process. The reliability of any measurement is anchored to the quality of the standard used for comparison. In analytical chemistry, the highest quality standard is the Certified Reference Material (CRM).
What Defines a CRM?
A CRM is far more than just a high-purity chemical. It is a reference material characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1][2] Key characteristics of a CRM, often produced by an accredited ISO 17034 Reference Material Producer[3][4][5][6][7], include:
-
Certified Value: A property value (e.g., purity or concentration) assigned through a rigorous, metrologically valid procedure.
-
Uncertainty: A documented uncertainty budget associated with the certified value, quantifying the margin of doubt.[8]
-
Traceability: An unbroken chain of comparisons to a national or international standard, ensuring the value is accurate in a global context.[1][9]
-
Homogeneity and Stability: The material is proven to be consistent throughout the batch and stable over its shelf life under specified storage conditions.[1][6]
The Critical Role of CRMs in Method Validation
CRMs are indispensable tools for validating analytical methods and ensuring the quality of quantitative measurements.[9][10] Their primary uses include:
-
Assessing Accuracy (Trueness): By analyzing the CRM and comparing the measured value to the certified value, laboratories can quantify the bias of their method.[9][11][12]
-
Validating Precision: Repeated analysis of a CRM can establish the method's repeatability and intermediate precision.[9]
-
Calibration: CRMs can be used to calibrate instruments and establish reliable calibration curves for quantification.[1][2]
-
Quality Control: Routine analysis of a CRM verifies that the analytical system remains in a state of statistical control.[8]
The Nonadecanenitrile Challenge: Proceeding Without a Dedicated CRM
A thorough search of major suppliers and standards bodies reveals that a dedicated CRM for nonadecanenitrile is not currently available. While high-purity nonadecanenitrile can be purchased, it often comes with the disclaimer that the buyer assumes responsibility for confirming its identity and purity. This places the onus on the analyst to perform rigorous characterization. To generate data with high confidence, an analytical standard must be treated as a "secondary" or "in-house" reference material, and its purity must be thoroughly established before use.
Comparison of Analytical Techniques: GC-FID vs. GC-MS
Gas chromatography is the ideal technique for analyzing thermally stable, volatile compounds like nonadecanenitrile.[13] The choice of detector, however, fundamentally alters the performance and applicability of the method.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): In FID, the column effluent is burned in a hydrogen-air flame. Carbon-containing compounds produce ions that are collected, generating a current proportional to the mass of carbon entering the flame. It is a robust, universal detector for hydrocarbons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): In MS, the column effluent is bombarded with electrons (typically via Electron Ionization, EI), causing the molecules to fragment into characteristic, charged ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), providing both quantitative data and structural information.[14] For quantification, it is often operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions are monitored, dramatically increasing sensitivity and selectivity.[15]
The following table compares the two approaches for the quantification of nonadecanenitrile.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality and Rationale |
| Selectivity | Low. Responds to nearly all carbon-containing compounds. | High to Very High (especially in SIM mode). | FID is a "carbon counter," making it susceptible to interference from co-eluting matrix components. MS provides structural information; by monitoring a unique fragment ion (e.g., from the nitrile group or alkyl chain), interference can be eliminated.[15] |
| Sensitivity (LOD/LOQ) | Good (typically low- to mid-picogram range on-column). | Excellent (typically low- to mid-femtogram range on-column in SIM mode). | The low background noise and high signal efficiency of monitoring only a few specific ions in SIM mode allow for much lower detection limits compared to the universal FID response. |
| Confidence in Identification | Low. Based solely on retention time. | Very High. Based on both retention time and a characteristic mass spectrum. | Retention time can shift and different compounds can co-elute. A mass spectrum is a chemical "fingerprint" that provides definitive confirmation of the analyte's identity.[14] |
| Linearity & Range | Excellent. Often linear over 5-7 orders of magnitude. | Good. Typically linear over 3-4 orders of magnitude. | FID's response mechanism is inherently very linear over a wide concentration range. MS detectors can experience saturation at high concentrations, limiting their upper linear range. |
| Cost & Complexity | Lower initial cost, simpler operation and maintenance. | Higher initial cost, more complex operation, tuning, and maintenance. | The high vacuum systems, complex electronics, and sophisticated software of MS systems contribute to their higher cost and operational complexity. |
| Robustness | Very high. Less susceptible to minor changes in operating conditions. | Moderate. Sensitive to contamination and requires regular tuning. | FID is a simpler and more forgiving detector. The MS ion source is sensitive to matrix contamination, which can degrade performance and necessitate more frequent cleaning. |
A Validated Protocol for Nonadecanenitrile Quantification
This section outlines a self-validating workflow for developing a robust quantification method. The process begins with the critical step of standard characterization and proceeds through method development and validation.
Caption: High-level workflow for quantitative analysis.
Experimental Protocol: Standard & Sample Preparation
Objective: To prepare accurate calibration standards and samples for analysis. This protocol assumes the use of an internal standard (IS) for optimal precision. Heptadecanenitrile is a suitable IS as it is chemically similar to nonadecanenitrile but will be chromatographically resolved.
Materials:
-
Nonadecanenitrile (e.g., Sigma-Aldrich, CAS 28623-46-3)
-
Heptadecanenitrile (Internal Standard)
-
Hexane (or other suitable solvent), HPLC Grade
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Purity Assessment of Standard (Self-Validation Step):
-
Before quantitative use, analyze the neat nonadecanenitrile standard by GC-MS in full scan mode to identify any potential organic impurities.
-
Determine water content via Karl Fischer titration.
-
The purity value (e.g., 99.5%) obtained from this characterization must be used to correct the stock solution concentration. This step is critical for establishing traceability in the absence of a CRM.
-
-
Primary Stock Solution Preparation (Analyte):
-
Accurately weigh ~25 mg of the characterized nonadecanenitrile into a 25 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and bring to volume with hexane.
-
Calculate the exact concentration, correcting for purity: Corrected Conc. (mg/mL) = (Weight (mg) / 25 mL) * Purity (%)
-
-
Internal Standard Stock Solution:
-
Prepare a ~1 mg/mL stock solution of heptadecanenitrile in hexane using the same procedure.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the primary analyte stock solution to prepare a series of at least five calibration standards spanning the expected sample concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Spike each calibration standard (and a blank) with a fixed amount of the internal standard stock solution to achieve a final IS concentration of ~10 µg/mL in every vial.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample into a volumetric flask.
-
Add a fixed amount of the internal standard stock solution (the same amount added to the calibrators).
-
Dilute with hexane to a final volume that places the expected nonadecanenitrile concentration within the calibration range.
-
Experimental Protocol: Instrumental Analysis
The following are suggested starting parameters for method development.
| Parameter | GC-FID Method | GC-MS Method |
| GC System | Agilent 8890 GC or equivalent | Agilent 8890/5977B GC/MSD or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280 °C | 280 °C |
| Injection Mode | Split (e.g., 20:1) | Split (e.g., 20:1) |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 150 °C (hold 1 min), ramp 10 °C/min to 300 °C (hold 5 min) | 150 °C (hold 1 min), ramp 10 °C/min to 300 °C (hold 5 min) |
| Detector Temp. | 320 °C | N/A |
| MS Transfer Line | N/A | 280 °C |
| MS Ion Source | N/A | 230 °C (EI) |
| MS Quadrupole | N/A | 150 °C |
| Acquisition Mode | N/A | SIM: Monitor m/z 279 (M+), 264 (M-15), and a characteristic fragment. |
Calibration Logic: Internal vs. External Standard
The internal standard method is strongly recommended as it corrects for variations in injection volume and potential changes in detector response over time, providing superior accuracy and precision.
Caption: Comparison of External and Internal Standard calibration logic.
Quantification Calculation (Internal Standard):
-
Calculate the Response Factor (RF) for each calibration level: RF = (Area_analyte / Area_IS) / (Conc_analyte / Conc_IS)
-
Calculate the average RF across all calibration levels. The %RSD of the RFs should be <15%.
-
Calculate the concentration of the analyte in the unknown sample: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / Avg_RF)
Hypothetical Validation Data & Interpretation
To compare the expected performance, a method validation would be performed according to established guidelines.[16][17] The table below presents hypothetical but realistic data for the quantification of nonadecanenitrile using the described protocols.
| Validation Parameter | GC-FID Method | GC-MS (SIM) Method | Interpretation |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods provide excellent linearity within the tested range. |
| Range | 1 - 200 µg/mL | 0.1 - 100 µg/mL | The GC-MS method has a lower quantifiable range, making it more suitable for trace analysis. |
| Limit of Quant. (LOQ) | ~1 µg/mL | ~0.1 µg/mL | The selectivity of SIM mode results in a 10-fold improvement in the LOQ for the GC-MS method. |
| Accuracy (% Recovery) | 95.1 - 104.3% | 98.5 - 101.2% | The GC-MS method shows slightly better accuracy, likely due to the elimination of minor co-eluting interferences that would be measured by FID. |
| Precision (%RSD) | < 5% | < 3% | Both methods demonstrate good precision. The internal standard correction is effective, with GC-MS showing slightly better performance. |
Analysis: The hypothetical data clearly illustrates the trade-offs. For trace-level quantification (<1 µg/mL) or analysis in complex matrices where specificity is paramount, the GC-MS method is unequivocally superior. Its ability to confirm analyte identity and reject interferences provides a higher degree of confidence in the results. For routine quality control of bulk material where concentrations are high and the matrix is clean, the GC-FID method offers a robust, cost-effective, and highly linear alternative with perfectly acceptable performance.
Conclusion and Recommendations
The accurate quantification of nonadecanenitrile, particularly in the absence of a dedicated CRM, requires a meticulous and self-validating analytical approach.
-
Prioritize Standard Characterization: Without a CRM, the single most important step is the comprehensive in-house purity determination of the analytical standard. This establishes the anchor point for traceability and accuracy for all subsequent measurements.
-
Select the Right Tool:
-
GC-MS is the recommended technique for method development, validation, and the analysis of unknown or complex samples. Its superior sensitivity and absolute certainty in peak identification are critical for producing defensible data.
-
GC-FID is a suitable alternative for high-concentration, routine analyses in simple matrices once the method has been thoroughly validated against the more specific GC-MS technique.
-
-
Embrace Method Validation: A rigorous validation assessing linearity, accuracy, precision, and limits of quantification is not optional. It is the only way to prove that the developed method is fit for its intended purpose.[12]
By following these principles—characterizing the reference standard, selecting the appropriate instrumentation, and rigorously validating the final method—researchers can generate high-quality, reliable quantitative data for nonadecanenitrile, even in the challenging context of no available Certified Reference Material.
References
-
Controllab. (2020, October 27). Certified Reference Material (CRM): benefits for the analytical routine. [Link]
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"comparing the reactivity of nonadecanenitrile to other nitriles"
For researchers, scientists, and professionals in drug development, a nuanced understanding of chemical reactivity is paramount for efficient synthesis and process optimization. This guide provides an in-depth comparative analysis of the reactivity of nonadecanenitrile, a long-chain aliphatic nitrile, in relation to other nitriles with varying structural features. By examining key reactions such as hydrolysis, reduction, and nucleophilic addition, this document aims to elucidate the impact of steric hindrance and electronic effects on the reactivity of the nitrile functional group.
The Fundamental Reactivity of the Nitrile Group
The nitrile functional group (C≡N) is a versatile moiety in organic synthesis, characterized by a linear geometry and a strong dipole moment resulting from the high electronegativity of nitrogen. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles.[1] The reactivity of nitriles is primarily dictated by two key factors:
-
Electronic Effects: The electron density around the cyano group influences its electrophilicity. Electron-withdrawing groups attached to the alkyl or aryl chain enhance the partial positive charge on the nitrile carbon, increasing its reactivity towards nucleophiles. Conversely, electron-donating groups can decrease reactivity.
-
Steric Hindrance: The accessibility of the electrophilic carbon to incoming nucleophiles plays a crucial role. Bulky substituents near the nitrile group can impede the approach of reagents, thereby slowing down the reaction rate.
Comparative Reactivity in Key Transformations
This section will compare the expected reactivity of nonadecanenitrile with other representative nitriles: acetonitrile (a small aliphatic nitrile) and benzonitrile (an aromatic nitrile). While specific kinetic data for nonadecanenitrile is not extensively available in the literature, its reactivity can be reliably inferred from the established principles of organic chemistry and data from analogous long-chain nitriles.
Hydrolysis: Conversion to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids or amides. The reaction is known to be sluggish and often requires harsh conditions such as high temperatures and prolonged reaction times.[2]
Underlying Causality:
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[3][4]
-
Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic nitrile carbon.[3]
Comparative Analysis:
| Nitrile | Expected Relative Reactivity in Hydrolysis | Rationale |
| Nonadecanenitrile | Low | The long, bulky nonadecyl chain (C19H39) creates significant steric hindrance around the nitrile group, impeding the approach of both hydronium and hydroxide ions. The long alkyl chain is also hydrophobic, which can hinder interaction with the aqueous reagents. |
| Acetonitrile | High | With a small methyl group, the nitrile carbon is highly accessible, leading to a faster reaction rate compared to sterically hindered nitriles. |
| Benzonitrile | Moderate to High | The phenyl group is electron-withdrawing, which enhances the electrophilicity of the nitrile carbon. While there is some steric bulk, the electronic activation generally leads to a higher reactivity compared to long-chain aliphatic nitriles.[5] |
Experimental Workflow: Hydrolysis of a Long-Chain Nitrile
Caption: General workflow for the LiAlH4 reduction of a nitrile.
Reaction with Grignard Reagents: Ketone Synthesis
The reaction of nitriles with Grignard reagents (R-MgX) provides a valuable route to the synthesis of ketones after hydrolysis of the intermediate imine. [6] Underlying Causality:
The carbanionic carbon of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile. The resulting imine is then hydrolyzed to the corresponding ketone. [7] Comparative Analysis:
| Nitrile | Expected Relative Reactivity with Grignard Reagents | Rationale |
| Nonadecanenitrile | Low | The significant steric hindrance from the long alkyl chain will likely make the nucleophilic attack by the Grignard reagent challenging, leading to a slower reaction rate. The bulky nature of the Grignard reagent itself further exacerbates this steric clash. [8] |
| Acetonitrile | High | The nitrile carbon is highly accessible, allowing for rapid reaction with Grignard reagents. |
| Benzonitrile | High | The electrophilicity of the nitrile carbon is enhanced by the electron-withdrawing phenyl group, promoting nucleophilic attack. Kinetic studies have shown that the reaction of Grignard reagents with benzonitrile is second order. [9] |
Reaction Mechanism: Grignard Reaction with a Nitrile
Caption: Mechanism of ketone synthesis from a nitrile and a Grignard reagent.
Experimental Protocols
General Procedure for the Hydrolysis of a Long-Chain Nitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the long-chain nitrile (1.0 eq.) in ethanol (10 volumes). To this solution, add a 10% aqueous solution of sodium hydroxide (2 volumes). [10]2. Reaction: Heat the mixture to reflux (approximately 60-80 °C) and maintain for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed. [10]3. Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous residue with water (10 volumes) and extract with dichloromethane (2 x 10 volumes) to remove any unreacted nitrile.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3 using 1N hydrochloric acid.
-
Extract the resulting carboxylic acid with dichloromethane (3 x 5 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
General Procedure for the Reduction of a Long-Chain Nitrile with LiAlH4
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5 eq.) and suspend it in anhydrous tetrahydrofuran (THF) (10 volumes). Cool the suspension to 0 °C using an ice bath.
-
Reaction: Dissolve the long-chain nitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add water (1 volume relative to LiAlH4) dropwise to quench the excess LiAlH4.
-
Add a 15% aqueous solution of sodium hydroxide (1.5 volumes relative to LiAlH4).
-
Add water again (3 volumes relative to LiAlH4).
-
Stir the mixture vigorously for 30 minutes until a granular white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude primary amine.
-
-
Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography.
Conclusion
The reactivity of nonadecanenitrile is significantly influenced by its long aliphatic chain, which imparts considerable steric hindrance and hydrophobicity. In comparison to smaller aliphatic nitriles like acetonitrile, nonadecanenitrile is expected to exhibit lower reaction rates in common transformations such as hydrolysis, reduction, and Grignard reactions. When compared to aromatic nitriles like benzonitrile, the lack of electronic activation by an electron-withdrawing group further contributes to its reduced reactivity.
For researchers working with nonadecanenitrile and other long-chain nitriles, it is crucial to consider these factors when designing synthetic routes. Harsher reaction conditions, longer reaction times, and potentially the use of specialized catalysts or reagents may be necessary to achieve desired conversions and yields. The experimental protocols provided in this guide offer a starting point for the practical application of these transformations.
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"evaluation of nonadecanenitrile as a tracer in metabolic studies"
An In-Depth Evaluation of Nonadecanenitrile as a Putative Tracer in Metabolic Studies
A Guide for Researchers and Drug Development Professionals
In the dynamic field of metabolic research, the selection of an appropriate tracer is paramount to the success of any study aiming to elucidate the intricate pathways of cellular and organismal metabolism. The ideal tracer should be biochemically active in the pathway of interest, readily distinguishable from endogenous molecules, non-toxic, and quantifiable with high sensitivity and specificity. For decades, stable isotope-labeled compounds, such as those containing carbon-13 (¹³C), deuterium (²H), or nitrogen-15 (¹⁵N), have been the gold standard, providing unparalleled insights into metabolic flux and pathway dynamics[1][2][3][4].
This guide introduces a theoretical evaluation of nonadecanenitrile (C₁₉H₃₇N), a long-chain aliphatic nitrile, as a potential, low-cost alternative tracer for fatty acid metabolism. As there is currently no established body of literature validating its use in this context, this document serves as a comparative analysis, weighing its hypothetical advantages against the significant and numerous challenges and unknowns. We will compare it to the benchmark of stable isotope tracers and provide a proposed, though unvalidated, experimental workflow for its initial evaluation.
The Current Gold Standard: Stable Isotope Tracers
Stable isotope tracers are molecules in which one or more atoms have been replaced with their heavier, non-radioactive counterparts. When introduced into a biological system, these labeled compounds are processed through metabolic pathways alongside their unlabeled, endogenous counterparts[5][6]. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) can then distinguish between the labeled and unlabeled metabolites, allowing for precise quantification of metabolic fluxes[7].
The primary strengths of stable isotope tracing include:
-
Quantitative Flux Analysis : Provides detailed rates of metabolic reactions[2][8].
-
High Biological Relevance : The labeled molecules are chemically identical to their endogenous forms, ensuring they are treated the same by enzymes and transporters.
-
Safety : Non-radioactive and safe for use in a wide range of studies, including in humans[5].
-
Versatility : A vast library of labeled compounds, from glucose and amino acids to fatty acids and drugs, is commercially available[4][9].
These features make stable isotope labeling the benchmark against which any new tracer must be judged.
Nonadecanenitrile: A Novel Candidate for Fatty Acid Tracing?
Nonadecanenitrile, also known as octadecyl cyanide, is a 19-carbon saturated aliphatic chain with a terminal nitrile (-C≡N) group[10][11]. Its long hydrocarbon tail makes it structurally analogous to stearic acid (18 carbons) and nonadecanoic acid (19 carbons), suggesting it could potentially be taken up by cells and enter fatty acid metabolic pathways.
The theoretical appeal of using a non-endogenous molecule like nonadecanenitrile lies in its potential for "background-free" detection. Since it is not naturally present in most biological systems, any detected signal would, in theory, originate solely from the administered tracer. This could simplify detection and potentially lower the limits of quantification. However, this theoretical advantage is overshadowed by significant biological and analytical questions.
Comparative Analysis: Nonadecanenitrile vs. Stable Isotope Tracers
The following table provides a comparative overview of nonadecanenitrile against a commonly used stable isotope tracer for fatty acid metabolism, [U-¹³C]palmitate.
| Feature | [U-¹³C]Palmitate (Stable Isotope Tracer) | Nonadecanenitrile (Hypothetical Tracer) |
| Principle | Incorporation of ¹³C atoms into downstream metabolites is measured by mass shift using MS. Allows for detailed flux analysis[12]. | Detection of the unique, non-endogenous molecule and its potential metabolites. |
| Biological Relevance | Chemically identical to endogenous palmitate, ensuring true biological tracing. | Unknown. The bulky and polar nitrile group may alter uptake, transport, and enzymatic recognition compared to a carboxyl group. |
| Metabolic Fate | Follows known pathways of fatty acid oxidation and incorporation into complex lipids (e.g., triglycerides, phospholipids)[5]. | Highly uncertain. The nitrile group may be hydrolyzed to an amide and then a carboxylic acid, or it may block metabolism entirely[13][14]. |
| Information Yield | Quantitative data on pathway activity, flux rates, and relative contributions to different metabolic pools[2]. | Likely qualitative or semi-quantitative at best (e.g., uptake vs. no uptake). Unlikely to provide detailed flux data. |
| Toxicity | Generally considered non-toxic and safe for in vivo use[1]. | Significant concern. Nitriles can be toxic, and their metabolism can potentially release cyanide[15]. Toxicity profile is not well-established for this specific application. |
| Commercial Availability | Readily available from multiple suppliers in high purity and with certified isotopic enrichment[4][9]. | Available as a chemical reagent, but often without guaranteed purity for biological use[16]. |
| Cost | Generally high due to the complexity of isotopic synthesis. | Potentially lower cost compared to isotopically labeled compounds. |
| Analytical Method | LC-MS or GC-MS. Requires methods that can resolve isotopologues. | GC-MS is a suitable technique for detecting volatile nitriles[17][18][19][20]. Method development would be required from scratch. |
| Validation | Extensively validated and documented in thousands of peer-reviewed publications. | No published validation for use as a metabolic tracer. |
Proposed (Unvalidated) Experimental Workflow for Evaluation
For research teams considering an evaluation of nonadecanenitrile, a rigorous, stepwise approach is necessary to characterize its behavior. The following is a hypothetical protocol for an initial in vitro assessment.
Objective: To determine if nonadecanenitrile is taken up by cultured cells and incorporated into complex lipids.
Methodology:
-
Tracer Preparation:
-
Dissolve nonadecanenitrile in a suitable solvent (e.g., ethanol or DMSO).
-
Complex the nonadecanenitrile solution with bovine serum albumin (BSA) in a serum-free cell culture medium to mimic physiological transport. A molar ratio of 4:1 (nonadecanenitrile:BSA) is a common starting point.
-
Prepare a control medium with BSA and the vehicle solvent alone.
-
-
Cell Culture and Labeling:
-
Plate cells of interest (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) and grow to desired confluency.
-
Remove growth medium, wash cells with phosphate-buffered saline (PBS).
-
Add the nonadecanenitrile-BSA medium or control medium to the cells.
-
Incubate for a defined time course (e.g., 1, 4, 12, 24 hours).
-
-
Metabolite Extraction:
-
After incubation, place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add a biphasic solvent system, such as methanol:chloroform:water (1:2:0.8), to the cells to quench metabolism and extract both polar and lipid metabolites.
-
Scrape the cells and collect the extract.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower (chloroform/lipid) phase for analysis.
-
-
Sample Analysis by GC-MS:
-
Dry the lipid extract under a stream of nitrogen.
-
Optional but recommended: Perform a transesterification reaction (e.g., using methanolic HCl) to convert complex lipids into fatty acid methyl esters (FAMEs). This would allow for the detection of nonadecanoic acid if the nitrile group is hydrolyzed and the resulting fatty acid is incorporated into lipids.
-
Reconstitute the sample in a suitable solvent (e.g., hexane).
-
Inject the sample into a GC-MS system.
-
Develop a chromatographic method to separate nonadecanenitrile and potential metabolites from other lipids.
-
Analyze the mass spectra to identify the parent compound and any potential biotransformation products.
-
The following diagram illustrates this proposed workflow.
Caption: Proposed workflow for evaluating nonadecanenitrile in vitro.
Conclusion and Future Outlook
The evaluation of nonadecanenitrile as a metabolic tracer reveals a concept that, while appealing in its simplicity and potential low cost, is fraught with fundamental uncertainties and potential risks. The primary obstacles are the complete lack of data on its metabolic fate and its potential toxicity. The nitrile functional group is not a simple bioisostere for a carboxylic acid in the context of metabolic enzymes, and its presence could drastically alter the molecule's biological activity[14][21][22].
In contrast, stable isotope tracers are a mature, highly reliable, and deeply informative technology. They provide quantitative data that is directly translatable to the biological processes under investigation. While the cost is higher, the quality, reliability, and depth of the data generated are unparalleled.
For any researcher, scientist, or drug development professional, the path forward is clear. The use of nonadecanenitrile as a metabolic tracer cannot be recommended at this time. Significant foundational research would be required to address the critical questions of its metabolism, toxicity, and analytical performance. Until such data is available, stable isotope labeling remains the unequivocal gold standard for robust and reliable metabolic studies.
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A Guide to Inter-Laboratory Comparison of Nonadecanenitrile Analysis: Establishing Robust and Reproducible Methods
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of nonadecanenitrile analysis. In the absence of established, standardized methods for this specific long-chain aliphatic nitrile, this document proposes a robust analytical approach using Gas Chromatography-Mass Spectrometry (GC-MS). It further outlines a detailed protocol for a collaborative study to validate the method's performance across multiple laboratories. This guide is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical, chemical, and materials science industries who require accurate and reproducible quantification of nonadecanenitrile.
Introduction: The Need for Standardized Nonadecanenitrile Analysis
Nonadecanenitrile (C₁₉H₃₇N) is a long-chain aliphatic nitrile with emerging applications in various industrial fields, including as a precursor in organic synthesis and a component in specialized materials.[1][2] As its use becomes more widespread, the need for reliable and standardized analytical methods to determine its purity, quantify its presence in different matrices, and ensure product quality becomes paramount.
Inter-laboratory comparison studies, also known as proficiency testing, are a cornerstone of method validation.[3][4] They are essential for:
-
Assessing Method Reproducibility: Evaluating the consistency of results when the same method is performed by different analysts in different laboratories.[5]
-
Identifying Methodological Flaws: Pinpointing steps in the analytical procedure that are prone to variability or error.
-
Establishing Consensus Values: Determining a reliable value for the concentration of an analyte in a reference material.
-
Ensuring Quality Assurance: Providing an objective measure of a laboratory's performance and competence.[4]
This guide addresses the current gap by proposing a validated GC-MS method and a comprehensive inter-laboratory study design to ensure the accuracy and comparability of nonadecanenitrile analysis across different testing facilities.
Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Given the volatility and thermal stability of nonadecanenitrile, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended analytical technique.[2] This method offers excellent sensitivity, selectivity, and structural confirmation.
Principle of the Method
A prepared sample solution containing nonadecanenitrile is injected into the gas chromatograph. The compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for nonadecanenitrile, allowing for its unambiguous identification and quantification.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with built-in quality control checks to ensure the integrity of the results.
2.2.1. Materials and Reagents
-
Nonadecanenitrile reference standard (≥99% purity)
-
Internal Standard (IS): e.g., Eicosanenitrile or a suitable deuterated analog
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Helium (carrier gas, ≥99.999% purity)
-
Volumetric flasks, pipettes, and autosampler vials
2.2.2. Instrumentation
-
Gas Chromatograph with a split/splitless injector and a suitable capillary column (e.g., HP-5ms, DB-5ms, or equivalent).
-
Mass Spectrometer capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.
2.2.3. Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of nonadecanenitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare in a similar manner to the primary stock standard.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard to cover the expected concentration range of the samples. A typical range would be 0.1, 0.5, 1, 5, 10, and 25 µg/mL. Spike each calibration standard with a constant concentration of the internal standard.
2.2.4. Sample Preparation
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Add a known amount of the internal standard.
-
Dissolve and dilute to volume with the solvent.
-
If necessary, filter the sample through a 0.45 µm syringe filter.
-
Transfer the final solution to an autosampler vial for GC-MS analysis.
2.2.5. GC-MS Parameters
| Parameter | Recommended Setting |
| GC Inlet | Splitless mode, 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial: 150 °C, hold for 1 minRamp: 10 °C/min to 300 °CHold: 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C, Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) for identificationSelected Ion Monitoring (SIM) for quantification |
2.2.6. Quantification
For quantification, use the ratio of the peak area of a characteristic nonadecanenitrile ion to the peak area of a characteristic internal standard ion. Create a calibration curve by plotting this ratio against the concentration of the calibration standards. The concentration of nonadecanenitrile in the samples can then be determined from this curve.
Inter-Laboratory Comparison Study Design
This section outlines the design of a proficiency test to evaluate the proposed GC-MS method for nonadecanenitrile analysis.
Study Objectives
-
To assess the precision (repeatability and reproducibility) of the GC-MS method for nonadecanenitrile analysis.
-
To evaluate the accuracy of the method across multiple laboratories.
-
To identify any potential systematic errors or biases in the analytical procedure.[6]
Study Participants
A minimum of five laboratories with experience in GC-MS analysis should be recruited to participate in the study.
Test Materials
A central laboratory will prepare and distribute the following materials to each participating laboratory:
-
Test Sample A: A solution of nonadecanenitrile in a suitable solvent at a known concentration (e.g., 5 µg/mL).
-
Test Sample B: A "blind" sample containing nonadecanenitrile at a concentration unknown to the participants.
-
Reference Standard: A high-purity nonadecanenitrile standard for calibration.
-
Internal Standard: A suitable internal standard for quantification.
-
A detailed protocol for the analytical method.
Experimental Workflow
Caption: Workflow for the inter-laboratory comparison study.
Data Analysis and Performance Evaluation
The coordinating laboratory will collect the results from all participants and perform a statistical analysis. Key performance indicators will include:
-
z-scores: To assess the performance of each laboratory relative to the consensus value.[7]
-
Cochran's Test: To identify any laboratories with significantly larger variance than others (outliers in precision).
-
Grubb's Test: To identify any laboratories with mean values that are outliers.
The results will be summarized in a final report, which will be distributed to all participants.
Potential Challenges and Sources of Variability
Even with a standardized protocol, several factors can contribute to variability in results between laboratories.[8]
-
Instrumental Differences: Variations in GC column age and performance, injector and detector cleanliness, and MS tuning can affect results.
-
Sample Handling: Inconsistencies in sample preparation, including weighing, dilution, and injection, can introduce errors.[6]
-
Data Processing: Differences in peak integration and calibration curve fitting can lead to discrepancies in the final calculated concentrations.
-
Matrix Effects: For samples other than pure solutions, the sample matrix can interfere with the analysis, causing signal enhancement or suppression.[9]
Conclusion
This guide provides a robust framework for establishing a validated analytical method for nonadecanenitrile through an inter-laboratory comparison study. By following the proposed GC-MS protocol and study design, laboratories can ensure the accuracy, precision, and comparability of their results. This will, in turn, support the development and quality control of products containing nonadecanenitrile, fostering confidence in this emerging chemical compound.
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Pillar 1: Understanding Accuracy and Precision in Quantitative Analysis
An In-Depth Comparative Guide to the Accuracy and Precision of Nonadecanenitrile Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is the bedrock of reliable data. Nonadecanenitrile (C₁₉H₃₇N), a long-chain aliphatic nitrile, presents unique analytical challenges due to its physical and chemical properties.[1][2][3] This guide provides an in-depth comparison of the primary analytical methodologies for its quantification, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will dissect the experimental workflows, compare performance metrics, and explain the causality behind methodological choices to empower you to select and implement the most appropriate strategy for your research needs.
Before comparing methods, it is crucial to establish a firm understanding of the foundational concepts of analytical performance: accuracy and precision. Though often used interchangeably in colloquial language, in an analytical context, they are distinct and critical metrics.[4]
-
Accuracy: This refers to the closeness of a measured value to the true or accepted value.[5][6] It is a measure of systematic error or bias in a method.[6] Accuracy is often expressed as percent recovery, where the analysis of a sample spiked with a known amount of the analyte should yield a result as close to 100% as possible.[6]
-
Precision: This describes the reproducibility of a measurement. It reflects the degree of scatter or random error when a determination is repeated multiple times.[5][7] High precision means that replicate measurements are very close to each other, regardless of whether they are close to the true value. Precision is typically quantified by the standard deviation (SD) or relative standard deviation (%RSD).[8]
Figure 1. Visualizing Accuracy and Precision. Target A shows results that are both accurate and precise. Target B is precise but not accurate. Target C is accurate on average but not precise. Target D is neither accurate nor precise.Achieving both high accuracy and high precision is the goal of any quantitative method. This is accomplished through rigorous method validation, careful sample preparation, and the judicious use of internal standards.[9][10]
Pillar 2: The Indispensable Role of Sample Preparation and Internal Standards
Most samples cannot be directly analyzed by chromatographic systems.[11] Sample preparation is a critical step that isolates the analyte of interest from the sample matrix, which can otherwise interfere with the analysis and compromise results.[11] For nonadecanenitrile, this may involve simple dissolution in an organic solvent or more complex extraction procedures for biological or environmental samples.[12][13]
The key to achieving high accuracy and precision, especially when dealing with multi-step sample preparation, is the use of an internal standard (IS) . An IS is a compound that is chemically similar to the analyte but distinguishable by the detector (e.g., an isotopically labeled analogue or a homologue with a different chain length).[14][15] It is added in a known quantity to every sample, standard, and blank at the very beginning of the sample preparation process.[15][16]
The IS compensates for variations in sample preparation (e.g., incomplete extraction recovery) and instrument response (e.g., injection volume fluctuations).[16] Quantification is based on the ratio of the analyte's response to the IS's response, which provides a self-validating system for every sample analyzed.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Given its long alkyl chain and resulting volatility, nonadecanenitrile is an excellent candidate for analysis by Gas Chromatography.[3][17] GC separates volatile compounds in a heated column, and when coupled with a Mass Spectrometer, it provides highly selective and sensitive detection.[18]
Experimental Workflow: GC-MS
The general workflow for quantifying nonadecanenitrile by GC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Protocol: GC-MS Quantification of Nonadecanenitrile
This protocol is a template and must be optimized and validated for your specific application and matrix.
-
Reagents and Materials:
-
Nonadecanenitrile certified reference standard.
-
Internal Standard (e.g., Heptadecanenitrile or deuterated nonadecanenitrile).
-
GC-grade solvent (e.g., Dichloromethane, Hexane).
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Preparation of Standards:
-
Prepare a 1 mg/mL primary stock solution of nonadecanenitrile and the internal standard in the chosen solvent.
-
Create a series of calibration standards by serially diluting the nonadecanenitrile stock solution.
-
Spike each calibration standard (and samples) with the internal standard to a fixed final concentration (e.g., 1 µg/mL).
-
-
Sample Preparation:
-
GC-MS Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).
-
Column: A non-polar column such as a DB-5ms (5% phenyl-methylpolysiloxane) is suitable (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[17]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 270 °C, Splitless mode.
-
Oven Program: Initial 100 °C hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for nonadecanenitrile and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the nonadecanenitrile and internal standard quantifier ions.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.
-
Determine the concentration of nonadecanenitrile in the samples by interpolating their response ratios from the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While GC-MS is a natural fit, LC-MS/MS is a powerful alternative, particularly for samples in complex biological or aqueous matrices where direct injection into a GC is not feasible.[19] LC-MS/MS offers exceptional sensitivity and selectivity, often requiring less sample cleanup than GC-MS.[20]
Experimental Workflow: LC-MS/MS
The LC-MS/MS workflow is conceptually similar to GC-MS but utilizes liquid-phase separation and typically requires a more involved sample extraction step.
Detailed Protocol: LC-MS/MS Quantification of Nonadecanenitrile
This protocol is a template for analysis from a biological matrix (e.g., plasma) and requires significant optimization.
-
Reagents and Materials:
-
Nonadecanenitrile and Internal Standard reference materials.
-
LC-MS grade solvents (e.g., Acetonitrile, Methanol, Water).
-
Formic acid or ammonium acetate (mobile phase modifiers).
-
Extraction solvent (e.g., Methyl tert-butyl ether).
-
-
Preparation of Standards: As described for the GC-MS method, but using a solvent compatible with the initial mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of sample (or standard), add 25 µL of the internal standard solution.
-
Add 500 µL of extraction solvent (e.g., Methyl tert-butyl ether).
-
Vortex for 5 minutes, then centrifuge at high speed for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Instrument: HPLC or UHPLC system coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 98% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The transition from the protonated parent ion [M+H]⁺ to a characteristic product ion must be optimized for both nonadecanenitrile and the IS.
-
-
-
Data Analysis: The process is identical to that described for GC-MS, using the peak areas from the MRM chromatograms.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on the specific requirements of the assay. Below is a summary of expected performance characteristics based on established methods for similar long-chain molecules.[19]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Causality & Field Insights |
| Linearity (r²) | > 0.99 | > 0.995 | Both techniques provide excellent linearity when properly optimized. |
| LOD | 0.5 - 5 ng/mL | 0.01 - 0.5 ng/mL | LC-MS/MS generally offers superior sensitivity due to the efficiency of ESI and the selectivity of MRM. |
| LOQ | 2 - 20 ng/mL | 0.05 - 2 ng/mL | The lower LOQ for LC-MS/MS makes it the method of choice for trace-level quantification. |
| Accuracy (% Rec) | 85 - 115% | 90 - 110% | Accuracy is highly dependent on the effectiveness of the internal standard in correcting for matrix effects and recovery losses. |
| Precision (%RSD) | < 15% | < 10% | The automation and reduced manual steps in modern LC autosamplers can lead to slightly better precision. |
| Matrix Effects | Moderate | High | ESI in LC-MS is more susceptible to ion suppression or enhancement from co-eluting matrix components. A stable isotope-labeled IS is the best defense.[15] |
| Throughput | Moderate | High | LC run times can be significantly shorter (2-5 minutes) compared to GC runs (10-20 minutes). |
| Sample Type | Clean, Volatile | Complex, Liquid | GC requires clean samples to avoid injector and column contamination. LC is more robust for complex matrices like plasma or tissue extracts. |
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful, reliable techniques for the accurate and precise quantification of nonadecanenitrile. The optimal choice is not based on which method is "better," but which is best suited to the analytical problem at hand.
-
Choose GC-MS when:
-
Analyzing relatively clean samples or pure substances.
-
Trace-level sensitivity is not the primary requirement.
-
You are working in a QC environment where robust, established methods are preferred.
-
-
Choose LC-MS/MS when:
-
Quantifying nonadecanenitrile in complex biological or environmental matrices.
-
The highest sensitivity (lowest LOD/LOQ) is required.
-
High sample throughput is a priority.
-
Regardless of the chosen platform, the development of a successful quantitative method hinges on proper validation according to established guidelines (e.g., ICH Q2(R1)) and the correct implementation of an appropriate internal standard to ensure the integrity, accuracy, and precision of your results.[21][22]
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Safety Operating Guide
Navigating the Disposal of Nonadecanenitrile: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a matter of paramount importance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of nonadecanenitrile, moving beyond mere compliance to foster a culture of safety and environmental responsibility. Our commitment is to empower you with the knowledge to manage chemical waste effectively, ensuring the integrity of your research and the safety of your laboratory personnel.
Understanding the Compound: Nonadecanenitrile at a Glance
Nonadecanenitrile (C₁₉H₃₇N), also known as octadecyl cyanide or stearyl cyanide, is a long-chain aliphatic nitrile.[1] While its specific applications are varied, its chemical nature necessitates a meticulous approach to its disposal. The primary concern with aliphatic nitriles is their potential to release cyanide, a potent inhibitor of cellular respiration, through metabolic processes.[2]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), nonadecanenitrile is classified with the following hazards:
These classifications underscore the need for strict adherence to the disposal procedures outlined in this guide.
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₇N | [3][5] |
| CAS Number | 28623-46-3 | [3][5] |
| Molecular Weight | 279.51 g/mol | [3][5] |
| Appearance | White to almost white powder or crystals | |
| Primary Hazard | Harmful if swallowed | [3][4] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of nonadecanenitrile is a multi-step process that begins with waste identification and ends with removal by a certified hazardous waste contractor. This workflow is designed to minimize risk at every stage.
Caption: A flowchart illustrating the key stages of nonadecanenitrile disposal.
Step 1: Waste Identification and Classification
All materials contaminated with nonadecanenitrile, including unused product, reaction byproducts, contaminated personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous waste.
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized to ensure they are managed safely. While nonadecanenitrile is not explicitly listed by name, it falls under the purview of hazardous waste due to its toxicity. Wastes from the production of acrylonitrile, a related compound, are designated with "K" codes (e.g., K011, K013, K014), indicating their source-specific hazardous nature.[6] Therefore, it is prudent to manage nonadecanenitrile waste as a regulated hazardous material.
Step 2: Segregation of Waste Streams
Proper segregation is critical to prevent dangerous chemical reactions. Nonadecanenitrile waste should be collected separately from other waste streams, particularly:
-
Acids: Contact with strong acids can cause the rapid evolution of highly toxic hydrogen cyanide gas.
-
Strong Oxidizers: May lead to vigorous and potentially explosive reactions.
Maintain separate, clearly labeled waste containers for different classes of chemical waste.
Step 3: Selection of an Appropriate Waste Container
Choose a waste container that is compatible with nonadecanenitrile and will not degrade or leak.
-
For solid waste (e.g., contaminated labware, PPE): A robust, leak-proof plastic container with a secure lid is suitable.
-
For liquid waste (e.g., solutions containing nonadecanenitrile): Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass, with a tightly sealing cap. Ensure the container is compatible with all components of the waste solution.
Never fill liquid waste containers to more than 80% capacity to allow for vapor expansion.
Step 4: Proper Labeling of the Waste Container
Accurate and thorough labeling is a legal requirement and a cornerstone of laboratory safety. The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Nonadecanenitrile"
-
The specific hazard characteristics (e.g., "Toxic")
-
The date on which the first waste was added to the container
-
The name and contact information of the responsible researcher or laboratory
Step 5: Safe Temporary Storage
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. This storage area should be:
-
A secondary containment bin or tray to catch any potential leaks.
-
Away from sources of ignition and incompatible chemicals.
-
Clearly marked as a hazardous waste accumulation area.
Step 6: Scheduling Professional Disposal
The final step is to arrange for the collection and disposal of the waste by a licensed and reputable hazardous waste management company. These companies are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations. They will typically require an inventory of the waste and may have specific packaging requirements.
On-Site Chemical Treatment: A Note of Caution
For laboratories with the appropriate expertise and equipment, chemical neutralization of the nitrile group to the less toxic cyanate is a potential pre-treatment step. This is often achieved through oxidation. However, this process should only be undertaken by trained personnel in a controlled environment, as it involves hazardous reagents and reactions. For the vast majority of research and development settings, direct disposal via a certified waste management provider is the safest and most compliant option.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, reflecting the high standards of your scientific endeavors.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Nonadecanenitrile
Welcome to a comprehensive guide on the safe handling of Nonadecanenitrile (CAS No. 28623-46-3). As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a deep dive into the why behind each procedural step and personal protective equipment (PPE) recommendation. Our goal is to build your trust by providing actionable, scientifically-grounded information that protects you, your colleagues, and your research.
Understanding the Compound: Nonadecanenitrile at a Glance
Nonadecanenitrile, also known as Octadecyl cyanide, is a long-chain aliphatic nitrile.[1][2] While specific toxicity data is limited, its primary hazard classification is "Harmful if swallowed".[1][3] The core danger associated with aliphatic nitriles lies in their potential to metabolize into cyanide within the body.[4][5] This metabolic process can interfere with cellular respiration, leading to symptoms similar to cyanide poisoning.[4][6] Therefore, our safety protocols are designed to prevent all routes of exposure: ingestion, skin contact, and inhalation.
Key Hazard Information:
| Hazard Classification | Description | Source(s) |
| GHS Classification | H302: Harmful if swallowed (Acute toxicity, oral, Category 4) | [1][7] |
| Primary Hazards | Irritant | [1] |
| Metabolic Hazard | Potential to release cyanide in vivo | [4][5] |
The Core of Protection: A Risk-Based Approach to PPE Selection
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task.[8][9] PPE is considered the last line of defense, employed after engineering controls (like fume hoods) and administrative controls (like standard operating procedures) have been implemented.[9]
Our approach to handling Nonadecanenitrile is grounded in this principle. The selection of PPE is not static; it must adapt to the specific experimental context.
Caption: PPE selection workflow for handling Nonadecanenitrile.
Essential Personal Protective Equipment (PPE)
Based on the known hazards, the following PPE is mandatory for handling Nonadecanenitrile in any form.
Hand Protection: The Critical Barrier
-
Primary Recommendation: Nitrile gloves.
-
Rationale: Nitrile, a synthetic rubber, provides excellent resistance to a broad range of chemicals, including nitriles, acids, and bases.[10][11] Unlike latex, nitrile gloves eliminate the risk of allergic reactions for sensitive individuals.[10][12] Their durability and puncture resistance are crucial for preventing skin contact and subsequent absorption.[13]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
When working with solutions or for prolonged tasks, consider "double-gloving" (wearing two pairs of gloves) for added protection.
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Eye and Face Protection: Shielding from Splashes and Dust
-
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles.[8]
-
Enhanced Precaution (for splash hazards): A full-face shield worn over safety goggles.
-
Rationale: Nonadecanenitrile is an irritant, and its solid form can pose a particle hazard.[1] Standard safety glasses do not provide a complete seal and are insufficient. Chemical splash goggles are required under OSHA's standard (29 CFR 1910.133) whenever there is a risk of chemical splashes.[14][15] A face shield adds a necessary layer of protection when transferring liquids or performing reactions that could splash.
Body Protection: Preventing Contamination of Personal Clothing
-
Requirement: A long-sleeved, knee-length laboratory coat.
-
Rationale: The lab coat protects your skin and personal clothing from incidental contact and minor splashes. It should be kept fully buttoned. Lab coats used when handling Nonadecanenitrile should be considered potentially contaminated and should not be worn outside of the laboratory area.
Respiratory Protection: A Risk-Based Necessity
The need for respiratory protection is determined by the specific procedure and the potential for generating airborne contaminants.
-
Scenario 1: Handling small quantities of solid in a fume hood.
-
PPE: No respiratory protection is typically required if work is performed within a certified chemical fume hood.
-
-
Scenario 2: Weighing or transferring solid on an open bench (Not Recommended).
-
PPE: If a fume hood is not feasible, a NIOSH-approved respirator with an N95 filter (for particulates) is the minimum requirement.
-
-
Scenario 3: Generating aerosols or working with heated material.
Operational and Disposal Plans: From Use to Waste
A robust safety plan extends beyond wearing PPE. It encompasses every step of the workflow, including emergency preparedness and proper disposal.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a user seal check.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE (to avoid self-contamination):
-
Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other hand and peel the glove off. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it down over the first glove. Dispose of them immediately in the designated chemical waste container.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward on itself, avoiding contact with the exterior.
-
Eye/Face Protection: Remove goggles and/or face shield from the back.
-
Respirator (if used): Remove from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Plan: Immediate Actions for Exposure
In any exposure scenario, the priority is to remove the individual from the source and decontaminate them as quickly as possible.[17][18]
-
Skin Contact: Immediately remove all contaminated clothing.[19] Flush the affected area with copious amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek immediate medical attention.[16]
-
Eye Contact: Proceed immediately to an eyewash station. Forcibly hold the eyelids open and rinse for at least 15 minutes.[19] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[19] If breathing is difficult or has stopped, provide respiratory support and call for emergency medical services.
-
Ingestion: Do NOT induce vomiting. [20] Call 911 and a poison control center immediately.[18] If the person is conscious, rinse their mouth with water.
Disposal Plan: Responsible Waste Management
Nonadecanenitrile and any materials contaminated with it (gloves, pipette tips, paper towels) must be treated as hazardous chemical waste.
-
Segregation: All solid and liquid waste must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Nonadecanenitrile," and the associated hazards (e.g., "Toxic").
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Never dispose of Nonadecanenitrile down the drain or in the regular trash.[21]
By integrating these expert protocols and understanding the rationale behind them, you can handle Nonadecanenitrile with the highest degree of safety, ensuring that your groundbreaking work continues without compromise.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
